molecular formula C19H11N3OS2 B15567347 KIN1148

KIN1148

Número de catálogo: B15567347
Peso molecular: 361.4 g/mol
Clave InChI: YAISOECYKYATLL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KIN1148, a small-molecule IRF3 agonist, is a novel influenza vaccine adjuvant found to enhance flu vaccine efficacy.

Propiedades

IUPAC Name

N-([1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAISOECYKYATLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

KIN1148: A Small Molecule Agonist of RIG-I for Vaccine Adjuvanting and Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Retinoic acid-inducible gene I (RIG-I) is a critical cytosolic pattern recognition receptor essential for detecting viral RNA and initiating a potent innate immune response. The activation of the RIG-I signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for establishing an antiviral state and programming the adaptive immune response.[1][2] Small molecule agonists of RIG-I represent a promising therapeutic strategy for developing broad-spectrum antivirals and novel vaccine adjuvants. This document provides a comprehensive technical overview of KIN1148, a novel benzobisthiazole small molecule RIG-I agonist. This compound activates RIG-I through a unique, non-canonical mechanism and has demonstrated significant potential as a vaccine adjuvant in preclinical models.[3][4] We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols, and visualize the core signaling pathways and workflows.

Introduction: The Role of RIG-I in Innate Immunity

The RIG-I-like receptor (RLR) family, comprising RIG-I, MDA5, and LGP2, serves as the first line of defense against most RNA viruses.[5] RIG-I is maintained in an autoinhibited state and, upon detecting viral RNA with a 5'-triphosphate group, undergoes a conformational change.[1][5] This activation exposes its caspase activation and recruitment domains (CARDs), which then interact with the mitochondrial antiviral-signaling protein (MAVS).[1] This interaction triggers a signaling cascade that activates the transcription factors IRF3 and NF-κB, leading to the expression of antiviral genes and inflammatory cytokines.[1] The development of small molecule agonists that can directly trigger this pathway, bypassing the need for RNA ligands, offers a powerful tool for enhancing immunity.[6]

This compound: A Novel Small Molecule RIG-I Agonist

This compound is a small molecule compound identified through high-throughput screening for activators of IRF3.[7][8] It was developed through structure-activity relationship (SAR) studies from a parent compound, KIN1000, to improve its solubility and pharmacokinetic properties.[3][4] this compound is characterized as a direct RIG-I agonist that functions as a potent vaccine adjuvant.[3][7]

2.1 Mechanism of Action: Non-Canonical RIG-I Activation

This compound employs a previously undescribed mechanism to activate RIG-I signaling.[3]

  • Direct Binding: this compound directly binds to RIG-I. Binding sites are suggested to be within the repressor domain (RD) and helicase domains, but not the CARDs.[3]

  • RNA- and ATP-Independent Activation: Unlike canonical activation by viral RNA, this compound's activity is independent of both RNA and ATP. It does not induce RIG-I's ATPase activity nor does it compete with ATP for binding.[3][9][10][11]

  • Oligomerization and Signaling: Binding of this compound drives RIG-I self-oligomerization, a key step for downstream signaling.[3] This leads to the activation of IRF3 and NF-κB pathways, evidenced by the phosphorylation of IRF3 and the p65 subunit of NF-κB.[3][12]

Diagram 1: Canonical vs. This compound-Mediated RIG-I Activation

The following diagram illustrates the canonical, RNA-dependent RIG-I signaling pathway alongside the non-canonical activation mechanism employed by this compound.

RIG_I_Signaling cluster_0 Canonical Pathway (Viral RNA) cluster_1 Non-Canonical Pathway (this compound) cluster_2 Downstream Signaling vRNA Viral RNA (5'-ppp) RIG_I_inactive Inactive RIG-I (Autoinhibited) vRNA->RIG_I_inactive Binds ATP ATP Hydrolysis RIG_I_inactive->ATP RIG_I_active Active RIG-I (Conformational Change) MAVS_inactive MAVS RIG_I_active->MAVS_inactive CARD-CARD Interaction MAVS_active MAVS Aggregation MAVS_inactive->MAVS_active ATP->RIG_I_active Energy This compound This compound RIG_I_inactive_K Inactive RIG-I This compound->RIG_I_inactive_K Directly Binds (Helicase/RD) RIG_I_oligomer RIG-I Oligomerization RIG_I_inactive_K->RIG_I_oligomer Induces MAVS_inactive_K MAVS RIG_I_oligomer->MAVS_inactive_K CARD-CARD Interaction MAVS_inactive_K->MAVS_active TBK1_IKK TBK1 / IKKε MAVS_active->TBK1_IKK IRF3 IRF3 TBK1_IKK->IRF3 NFkB NF-κB TBK1_IKK->NFkB IRF3_p p-IRF3 IRF3->IRF3_p Phosphorylation NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation Nucleus Nucleus IRF3_p->Nucleus NFkB_p->Nucleus Genes Antiviral & Pro-inflammatory Gene Expression Nucleus->Genes

Caption: Canonical (RNA-dependent) vs. This compound (non-canonical) RIG-I activation.

In Vitro Characterization

This compound has been shown to robustly activate innate immune signaling in a variety of cell types in a strictly RIG-I-dependent manner.

3.1 Activation of Innate Immune Signaling

Treatment of cells such as HEK293 with this compound leads to the time-dependent phosphorylation of both IRF3 and the p65 subunit of NF-κB.[3] This activation is ablated in RIG-I deficient (RIG-I-/-) cells, confirming that RIG-I is the primary cellular target for this compound's activity.[3]

3.2 Gene Expression Profile

This compound induces a transcriptional signature that is consistent with RIG-I activation and shares features with the response to Sendai virus (SeV) infection, a known RIG-I agonist.[3] Key induced genes include the IRF3-target gene Ifit1 and the NF-κB target gene Il6.[3] Notably, the gene expression profile is distinct from that induced by type I interferon treatment alone, indicating that this compound directly triggers the IRF3/NF-κB axis rather than simply inducing interferons.[3][4] In human macrophage-like THP-1 cells, this compound induces a suite of chemokines and cytokines including CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[13]

3.3 Effects on Human Immune Cells

To assess its potential for use in humans, this compound was tested on primary human immune cells. Treatment of human monocyte-derived dendritic cells (moDCs) with this compound resulted in their maturation, as indicated by the increased cell surface expression of the co-stimulatory molecules CD83 and CD86.[3] This maturation is critical for the subsequent activation of adaptive immune cells. Furthermore, this compound was shown to augment the antigen-dependent activation of human CD8+ T cells.[3][9]

In Vivo Efficacy as a Vaccine Adjuvant

The primary application explored for this compound is its use as a vaccine adjuvant, particularly for influenza vaccines which are often poorly immunogenic on their own.

4.1 Influenza Vaccine Adjuvant Studies

In murine models, this compound formulated in liposomes and co-administered intramuscularly with a suboptimal dose of a split influenza A virus (IAV) vaccine provided significant protection against lethal challenge with H1N1 and highly pathogenic H5N1 strains.[3][7] Mice that received the this compound-adjuvanted vaccine were fully protected from mortality and morbidity, whereas mice receiving the vaccine alone succumbed to the infection.[7][8] A single prime immunization with the this compound-adjuvanted vaccine conferred partial protection and resulted in a 20-fold reduction in pulmonary viral titers compared to the vaccine-alone group.[7]

4.2 Induction of Humoral and Cellular Immunity

This compound adjuvancy enhances both arms of the adaptive immune response.[3]

  • Humoral Immunity: Prime-boost immunization with the this compound-adjuvanted vaccine induced robust neutralizing antibody responses.[3][10]

  • Cellular Immunity: this compound promotes strong IAV-specific T cell responses.[3][10] This includes the enhancement of cross-protective T cell responses known to provide broader immunity against different influenza strains.[9] The response is characterized by the production of Th2 (IL-4) and immunoregulatory (IL-10) cytokines, which may help to control inflammation-induced pathology during infection.[7][14]

Quantitative Data Summary

The following tables summarize the key quantitative findings from published studies on this compound.

Table 1: In Vitro Activity of this compound

Parameter Cell Type Concentration Result Reference
IRF3/NF-κB p65 Phosphorylation HEK293 10 - 20 µM Time-dependent increase up to 12 hours [3]
Ifit1 and Il6 Gene Induction Mouse Embryonic Fibroblasts Not Specified Significant induction in WT cells; reduced in RIG-I-/- cells [3]
DC Maturation (CD83/CD86) Human moDCs Not Specified Increased surface expression compared to DMSO control [3]

| IRF3 Nuclear Translocation | PH5CH8 | Dose-dependent | More potent than parent compound KIN1000 |[7][8] |

Table 2: In Vivo Efficacy of this compound as an Influenza Vaccine Adjuvant (Murine Model)

Parameter Model/Assay Dosage/Regimen Result Reference
Protection from Lethal Challenge H1N1 & H5N1 IAV Challenge 50 µg this compound + Suboptimal Vaccine (Prime-Boost) 100% survival [3][7]
Pulmonary Viral Titer H1N1 IAV Challenge Single Prime Immunization 20-fold reduction vs. vaccine alone [7]
Antibody Response H1N1 IAV Challenge Prime-Boost Immunization Induction of neutralizing and hemagglutinin-inhibiting antibodies [8]

| T Cell Response | H1N1 IAV Challenge | Prime-Boost Immunization | Enhanced production of IL-4 and IL-10 by antigen-specific T cells |[7][14] |

Experimental Methodologies

This section provides detailed protocols for key experiments used to characterize this compound.

6.1 Western Blotting for Phospho-IRF3/NF-κB

This protocol is used to detect the activation of the IRF3 and NF-κB signaling pathways.

  • Cell Culture and Treatment: Plate Human Embryonic Kidney (HEK293) cells to achieve 80-90% confluency. Treat cells with this compound (10 µM or 20 µM), 0.5% DMSO (vehicle control), or Sendai Virus (SeV, 40 HAU/mL) for specified time points (e.g., 0, 2, 4, 8, 12 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., rabbit anti-phospho-IRF3, rabbit anti-phospho-NF-κB p65, total IRF3, total p65, β-actin) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

Diagram 2: Workflow for In Vitro Pathway Activation Analysis

in_vitro_workflow cluster_wb Western Blot Analysis cluster_qpcr qRT-PCR Analysis start Start: Plate Cells (e.g., HEK293, MEFs) treatment Treat Cells - this compound (10-20 µM) - Vehicle (DMSO) - Positive Control (SeV) start->treatment harvest Harvest Cells at Time Points treatment->harvest lysis_wb Prepare Protein Lysates harvest->lysis_wb lysis_rna Isolate Total RNA harvest->lysis_rna sds_page SDS-PAGE & Transfer lysis_wb->sds_page immunoblot Immunoblot for p-IRF3, p-NFκB sds_page->immunoblot detect_wb Detect & Analyze immunoblot->detect_wb cdna Synthesize cDNA lysis_rna->cdna qpcr Perform qPCR for Ifit1, Il6, GAPDH cdna->qpcr detect_qpcr Analyze Gene Expression (ΔΔCt Method) qpcr->detect_qpcr

Caption: Workflow for analyzing this compound's effect on innate immune signaling in vitro.

6.2 In Vivo Mouse Immunization and Challenge Model

This protocol assesses the adjuvant activity of this compound in a preclinical model.

  • Animal Model: Use 6-8 week old female C57BL/6J mice.

  • Adjuvant Formulation: Prepare this compound liposomes (e.g., 5 mg/mL this compound with 40 mg/mL phospholipids). Prepare blank liposomes as a vehicle control.

  • Immunization:

    • Anesthetize mice with isoflurane.

    • Immunize mice intramuscularly (IM) with 50 µL of formulation containing a suboptimal dose of split IAV vaccine (e.g., H5-SV) mixed with either PBS, blank liposomes, or this compound liposomes (delivering 50 µg this compound).

    • For prime-boost studies, administer a booster immunization on day 14 or 21.

  • Viral Challenge:

    • At 21-30 days post-final immunization, challenge mice via intranasal instillation with a lethal dose (e.g., 5x-10x LD50) of a mouse-adapted IAV strain (e.g., A/Cal/04/09).

  • Monitoring and Endpoints:

    • Morbidity/Mortality: Monitor mice daily for changes in body weight and clinical signs of illness for 14-21 days. Euthanize mice that lose ≥30% of their initial body weight.

    • Viral Titer: On day 3-5 post-infection, euthanize a subset of mice, harvest lungs, and determine pulmonary virus titer by plaque assay on MDCK cells.

    • Immune Response: At specified time points, collect serum to measure antibody responses (ELISA, hemagglutination inhibition assay) or harvest spleens and lymph nodes to analyze T cell responses by flow cytometry or ELISpot.

Diagram 3: Workflow for In Vivo Adjuvant Efficacy Testing

in_vivo_workflow cluster_analysis Endpoint Analysis start Start: C57BL/6J Mice immunize Immunization (IM, Day 0) - Vaccine + PBS - Vaccine + Vehicle - Vaccine + this compound start->immunize boost Boost (Optional) (Day 14-21) immunize->boost challenge Lethal IAV Challenge (Day 30-42) boost->challenge monitor Monitor Survival & Weight Loss (14-21 days) challenge->monitor viral_load Measure Lung Viral Titer (Day 3-5 p.i.) challenge->viral_load immune_response Analyze Humoral & T Cell Responses (ELISA, Flow) challenge->immune_response

Caption: Workflow for evaluating this compound's in vivo adjuvant efficacy in mice.

Conclusion and Future Directions

This compound is a first-in-class small molecule RIG-I agonist with a unique, non-canonical mechanism of action.[3] It effectively activates IRF3 and NF-κB signaling pathways to induce a robust innate immune response. Preclinical studies have firmly established its potential as a powerful vaccine adjuvant, capable of enhancing both humoral and cellular immunity to influenza vaccines and providing protection against lethal viral challenge.[3][7][10]

Future research should focus on several key areas:

  • Broad Applicability: Evaluating this compound as an adjuvant for other vaccines, including those for other respiratory viruses or cancer immunotherapy.[15]

  • Antiviral Therapy: Investigating the potential of this compound as a standalone, host-directed antiviral therapeutic to provide broad-spectrum protection against emerging RNA viruses.[13]

  • Structural Biology: Elucidating the precise binding site and the structural basis of this compound-induced RIG-I oligomerization to guide the development of next-generation agonists.

  • Safety and Toxicology: Conducting formal preclinical safety and toxicology studies to enable translation to human clinical trials.

References

KIN1148: A Potent Activator of the IRF3 Signaling Pathway for Immuno-Oncology and Vaccine Adjuvant Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: KIN1148 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, which plays a critical role in the innate immune system's response to viral infections. By directly binding to and activating RIG-I, this compound initiates a signaling cascade that culminates in the robust activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB. This activation leads to the transcription of a host of antiviral and immunomodulatory genes, making this compound a promising candidate for therapeutic applications, including as a vaccine adjuvant and in immuno-oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data on its activity.

Introduction to this compound and the IRF3 Signaling Pathway

The innate immune system provides the first line of defense against pathogens. A key component of this system is the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs). RIG-I is a cytosolic PRR that detects viral RNA, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines. This response is crucial for controlling viral replication and for shaping the subsequent adaptive immune response.

Interferon Regulatory Factor 3 (IRF3) is a master transcription factor in the RLR pathway. In its inactive state, IRF3 resides in the cytoplasm. Upon viral infection and RIG-I activation, a signaling complex is formed, leading to the phosphorylation of IRF3 by the kinases TBK1 and IKKε. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it binds to specific DNA elements (Interferon-Stimulated Response Elements, ISREs) in the promoters of target genes, including type I IFNs (e.g., IFN-β) and other IFN-stimulated genes (ISGs) such as ISG54 and OASL.

This compound is a synthetic small molecule designed to mimic the action of viral RNA by directly binding to and activating RIG-I. This targeted activation of the RLR pathway leads to potent and specific activation of IRF3 and subsequent downstream signaling, without the need for a viral vector or nucleic acid-based agonist.[1][2]

Mechanism of Action of this compound

This compound functions as a direct agonist of RIG-I.[1] Its binding to RIG-I induces a conformational change that mimics the effect of viral RNA binding, leading to the activation of the downstream signaling cascade. This cascade involves the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the assembly of a larger signaling complex. This complex includes the kinases TBK1 and IKKε, which are responsible for the phosphorylation and activation of IRF3. In parallel, this pathway also leads to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[1]

The activation of both IRF3 and NF-κB by this compound results in a broad and potent innate immune response, characterized by the expression of a wide range of antiviral and immunomodulatory genes.

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive RIG-I (inactive) This compound->RIG_I_inactive Binds RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active Activation MAVS MAVS RIG_I_active->MAVS Recruits TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe Activates NFkB_inactive IκB-NF-κB MAVS->NFkB_inactive Activates IKK IRF3_inactive IRF3 TBK1_IKKe->IRF3_inactive Phosphorylates pIRF3 p-IRF3 IRF3_inactive->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer Dimerization IRF3_dimer_nuc p-IRF3 Dimer IRF3_dimer->IRF3_dimer_nuc Nuclear Translocation NFkB_active NF-κB NFkB_inactive->NFkB_active Releases NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Nuclear Translocation ISRE ISRE IRF3_dimer_nuc->ISRE kB_site κB site NFkB_active_nuc->kB_site Gene_expression Gene Expression (IFN-β, ISG54, OASL) ISRE->Gene_expression Induces Proinflammatory_genes Gene Expression (Pro-inflammatory Cytokines) kB_site->Proinflammatory_genes Induces

Caption: this compound activates RIG-I, leading to IRF3 and NF-κB activation.

Quantitative Data on this compound Activity

The activity of this compound has been quantified in a variety of in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Activity of this compound in IRF3 Activation

ParameterCell LineValueReference
IRF3 Nuclear Translocation (EC50) PH5CH8~5 µMProbst et al., 2017
ISG54 mRNA Induction (Fold Change at 10 µM) PH5CH8~180-foldProbst et al., 2017
OASL mRNA Induction (Fold Change at 10 µM) PH5CH8~120-foldProbst et al., 2017
IFIT1 mRNA Induction (Fold Change at 20 µM) Wild-Type MEFs~12-foldHemann et al., 2023
IL-6 mRNA Induction (Fold Change at 20 µM) Wild-Type MEFs~4-foldHemann et al., 2023
IP-10 Production (pg/mL at 10 µM) PMA-differentiated THP-1~1200 pg/mLProbst et al., 2017

Note: The EC50 for IRF3 nuclear translocation is an approximation based on the dose-response curve presented in the cited publication.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

IRF3 Nuclear Translocation Assay

This assay quantifies the movement of IRF3 from the cytoplasm to the nucleus upon stimulation with this compound.

IRF3_Translocation_Workflow A 1. Seed PH5CH8 cells in 96-well plates B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 4 hours B->C D 4. Fix and permeabilize cells C->D E 5. Stain with anti-IRF3 antibody and DAPI D->E F 6. Acquire images using high-content imaging system E->F G 7. Quantify nuclear vs. cytoplasmic IRF3 fluorescence F->G H 8. Calculate EC50 for nuclear translocation G->H

Caption: Workflow for the IRF3 nuclear translocation assay.

Protocol:

  • Cell Seeding: Seed PH5CH8 cells in a 96-well imaging plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO, and then dilute further in cell culture medium to the final desired concentrations (typically ranging from 0.1 to 50 µM). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%). Add the diluted this compound to the cells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

  • Fixation and Permeabilization:

    • Gently aspirate the medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with a primary antibody against IRF3 (e.g., rabbit anti-IRF3) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and DAPI (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI and cell morphology staining, respectively. Quantify the mean fluorescence intensity of the IRF3 signal in both compartments for each cell.

  • Data Analysis: Calculate the ratio of nuclear to cytoplasmic IRF3 fluorescence for each cell. Plot the average ratio against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the induction of IRF3 target genes, such as ISG54 and OASL, in response to this compound treatment.

Protocol:

  • Cell Treatment: Seed PH5CH8 or other suitable cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 6 hours).

  • RNA Extraction:

    • Lyse the cells directly in the well using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (ISG54, OASL) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.

    • Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the ΔCt for each target gene by subtracting the Ct value of the housekeeping gene.

    • Calculate the ΔΔCt by subtracting the ΔCt of the untreated control from the ΔCt of the this compound-treated sample.

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method.

Western Blotting for IRF3 Phosphorylation

This method is used to detect the phosphorylated, active form of IRF3.

Protocol:

  • Cell Lysis:

    • Treat HEK293 cells with this compound (e.g., 10 or 20 µM) for various time points (e.g., 0, 2, 4, 8, 12 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (p-IRF3, e.g., at Ser396) or total IRF3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent and specific activator of the RIG-I/IRF3 signaling pathway. Its ability to induce a robust innate immune response makes it a highly attractive candidate for further development as a vaccine adjuvant and as an immunotherapeutic agent for the treatment of cancer and viral diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound.

References

KIN1148: A Novel Small-Molecule Adjuvant for Enhanced Influenza Vaccine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148, a novel, synthetic small-molecule agonist of the innate immune receptor RIG-I, presents a significant advancement in influenza vaccine adjuvant technology. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. By directly activating the RIG-I signaling pathway, this compound enhances both humoral and cellular immune responses to influenza antigens, offering the potential for dose-sparing and broader protection against diverse influenza strains. The data herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a next-generation influenza vaccine adjuvant.

Introduction

The dynamic nature of the influenza virus necessitates the development of robust and broadly protective vaccines. Vaccine adjuvants are critical components in this endeavor, augmenting the immunogenicity of vaccine antigens. This compound is a benzobisthiazole compound that has been identified as a potent activator of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB) through a unique, direct interaction with the Retinoic acid-Inducible Gene I (RIG-I) protein.[1] This activation of the innate immune system primes a powerful and multifaceted adaptive immune response to co-administered influenza antigens. Preclinical studies have demonstrated that this compound, when formulated with influenza vaccines, significantly enhances protection against lethal challenges with H1N1 and H5N1 influenza strains in murine models.[1][2]

Mechanism of Action: RIG-I Signaling Pathway

This compound functions by directly binding to the RIG-I protein, a key cytosolic pattern-recognition receptor responsible for detecting viral RNA.[1] Unlike the canonical activation of RIG-I by viral RNA containing a 5'-triphosphate, this compound induces a conformational change in RIG-I in an RNA- and ATP-independent manner.[1] This non-canonical activation leads to the self-oligomerization of RIG-I and the recruitment of downstream signaling molecules, culminating in the activation of the transcription factors IRF3 and NF-κB.[1] These transcription factors then translocate to the nucleus to initiate the expression of a broad range of antiviral genes, pro-inflammatory cytokines, and chemokines, which are crucial for the maturation of dendritic cells and the subsequent activation of T and B lymphocytes.

KIN1148_Signaling_Pathway This compound-Induced RIG-I Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Direct Binding (RNA & ATP independent) RIG_I_active RIG-I (active) Oligomerization RIG_I->RIG_I_active MAVS MAVS RIG_I_active->MAVS Recruitment TRAF3 TRAF3 MAVS->TRAF3 NEMO NEMO/IKKα/β MAVS->NEMO TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p IRF3_p_nuc p-IRF3 IRF3_p->IRF3_p_nuc Translocation IKB IκB NEMO->IKB Phosphorylation NFkB NF-κB IKB->NFkB Release NFkB_active NF-κB (active) NFkB->NFkB_active NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Translocation Gene_Expression Gene Expression (Cytokines, Chemokines, Antiviral Genes) IRF3_p_nuc->Gene_Expression NFkB_active_nuc->Gene_Expression

Caption: this compound directly activates RIG-I, leading to downstream activation of IRF3 and NF-κB and subsequent gene expression.

Preclinical Efficacy Data

Humoral Immune Response

The administration of this compound as an adjuvant with a suboptimal dose of split influenza A virus (IAV-SV) vaccine significantly enhances the humoral immune response in mice. This is characterized by increased titers of influenza-specific IgG antibodies and hemagglutination inhibition (HAI) antibodies.

Parameter Vaccine Group Result Reference
H1N1-specific IgG Titer IAV-SV + VehicleBaselineProbst et al., 2017
IAV-SV + this compoundSignificant IncreaseProbst et al., 2017
H5N1-specific IgG Titer H5-SV + VehicleBaselineHemann et al., 2023
H5-SV + this compoundSignificant IncreaseHemann et al., 2023
H1N1 HAI Titer IAV-SV + VehicleLow/UndetectableProbst et al., 2017
IAV-SV + this compoundProtective TitersProbst et al., 2017
H5N1 HAI Titer H5-SV + VehicleLow/UndetectableHemann et al., 2023
H5-SV + this compoundProtective TitersHemann et al., 2023
Cellular Immune Response

This compound adjuvanted vaccines also elicit a robust cellular immune response, which is crucial for clearing virally infected cells and providing long-term immunity. This includes the enhanced activation and proliferation of IAV-specific CD4+ and CD8+ T cells. Furthermore, this compound promotes a Th2-biased and immunoregulatory cytokine response, which may help to mitigate the immunopathology associated with severe influenza infections.[2]

Parameter Vaccine Group Result Reference
IAV-specific CD4+ T cells IAV-SV + VehicleBaselineHemann et al., 2023
IAV-SV + this compoundIncreased Frequency & NumberHemann et al., 2023
IAV-specific CD8+ T cells IAV-SV + VehicleBaselineHemann et al., 2023
IAV-SV + this compoundIncreased Frequency & NumberHemann et al., 2023
Cytokine Production (T cells) IAV-SV + VehicleBaselineProbst et al., 2017
IAV-SV + this compoundIncreased IL-4 and IL-10Probst et al., 2017
Protection Against Lethal Challenge

The enhanced humoral and cellular immune responses translate to improved protection against lethal influenza virus challenge in mice.

Challenge Strain Vaccine Group Survival (%) Viral Titer Reduction in Lungs Reference
H1N1 (A/California/04/2009) IAV-SV + VehicleSuboptimalBaselineProbst et al., 2017
IAV-SV + this compound100%~20-fold reductionProbst et al., 2017
H5N1 (A/Vietnam/1203/2004) H5-SV + VehicleSuboptimalBaselineHemann et al., 2023
H5-SV + this compound100%Significant ReductionHemann et al., 2023

Experimental Protocols

Murine Immunization and Challenge Studies

Murine_Immunization_Workflow Murine Immunization and Challenge Workflow Start Start: C57BL/6 Mice (6-8 weeks old) Immunization Prime Immunization (Day 0) Intramuscular (i.m.) - IAV-SV + Vehicle - IAV-SV + this compound Start->Immunization Boost Boost Immunization (Day 21) Homologous i.m. injection Immunization->Boost Serum_Collection Serum Collection (e.g., Day 35) For antibody analysis Boost->Serum_Collection Lymph_Node_Spleen_Harvest Lymph Node/Spleen Harvest (e.g., Day 5 post-boost) For T-cell analysis Boost->Lymph_Node_Spleen_Harvest Challenge Lethal Influenza Challenge (e.g., Day 42) Intranasal (i.n.) Serum_Collection->Challenge Monitoring Monitor Survival and Weight Loss (14 days post-challenge) Challenge->Monitoring Lung_Harvest Lung Harvest (e.g., Day 3 post-challenge) For viral titer analysis Challenge->Lung_Harvest

Caption: A typical workflow for evaluating the adjuvant effect of this compound in a murine influenza vaccine model.

  • Animals: Female C57BL/6 mice, 6-8 weeks of age.

  • Vaccine: Suboptimal dose of monovalent split virus H1N1 A/California/07/2009 or H5N1 A/Vietnam/1203/2004 vaccine.

  • Adjuvant Formulation: this compound is formulated in a liposomal delivery system. A blank liposome formulation serves as the vehicle control.

  • Immunization: Mice are immunized intramuscularly (i.m.) in the gastrocnemius muscle with the vaccine formulation. A prime-boost regimen is typically employed, with the boost administered 21 days after the primary immunization.

  • Challenge: Vaccinated mice are challenged intranasally (i.n.) with a lethal dose (e.g., 10x LD50) of mouse-adapted influenza virus (e.g., A/California/04/2009).

  • Readouts:

    • Survival and Weight Loss: Monitored daily for 14 days post-challenge.

    • Antibody Titers: Serum is collected at specified time points post-immunization to measure influenza-specific IgG and HAI titers by ELISA and HAI assay, respectively.

    • Viral Load: Lungs are harvested at early time points post-challenge (e.g., day 3) to quantify viral titers by plaque assay or qPCR.

    • T-cell Responses: Spleens and lung-draining lymph nodes are harvested post-immunization to assess influenza-specific T-cell responses by flow cytometry following ex vivo restimulation with influenza antigens.

Key Methodologies
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • 96-well plates are coated with purified influenza virus antigen overnight at 4°C.

    • Plates are washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Serially diluted serum samples are added and incubated for 2 hours at room temperature.

    • Plates are washed, and a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody is added for 1 hour.

    • After washing, a TMB substrate is added, and the reaction is stopped with sulfuric acid.

    • Absorbance is read at 450 nm, and endpoint titers are determined.

  • Hemagglutination Inhibition (HAI) Assay:

    • Serum samples are treated with a receptor-destroying enzyme (RDE) to remove non-specific inhibitors.

    • Two-fold serial dilutions of the treated serum are made in V-bottom 96-well plates.

    • A standardized amount of influenza virus (typically 4 HA units) is added to each well and incubated.

    • A suspension of red blood cells (e.g., turkey or chicken) is added to all wells.

    • The plate is incubated until a button of red blood cells forms in the control wells (no virus).

    • The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

  • Flow Cytometry for T-cell Analysis:

    • Single-cell suspensions are prepared from spleens or lymph nodes.

    • Cells are restimulated ex vivo with influenza-specific peptides or whole virus antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours.

    • Cells are stained with a panel of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-4, IL-10).

    • Data is acquired on a flow cytometer and analyzed to determine the frequency and phenotype of antigen-specific T cells.

  • Dendritic Cell (DC) Maturation Assay:

    • Human monocyte-derived dendritic cells (moDCs) are generated from peripheral blood mononuclear cells (PBMCs).

    • moDCs are treated with this compound, a positive control (e.g., LPS), or a vehicle control for a specified period (e.g., 24 hours).

    • Cells are stained with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD83, CD86, HLA-DR).

    • The expression of these markers is quantified by flow cytometry to assess the maturation status of the DCs.

Conclusion

This compound represents a promising new adjuvant for influenza vaccines. Its well-defined mechanism of action, centered on the direct and non-canonical activation of the RIG-I pathway, provides a strong rationale for its potent immunomodulatory effects. The preclinical data robustly demonstrate its ability to enhance both humoral and cellular immunity, leading to superior protection against influenza virus infection. The detailed experimental protocols provided herein offer a framework for the further evaluation and development of this compound as a valuable tool in the fight against seasonal and pandemic influenza. Further investigation into the dose-sparing and breadth of protection afforded by this compound is warranted to fully realize its clinical potential.

References

KIN1148: A Technical Guide to its Structural and Functional Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Interferon Regulatory Factor 3 (IRF3) that functions as a potent vaccine adjuvant.[1][2] It is a medicinal chemistry-optimized analog of the initial hit compound KIN1000, designed for improved solubility and pharmacokinetic properties.[3] this compound directly binds to and activates Retinoic Acid-Inducible Gene-I (RIG-I), a key cytosolic pattern recognition receptor, to initiate a robust innate immune response.[3] This activation of the RIG-I signaling pathway leads to the downstream phosphorylation and nuclear translocation of IRF3 and the activation of NF-κB.[3][4] Consequently, this compound induces the expression of a range of IRF3-dependent antiviral genes, cytokines, and chemokines, which contribute to its adjuvant activity.[3][5] In preclinical models, this compound has demonstrated significant efficacy in enhancing the immunogenicity and protective efficacy of influenza vaccines.[3][4][6] This technical guide provides a comprehensive overview of the structural and functional properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Structural Properties

This compound is a benzobisthiazole compound with the formal name N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide.[7] It was developed through structure-activity relationship (SAR) studies to optimize the properties of the parent compound, KIN1000.[3]

PropertyValueReference
Chemical Formula C₁₉H₁₁N₃OS₂[7]
Molecular Weight 361.44 g/mol [7]
Appearance Crystalline solid
Solubility Soluble in DMSO and DMF
Chemical Structure N-benzo[1,2-d:3,4-d′]bisthiazol-2-yl-2-naphthalenecarboxamide[7]

Functional Properties and Mechanism of Action

This compound functions as a direct agonist of RIG-I, a key sensor of viral RNA in the cytoplasm.[3] Unlike the natural RIG-I ligands which are RNA molecules with a 5'-triphosphate group, this compound is a small molecule that activates RIG-I in an RNA- and ATP-independent manner.[3]

The binding of this compound to RIG-I induces a conformational change in the protein, leading to its self-oligomerization and the recruitment of the downstream adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein).[3] This initiates a signaling cascade that results in the activation of two key transcription factors: IRF3 and NF-κB.[3][4]

Activated IRF3 and NF-κB translocate to the nucleus and induce the transcription of a wide range of genes involved in the antiviral and inflammatory response. This includes type I interferons, as well as various cytokines and chemokines that play a crucial role in orchestrating the adaptive immune response.[3][5]

In Vitro Activity

This compound has been shown to induce a dose-dependent nuclear translocation of IRF3 in PH5CH8 cells.[2][4] It also activates IRF3-responsive promoters and stimulates the expression of IRF3-dependent genes such as ISG54 and OASL.[2][4] Furthermore, this compound treatment of PMA-activated THP-1 cells leads to the production of the chemokine IP-10 (CXCL10).[4] In human monocyte-derived dendritic cells (moDCs), this compound promotes maturation, as evidenced by the increased cell surface expression of the co-stimulatory molecules CD83 and CD86.[3]

AssayCell LineEffect of this compoundReference
IRF3 Nuclear Translocation PH5CH8Dose-dependent increase[4]
IRF3-dependent Gene Expression PH5CH8Increased expression of ISG54 and OASL[4]
Chemokine Production THP-1Increased production of IP-10[4]
Dendritic Cell Maturation human moDCsUpregulation of CD83 and CD86 expression[3]
In Vivo Adjuvant Activity

When co-administered with a suboptimal dose of a split influenza virus vaccine in mice, this compound significantly enhances the protective immune response against a lethal viral challenge.[3][4] This adjuvant effect is characterized by:

  • Enhanced humoral immunity: Prime-boost immunization with a vaccine containing this compound leads to a significant increase in influenza virus-specific IgG antibodies and neutralizing antibody titers.[3][4]

  • Induction of a balanced T-cell response: this compound promotes a Th2-biased T-cell response, characterized by the production of IL-4 and IL-10, which can help to mitigate excessive inflammation and tissue damage associated with viral infection.[4][8]

  • Improved protection: Mice receiving the this compound-adjuvanted vaccine exhibit higher survival rates and reduced lung viral loads following a lethal influenza virus challenge compared to mice receiving the vaccine alone.[3][4]

Animal ModelVaccineChallenge VirusKey FindingsReference
C57BL/6N miceSuboptimal dose of H1N1 split vaccineMouse-adapted influenza A/California/04/2009Increased survival, reduced weight loss, enhanced virus-specific IgG and neutralizing antibody titers, induction of IL-4 and IL-10.[4]
C57BL/6J miceH5N1 split vaccineRecombinant H5N1 influenza virusEnhanced protection, increased total IgG and IgG1, induction of broadly neutralizing antibodies, and augmented CD4+ and CD8+ T cell responses.[3]

Signaling Pathway and Experimental Workflow Diagrams

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds and activates MAVS MAVS RIGI->MAVS Recruits TRAF3 TRAF3 MAVS->TRAF3 IKK IKK MAVS->IKK TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_inactive IRF3 (inactive) TBK1_IKKe->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (active) IRF3_inactive->IRF3_active IRF3_dimer p-IRF3 Dimer IRF3_active->IRF3_dimer Dimerizes and translocates NFkB_inactive IκB-NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases IKK->NFkB_inactive Phosphorylates IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Gene_Expression Antiviral Gene Expression IRF3_dimer->Gene_Expression Induces NFkB_nuc->Gene_Expression Induces

Caption: this compound signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., PH5CH8, THP-1) KIN1148_Treatment This compound Treatment Cell_Culture->KIN1148_Treatment IRF3_Translocation IRF3 Nuclear Translocation Assay KIN1148_Treatment->IRF3_Translocation Gene_Expression_Analysis Gene Expression Analysis (qPCR) KIN1148_Treatment->Gene_Expression_Analysis Cytokine_Measurement Cytokine/Chemokine Measurement (ELISA) KIN1148_Treatment->Cytokine_Measurement Animal_Model Animal Model (C57BL/6 mice) Immunization Immunization (Vaccine +/- this compound) Animal_Model->Immunization Challenge Viral Challenge (Influenza Virus) Immunization->Challenge Monitoring Monitoring (Survival, Weight Loss) Challenge->Monitoring Immune_Response_Analysis Immune Response Analysis (Antibody Titers, T-cell responses) Challenge->Immune_Response_Analysis

Caption: General experimental workflow for this compound characterization.

Detailed Experimental Protocols

IRF3 Nuclear Translocation Assay

This protocol is adapted from methodologies used to characterize this compound's effect on IRF3 activation.[4]

  • Cell Culture: Plate PH5CH8 cells in 96-well plates and culture overnight.

  • Compound Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 to 30 µM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against IRF3, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm.

In Vivo Mouse Immunization and Challenge Study

This protocol is a generalized representation of the in vivo studies conducted with this compound.[3][4]

  • Animal Model: Use 6-8 week old female C57BL/6N mice.

  • Immunization:

    • Prepare the vaccine formulation by mixing a suboptimal dose of the influenza split vaccine with this compound formulated in liposomes or a vehicle control.

    • Administer the formulation intramuscularly to the mice on day 0 (prime) and day 21 (boost).

  • Viral Challenge:

    • On day 42 (21 days post-boost), challenge the mice intranasally with a lethal dose (e.g., 10x LD50) of mouse-adapted influenza virus.

  • Monitoring:

    • Monitor the mice daily for 14 days for survival and weight loss.

  • Immunological Analysis:

    • Collect blood samples at specified time points to measure influenza-specific antibody titers using ELISA and hemagglutination inhibition (HAI) assays.

    • At the end of the study or at specific time points post-challenge, harvest lungs and spleens to analyze viral load (by plaque assay or qPCR) and characterize T-cell responses (by intracellular cytokine staining and flow cytometry).

Conclusion

This compound is a promising small-molecule vaccine adjuvant that activates the innate immune system through the direct agonism of RIG-I. Its ability to induce a robust and balanced immune response, leading to enhanced protection against influenza virus infection in preclinical models, highlights its potential for improving the efficacy of existing and future vaccines. The well-defined mechanism of action and the availability of detailed characterization data make this compound a valuable tool for researchers in immunology and vaccine development. Further investigation into its broader applications and potential for human use is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Non-Canonical RIG-I Activation by KIN1148

This technical guide provides a comprehensive overview of this compound, a small molecule agonist that activates the Retinoic acid-inducible gene I (RIG-I) signaling pathway through a non-canonical mechanism. This document details the molecular interactions, downstream signaling events, and immunological outcomes of this compound activity, presenting quantitative data and experimental methodologies for the professional researcher.

Executive Summary

Retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic pattern recognition receptor essential for detecting viral RNA and initiating an innate immune response.[1][2] Conventionally, RIG-I is activated by short, double-stranded RNA bearing a 5'-triphosphate (5'ppp) moiety, a hallmark of viral replication.[3] this compound, a novel benzobisthiazole small molecule, bypasses this requirement, directly binding to and activating RIG-I in an RNA- and ATP-independent manner.[4][5] This non-canonical activation triggers robust IRF3- and NF-κB-dependent signaling, leading to the expression of a distinct profile of cytokines and chemokines without significant induction of type I interferons.[1][4] As an adjuvant, this compound has been shown to enhance both humoral and cellular immunity in preclinical vaccine models, highlighting its therapeutic potential.[2][6]

This compound: Mechanism of Non-Canonical RIG-I Activation

This compound was developed as a medicinal chemistry-optimized analog of KIN1000, a compound identified in a high-throughput screen for small-molecule activators of Interferon Regulatory Factor 3 (IRF3).[4][6] Unlike canonical ligands, this compound's activation of RIG-I is distinct and multifaceted.

Direct Binding and Conformational Change:

  • Direct Interaction: this compound directly binds to RIG-I. This has been confirmed in cell-free in vitro systems and by capturing endogenous RIG-I from cell lysates using biotin-tagged this compound.[4][7] The interaction is specific to RIG-I, as this compound does not bind to related RLRs like MDA5 or LGP2, nor to the downstream adaptor protein MAVS.[4][7]

  • Binding Site: this compound interacts with both the helicase domain and the C-terminal repressor domain (RD) of RIG-I.[4] This is different from PAMP RNA, which primarily binds to the RD.

  • ATP-Independent Activation: Crucially, this compound-mediated activation does not induce or require RIG-I's intrinsic ATPase activity.[1][2][4] This represents a major departure from the canonical ATP-dependent conformational changes induced by viral RNA.

  • Oligomerization: this compound binding is proposed to drive RIG-I self-oligomerization, a key step in releasing the N-terminal caspase activation and recruitment domains (CARDs) for downstream signaling.[4]

Downstream Signaling Cascade: Upon activation by this compound, RIG-I initiates a signaling cascade that strongly resembles the canonical pathway's downstream portion.

  • Signalosome Formation: Activated RIG-I translocates to the mitochondrial membrane to interact with the Mitochondrial Antiviral Signaling (MAVS) protein.[4] This promotes the assembly of a larger signalosome complex, which includes cofactors such as TRIM25, DHX15, and TBK1.[4][8]

  • IRF3 and NF-κB Activation: The signalosome activates the kinases TBK1 and IKK, which in turn phosphorylate the transcription factors IRF3 and the p65 subunit of NF-κB.[4][7]

  • Gene Expression: Phosphorylated IRF3 and NF-κB translocate to the nucleus, driving the expression of their target genes. The resulting transcriptional signature is characterized by a strong induction of pro-inflammatory cytokines and chemokines rather than a robust type I interferon response.[4][8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data reported for this compound across various experimental systems.

Table 1: In Vitro Cellular Activity and Gene Induction

Cell LineAssay TypeTreatmentConcentration(s)Observed EffectCitation
PH5CH8IRF3 Nuclear TranslocationThis compoundDose-dependentInduces IRF3 nuclear translocation[6][9]
PH5CH8Gene Expression (Reporter)This compoundDose-dependentActivates IRF3-responsive promoters (ISG54, OASL)[6]
THP-1 (PMA-activated)Cytokine ProductionThis compoundNot specifiedInduces production of IP-10 (CXCL10)[6]
THP-1Microarray AnalysisThis compoundUp to 20 µMDose-dependent induction of antigen presentation and cytokine genes[4]
A549 / MEFsGene Expression (qPCR)This compoundNot specifiedReduced Ifit1 and Il6 expression in RIG-I deficient cells vs. WT[4][7]
MH-SProtein ExpressionThis compound10 µMIncreased expression of NLRP3, GSDMD-NT, and CASP-1 p20[10]
Human moDCCell Maturation (Flow Cytometry)This compoundNot specifiedIncreased surface expression of CD83 and CD86[4]

Table 2: Adjuvant Activity in Murine Influenza Vaccination Models

Animal ModelVaccineThis compound AdministrationChallenge VirusOutcomeCitation
C57BL/6 MiceH5N1 Split Virus (suboptimal dose)Intramuscular, liposomal formulationLethal H5N1 IAVEnhanced protection, neutralizing antibodies, and T-cell responses vs. vaccine alone[4]
C57BL/6N MiceH1N1 A/Cal/07/2009 (suboptimal dose)Prime-boost immunizationLethal H1N1 A/Cal/04/2009Protection from lethal challenge; induced IL-10 and Th2 responses[6][9]
C57BL/6N MiceH1N1 A/Cal/07/2009 (suboptimal dose)Single immunizationLethal H1N1 A/Cal/04/2009Increased protection and reduced lung viral load vs. vaccine alone[6][9]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

4.1 Biotin-KIN1148 Pulldown Assay

  • Objective: To demonstrate the direct binding of this compound to RIG-I.

  • Reagents: Biotin-tagged this compound, streptavidin-coated magnetic beads, cell lysates (from HEK293 cells or MEFs) or purified recombinant proteins (RIG-I, MDA5, LGP2, MAVS), lysis buffer, wash buffers.

  • Protocol:

    • Cell lysates are prepared using a mild lysis buffer to preserve protein complexes.

    • Lysates or purified proteins are incubated with biotin-KIN1148 to allow for binding. Biotin-fluorescein can be used as a negative control.

    • Streptavidin-coated magnetic beads are added to the mixture and incubated to capture the biotin-KIN1148-protein complexes.

    • The beads are washed multiple times with wash buffer to remove non-specific binders.

    • Bound proteins are eluted from the beads using a sample buffer and heating.

    • Eluted proteins are resolved by SDS-PAGE and analyzed by immunoblotting using specific antibodies against RIG-I, MDA5, LGP2, MAVS, etc.[4][7]

4.2 RIG-I Dependent Gene Expression Assay

  • Objective: To confirm that this compound-induced gene expression is dependent on RIG-I.

  • Cell Lines: Wild-type (WT), RIG-I deficient (RIG-I-/-), and MDA5 deficient (MDA5-/-) mouse embryonic fibroblasts (MEFs) or human A549 cells.

  • Protocol:

    • WT and knockout cell lines are seeded in parallel.

    • Cells are treated with a vehicle control (DMSO) or this compound for a specified time (e.g., 6-18 hours).

    • Total RNA is extracted from the cells.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative PCR (qPCR) is used to measure the relative mRNA levels of target genes, such as Ifit1 (an IRF3-target gene) and Il6 (an NF-κB-target gene).

    • Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to the vehicle control is calculated. A significant reduction in gene induction in RIG-I-/- cells compared to WT cells indicates RIG-I dependency.[4]

4.3 Murine Immunization and Challenge Study

  • Objective: To evaluate the in vivo adjuvant effect of this compound.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Mice are divided into groups: PBS control, vaccine alone, vaccine + vehicle (blank liposomes), vaccine + this compound (liposomal formulation).

    • Mice are immunized intramuscularly with a suboptimal dose of a split influenza virus vaccine (e.g., H5N1 or H1N1).

    • A booster immunization is administered on day 14 or 21.[4][6]

    • At a specified time post-boost (e.g., 5 days), serum is collected to analyze antibody responses via ELISA and hemagglutination inhibition (HAI) assays.

    • Following the immunization schedule, mice are challenged with a lethal dose of a corresponding live influenza virus.

    • Survival and weight loss are monitored daily for 14-21 days post-challenge.

    • At specific time points post-challenge (e.g., day 3), lungs can be harvested from a subset of mice to determine viral titers.[6]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI_inactive Inactive RIG-I (Autorepressed) This compound->RIGI_inactive Binds Helicas & RD Domain RIGI_active Active RIG-I (Oligomerized) RIGI_inactive->RIGI_active ATP & RNA Independent MAVS_complex MAVS Signalosome (TRIM25, TBK1, IKK) RIGI_active->MAVS_complex Translocation to Mitochondria TBK1 TBK1 / IKK MAVS_complex->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p NFkB_p p-NF-κB NFkB->NFkB_p Genes Target Gene Expression (Cytokines, Chemokines, Antigen Presentation) IRF3_p->Genes Nuclear Translocation NFkB_p->Genes Nuclear Translocation

Caption: this compound non-canonical RIG-I signaling pathway.

Experimental_Workflow_Binding cluster_prep Preparation cluster_incubation Binding & Capture cluster_analysis Analysis Lysate Prepare Cell Lysate (e.g., HEK293) Incubate Incubate Lysate with Biotin-KIN1148 Lysate->Incubate Biotin_KIN Biotin-KIN1148 Biotin_KIN->Incubate Capture Capture Complexes with Streptavidin Beads Incubate->Capture Wash Wash Beads to Remove Non-binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Immunoblot for RIG-I Elute->Analyze

Caption: Workflow for this compound-RIG-I pulldown assay.

References

An In-depth Technical Guide to the KIN1148 Binding Site on RIG-I Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the interaction between the small molecule agonist KIN1148 and the Retinoic Acid-Inducible Gene I (RIG-I) protein. It consolidates current knowledge on the binding mechanism, functional consequences, and the experimental methodologies used to elucidate these findings.

Executive Summary

Retinoic acid-inducible gene I (RIG-I) is a critical cytoplasmic pattern recognition receptor essential for initiating the innate immune response to RNA virus infections.[1][2][3][4][5] The discovery of small molecule agonists for RIG-I, such as this compound, represents a significant advancement in the development of novel vaccine adjuvants and antiviral therapeutics.[6][7] this compound, an optimized benzothiazole compound, directly binds to and activates RIG-I, triggering downstream signaling pathways that lead to the production of interferons and other inflammatory cytokines.[7][8] Biochemical studies have revealed that this compound functions through a non-canonical mechanism, activating RIG-I independently of both viral RNA ligands and ATP hydrolysis.[1][2][3][4][8] This guide details the nature of this unique interaction, the experimental evidence supporting it, and the resulting signaling cascade.

This compound-RIG-I Interaction: A Non-Canonical Activation Mechanism

Current research confirms a direct physical interaction between this compound and the RIG-I protein.[1][2][3][4][8] However, the precise binding site or the specific amino acid residues involved in this interaction have not been fully elucidated in the available literature. The activation mechanism is described as "non-canonical" because it deviates significantly from the established mode of activation by viral RNA pathogen-associated molecular patterns (PAMPs).

The canonical activation of RIG-I involves the recognition of short, double-stranded RNA with a 5'-triphosphate moiety by its C-terminal domain (CTD) and helicase domain.[9] This binding, coupled with ATP hydrolysis, induces a conformational change that releases the N-terminal tandem caspase activation and recruitment domains (CARDs) from autoinhibition, allowing them to oligomerize and interact with the downstream adaptor protein MAVS (Mitochondrial Antiviral Signaling).[9]

In contrast, this compound's interaction exhibits the following key characteristics:

  • RNA-Independence: this compound activates RIG-I in the absence of a viral RNA ligand.[8]

  • ATP-Independence: The binding of this compound is not competed by ATP, and its presence does not induce or alter the intrinsic ATPase activity of RIG-I.[1][2][3][4][8]

  • Induction of Oligomerization: this compound binding is sufficient to drive RIG-I self-oligomerization, a crucial step for downstream signal transduction.[8]

This evidence strongly suggests that this compound binds to a site distinct from the RNA-binding groove and the ATP-binding pocket of the helicase domain. This allosteric site allows this compound to induce the necessary conformational changes for signaling activation, bypassing the canonical triggers.

Data Presentation: Functional Effects of this compound on RIG-I

While specific quantitative binding affinities (e.g., Kd, IC50) are not detailed in the reviewed literature, the functional outcomes of the this compound-RIG-I interaction have been extensively documented. The following table summarizes these effects.

Parameter Effect of this compound Evidence/Assay Reference
Direct Binding to RIG-I ConfirmedBiotin-KIN1148 pulldown of recombinant and endogenous RIG-I.[8][10]
RIG-I ATPase Activity No induction or alteration of activity.In vitro ATPase assays with purified recombinant RIG-I.[1][3][8]
Competition with ATP No competition observed.Competitive pulldown assays with biotin-KIN1148.[8]
RIG-I Oligomerization Induces self-oligomerization.Biochemical assays demonstrating RIG-I multimer formation.[8]
Downstream Signaling Activates IRF3 and NF-κB pathways.IRF3 phosphorylation and nuclear translocation; NF-κB p65 phosphorylation.[6][7][8]
Target Gene Expression Induces IRF3/NF-κB target genes (e.g., cytokines, chemokines).Microarray and gene expression analyses.[6][8]
Species Reactivity Binds to both human and mouse RIG-I.Pulldown assays from human (HEK293) and mouse (MEF) cell lysates.[8][10]

Experimental Protocols

The characterization of the this compound-RIG-I interaction has relied on several key biochemical and cell-based assays. Detailed methodologies are provided below.

This assay is used to confirm the direct binding of this compound to RIG-I.

  • Objective: To capture and detect RIG-I protein using a biotinylated this compound analog.

  • Materials:

    • Biotin-KIN1148 compound.

    • Purified recombinant human or mouse RIG-I protein.

    • Whole-cell lysates from relevant cells (e.g., HEK293, MEFs).

    • Streptavidin-coated magnetic beads.

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • Elution buffer (e.g., SDS-PAGE loading buffer).

    • Antibodies: Anti-RIG-I primary antibody, HRP-conjugated secondary antibody.

  • Protocol:

    • Bead Preparation: Incubate streptavidin-coated magnetic beads with biotin-KIN1148 in binding buffer for 1-2 hours at 4°C with gentle rotation to allow coupling.

    • Washing: Wash the beads three times with wash buffer to remove unbound biotin-KIN1148.

    • Binding: Add either purified recombinant RIG-I or whole-cell lysate to the beads. Incubate for 2-4 hours at 4°C with gentle rotation.

    • Competition Control: In a parallel experiment, pre-incubate the lysate/recombinant protein with an excess of non-biotinylated this compound before adding the beads to demonstrate binding specificity.

    • Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold wash buffer to remove non-specific binders.

    • Elution: Resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes to elute the captured proteins.

    • Detection: Analyze the eluted proteins by SDS-PAGE followed by immunoblotting with an anti-RIG-I antibody.

This assay measures the ability of RIG-I to hydrolyze ATP, a key function during canonical activation.

  • Objective: To determine if this compound induces or modulates the ATP hydrolysis activity of RIG-I.

  • Materials:

    • Purified recombinant RIG-I protein.

    • This compound compound.

    • ATP.

    • RIG-I agonist RNA (e.g., polyU/UC).

    • Reaction buffer (containing MgCl2 and other necessary salts).

    • Phosphate detection reagent (e.g., Malachite Green-based assay).

  • Protocol:

    • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing recombinant RIG-I, reaction buffer, and ATP.

    • Treatment Groups:

      • Negative Control: RIG-I + ATP + DMSO (vehicle).

      • Positive Control: RIG-I + ATP + agonist RNA.

      • Test Condition: RIG-I + ATP + varying concentrations of this compound.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions. This reagent will react with the free phosphate released from ATP hydrolysis.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).

    • Analysis: Quantify the amount of inorganic phosphate released to determine the rate of ATP hydrolysis. Compare the activity in the this compound-treated group to the positive and negative controls.

This cell-based assay visualizes the activation of a key transcription factor downstream of RIG-I.

  • Objective: To assess whether this compound treatment leads to the activation and nuclear translocation of IRF3.

  • Materials:

    • Adherent cells (e.g., Huh7, A549).

    • This compound compound.

    • Positive control (e.g., Sendai Virus infection).

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking solution (e.g., 5% BSA in PBS).

    • Primary antibody: Anti-IRF3.

    • Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488).

    • Nuclear stain (e.g., DAPI).

  • Protocol:

    • Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with this compound, DMSO (vehicle), or Sendai Virus for the desired time (e.g., 16 hours).

    • Fixation & Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.

    • Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

    • Antibody Staining: Incubate with the anti-IRF3 primary antibody, followed by incubation with the fluorescently-conjugated secondary antibody. Stain the nuclei with DAPI.

    • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Analysis: In unstimulated cells, IRF3 will show diffuse cytoplasmic staining. Upon activation, a significant portion of the IRF3 signal will co-localize with the DAPI signal in the nucleus.

Visualization of Pathways and Workflows

RIG_I_Signaling cluster_cytosol Cytosol cluster_mito Mitochondrial Membrane cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (Inactive) RIG-I (Inactive) Viral RNA->RIG-I (Inactive) Binds CTD RIG-I (Active) RIG-I (Active) RIG-I (Inactive)->RIG-I (Active) ATP hydrolysis TRIM25 TRIM25 RIG-I (Active)->TRIM25 recruits MAVS MAVS RIG-I (Active)->MAVS CARD-CARD Interaction TRIM25->RIG-I (Active) K63-Ub 14-3-3e 14-3-3e TBK1/IKKe TBK1 / IKKε IRF3 IRF3 (Inactive) TBK1/IKKe->IRF3 phosphorylates p-IRF3 IRF3 (Active) IRF3->p-IRF3 IFN Genes IFN Genes p-IRF3->IFN Genes translocates IKK Complex IKK Complex NFkB IκB-NF-κB IKK Complex->NFkB phosphorylates IκB p-NFkB NF-κB (Active) NFkB->p-NFkB Cytokine Genes Cytokine Genes p-NFkB->Cytokine Genes translocates MAVS->TBK1/IKKe recruits MAVS->IKK Complex recruits KIN1148_Activation cluster_cytosol Cytosol This compound This compound RIG-I (Inactive) RIG-I (Inactive) This compound->RIG-I (Inactive) Binds to Allosteric Site RIG-I (Active Oligomer) RIG-I (Active Oligomer) RIG-I (Inactive)->RIG-I (Active Oligomer) Induces Oligomerization (RNA/ATP Independent) Downstream Signaling MAVS Activation & IRF3/NF-κB Signaling RIG-I (Active Oligomer)->Downstream Signaling Experimental_Workflow cluster_mechanism Mechanism Details HTS High-Throughput Screen (IRF3 Activation) Lead_Opt Lead Optimization (this compound) HTS->Lead_Opt Binding_Assay Direct Binding Confirmation (Biotin Pulldown) Lead_Opt->Binding_Assay Functional_Assays Functional Characterization Binding_Assay->Functional_Assays Mechanism_Assays Mechanism of Action Functional_Assays->Mechanism_Assays Cell_Based Cell-Based Validation Functional_Assays->Cell_Based ATPase_Assay ATPase Assay Mechanism_Assays->ATPase_Assay Competition_Assay ATP Competition Mechanism_Assays->Competition_Assay In_Vivo In Vivo Efficacy (Vaccine Adjuvant) Cell_Based->In_Vivo

References

An In-depth Technical Guide to KIN1148-Induced NF-κB Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1148 is a novel small-molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key pattern recognition receptor in the innate immune system. Activation of RIG-I by this compound initiates a signaling cascade that culminates in the activation of critical transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced NF-κB signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to this compound and NF-κB Signaling

This compound is a synthetic benzothiazole analog that has been identified as a potent activator of the RIG-I-like receptor (RLR) pathway.[1][2] Unlike canonical RIG-I agonists, which are typically viral RNA molecules, this compound directly binds to RIG-I and induces its activation in an RNA- and ATP-independent manner.[3] This activation triggers downstream signaling events that lead to the production of pro-inflammatory cytokines and chemokines, largely through the activation of the NF-κB transcription factor.[3][4] The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a pivotal role in regulating immune and inflammatory gene expression. Its activation is tightly controlled, and aberrant NF-κB signaling is implicated in a variety of inflammatory diseases and cancers. The canonical NF-κB activation pathway is initiated by the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer, most commonly p65/p50, allowing it to translocate to the nucleus and activate gene transcription.[1]

The Molecular Pathway of this compound-Induced NF-κB Activation

The induction of NF-κB signaling by this compound is a multi-step process that originates with the direct interaction of this compound with RIG-I in the cytoplasm.

2.1. RIG-I Activation and MAVS Recruitment

This compound binding to RIG-I induces a conformational change that promotes RIG-I self-oligomerization.[3] This activated form of RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), a critical adaptor protein located on the outer mitochondrial membrane.[4]

2.2. Formation of the MAVS Signalosome and IKK Complex Activation

The recruitment of RIG-I to MAVS initiates the assembly of a large signaling complex, often referred to as the MAVS signalosome. This complex serves as a scaffold for the recruitment and activation of downstream signaling molecules. A key event in this process is the recruitment of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator or IKKγ).[4] this compound has been shown to promote the association of RIG-I with a complex of proteins that includes MAVS and NEMO.[4] The precise mechanism of IKK activation downstream of MAVS is complex but is thought to involve TRAF proteins and ubiquitination events that lead to the phosphorylation and activation of the IKK catalytic subunits.

2.3. IκBα Phosphorylation, Degradation, and NF-κB Translocation

Once activated, the IKK complex phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα exposes a nuclear localization sequence on the p65 subunit of the NF-κB heterodimer. This allows the p65/p50 dimer to translocate from the cytoplasm into the nucleus.[1]

2.4. Nuclear Translocation and Transcriptional Activation

Inside the nucleus, the p65/p50 heterodimer binds to specific DNA sequences known as κB sites in the promoter and enhancer regions of target genes. This binding initiates the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6) and chemokines.[3] Western blot analyses have confirmed the phosphorylation of the NF-κB p65 subunit in response to this compound treatment, indicating the activation of this pathway.[3]

KIN1148_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Binds to RIGI_active RIG-I (active) Oligomerized RIGI->RIGI_active Conformational Change & Oligomerization MAVS MAVS RIGI_active->MAVS Recruits IKK_complex IKK Complex (IKKα/β, NEMO) MAVS->IKK_complex Recruits & Activates IKK_active IKK Complex (active) IKK_complex->IKK_active IkBa_NFkB IκBα-p65/p50 IKK_active->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation Proteasome->IkBa_NFkB Degradation of IκBα DNA κB Sites (DNA) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (e.g., IL-6) DNA->Genes

Figure 1: this compound-induced NF-κB signaling pathway.

Data Presentation: Quantitative Analysis of this compound-Induced NF-κB Activation

The following tables summarize the quantitative data on the activation of the NF-κB pathway by this compound, as determined by Western blot analysis of p65 phosphorylation. The data is based on studies conducted in HEK293 cells.[3]

Table 1: Dose-Dependent Phosphorylation of NF-κB p65

This compound Concentration (µM)Relative Phospho-p65 Levels (Fold Change vs. DMSO)
0 (DMSO control)1.0
103.5
205.2

Table 2: Time-Course of NF-κB p65 Phosphorylation with 20 µM this compound

Time (hours)Relative Phospho-p65 Levels (Fold Change vs. Time 0)
01.0
22.1
44.8
85.5
123.2

Experimental Protocols

4.1. Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol describes the methodology for assessing the phosphorylation status of the NF-κB p65 subunit in response to this compound treatment in HEK293 cells.

4.1.1. Materials

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels (4-12% gradient)

  • PVDF membranes

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-NF-κB p65 (Ser536)

    • Rabbit anti-NF-κB p65 (total)

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Chemiluminescence imaging system

4.1.2. Procedure

  • Cell Culture and Treatment:

    • Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO vehicle control for the specified time points (e.g., 0, 2, 4, 8, 12 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-p65 signal to the total p65 signal and the loading control (β-actin).

Western_Blot_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p65, total p65, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis.

Conclusion

This compound represents a significant tool for the study of innate immune signaling and a potential therapeutic agent. Its ability to potently activate the NF-κB pathway through a direct and unconventional mechanism of RIG-I agonism provides a unique avenue for modulating inflammatory responses. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the immunomodulatory properties of this compound. Further research into the downstream consequences of this compound-induced NF-κB activation will be crucial for fully understanding its therapeutic potential.

References

KIN1148: A Technical Guide to the Enhancement of T Cell Responses Through RIG-I Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: KIN1148 is a novel, small-molecule agonist of the Retinoic Acid-Inducible Gene I (RIG-I) receptor, a key sensor in the innate immune system. This document provides a comprehensive technical overview of the mechanism by which this compound enhances T cell-mediated immunity. By directly binding to and activating RIG-I in a non-canonical fashion, this compound initiates a downstream signaling cascade involving Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1][2] This activation of the innate immune system, particularly the maturation of dendritic cells, serves to effectively prime and augment adaptive T cell responses.[1] This guide details the molecular mechanism, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows.

Core Mechanism of Action: Non-Canonical RIG-I Activation

This compound represents a distinct class of immune agonists. Unlike canonical RIG-I ligands which are typically viral RNAs, this compound is a small molecule that binds directly to the RIG-I protein.[1][3] This interaction induces RIG-I self-oligomerization and initiates downstream signaling.[1] Notably, this activation is independent of RNA and does not involve ATP hydrolysis, distinguishing it from the canonical RIG-I activation pathway.[1][2]

Upon activation by this compound, RIG-I signals through a pathway that culminates in the phosphorylation and activation of the transcription factors IRF3 and NF-κB.[1][4] These factors then translocate to the nucleus to drive the expression of a specific profile of immunomodulatory cytokines and chemokines.[1][2] This gene expression signature is distinct from that induced by type I interferon (IFN) treatment, highlighting a unique immunomodulatory profile.[1]

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Direct Binding (RNA/ATP Independent) RIGI_active RIG-I (active) Oligomerization RIGI->RIGI_active IRF3 IRF3 RIGI_active->IRF3 Phosphorylation NFkB NF-κB RIGI_active->NFkB Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Gene Target Gene Expression (Cytokines, Chemokines) pIRF3->Gene Nuclear Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene Nuclear Translocation

Caption: this compound non-canonically activates RIG-I, leading to IRF3/NF-κB activation.

Data Summary: Enhancement of Innate and Adaptive Immunity

The primary mechanism by which this compound enhances T cell responses is through the potent activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). This leads to a more robust priming of the adaptive immune system.

Table 1: Effect of this compound on Human Dendritic Cell (DC) Maturation

Data summarized from studies on human monocyte-derived DCs treated for 18 hours.[1]

MarkerFunctionThis compound Treatment Outcome
CD83 Maturation MarkerIncreased cell surface expression vs. DMSO control.
CD86 Co-stimulatory MoleculeIncreased cell surface expression vs. DMSO control.
Table 2: this compound-Mediated Enhancement of T Cell Responses

Summary of findings from preclinical murine and human studies.

Study TypeCell TypeKey FindingsReference
Human ex vivo CD8+ T CellsAugments antigen-dependent activation and proliferation of human CD8+ T cells.[1][2]
Murine in vivo (Vaccine Adjuvant) CD4+ T CellsPromotes a Th2-biased response, characterized by increased IL-4 production.[5]
Murine in vivo (Vaccine Adjuvant) CD4+ T CellsInduces production of the regulatory cytokine IL-10.[4][5]
Murine in vivo (Vaccine Adjuvant) CD4+ T CellsMarkedly reduces the Th1-associated IFN-γ response compared to vaccine alone.[5]
Murine in vivo (Vaccine Adjuvant) B Cells / T CellsSignificantly increases the frequency and number of germinal center (GC) B cells and enhances IAV-specific T cell responses.[1]

Experimental Protocols

The following are summarized methodologies for key assays used to characterize the immuno-stimulatory activity of this compound.

Protocol: Human Dendritic Cell Maturation Assay
  • Cell Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Differentiation: Culture monocytes for 5-7 days with GM-CSF and IL-4 to differentiate them into immature monocyte-derived DCs (moDCs).

  • Treatment: Treat moDCs with this compound, a vehicle control (e.g., DMSO), or a positive control (e.g., LPS) for 18 hours.[1]

  • Analysis: Harvest cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD83, CD86, CD80).

  • Data Acquisition: Analyze the expression levels of maturation markers by flow cytometry. Quantify the fold change in mean fluorescence intensity (MFI) relative to the vehicle control.[1]

DC_Maturation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (18h) cluster_analysis Analysis PBMC Isolate PBMCs (Healthy Donor) Monocytes Isolate Monocytes PBMC->Monocytes moDC Differentiate to moDCs (GM-CSF + IL-4) Monocytes->moDC Control Vehicle (DMSO) moDC->Control KIN This compound moDC->KIN LPS Positive Control (LPS) moDC->LPS Stain Stain for CD83, CD86 Control->Stain KIN->Stain LPS->Stain FACS Flow Cytometry Analysis (MFI) Stain->FACS

Caption: Workflow for assessing this compound's effect on human DC maturation.
Protocol: Human CD8+ T Cell Activation Assay

  • Cell Source: Use PBMCs from healthy, HLA-typed (e.g., HLA-A0201+) donors.[1]

  • Antigen Pulsing: Pulse PBMCs with a relevant peptide antigen (e.g., Melan-A/MART-1 peptide).[1][6]

  • Treatment: Co-culture the peptide-pulsed PBMCs with a vehicle control (DMSO) or this compound. Additional controls can include co-treatment with cytokines like IFN-γ.[1]

  • Culture: Culture the cells for an extended period (e.g., 11 days) to allow for T cell expansion.[1]

  • Analysis: Following culture, re-stimulate T cells with the specific peptide and analyze activation and proliferation. This can be measured by flow cytometry for activation markers (e.g., CD69), intracellular cytokine staining (e.g., for IFN-γ, TNF-α), or proliferation dyes.

Protocol: Murine In Vivo Adjuvant Activity Assay
  • Animal Model: Use C57BL/6J mice.[1]

  • Immunization (Prime): Immunize mice intramuscularly with a suboptimal dose of a vaccine antigen (e.g., split influenza virus H5-SV) formulated with either a vehicle control (e.g., blank liposomes) or this compound formulated in liposomes.[1]

  • Immunization (Boost): Administer a booster immunization on day 14 using the same formulations.[1]

  • Tissue Harvest: On day 19 (5 days post-boost), harvest draining lymph nodes and/or spleens.[1]

  • T Cell Restimulation: Prepare single-cell suspensions from the lymphoid organs. Restimulate the cells ex vivo for 18-72 hours with the vaccine antigen or specific T cell peptide epitopes.[5]

  • Cytokine Analysis: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-4, IL-10) using a multiplex ELISA or similar immunoassay.[5]

Murine_Adjuvant_Workflow Day0 Day 0: Prime (Vaccine +/- this compound) Day14 Day 14: Boost (Vaccine +/- this compound) Day0->Day14 Day19 Day 19: Harvest (Lymph Nodes) Day14->Day19 Restim Ex Vivo Restimulation (Antigen/Peptide) Day19->Restim Analysis Cytokine Analysis (ELISA: IL-4, IL-10, IFN-γ) Restim->Analysis

Caption: Timeline for in vivo evaluation of this compound as a vaccine adjuvant.

References

KIN1148: A Deep Dive into its Potential for Broad-Spectrum Antiviral Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of the innate immune sensor Retinoic Acid-Inducible Gene I (RIG-I). Its primary mechanism of action involves the direct binding to and activation of RIG-I, a key pattern recognition receptor responsible for detecting viral RNA. This activation triggers a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines, thereby establishing a potent antiviral state. While extensively studied as a vaccine adjuvant, particularly for influenza viruses, the intrinsic properties of this compound as a direct-acting, broad-spectrum antiviral agent are a compelling area of investigation. This technical guide consolidates the current understanding of this compound, detailing its mechanism of action, summarizing key experimental data, and providing insights into the methodologies used for its evaluation.

Core Mechanism of Action: RIG-I Pathway Activation

This compound functions by directly engaging the RIG-I protein. Unlike natural RIG-I ligands, which are typically viral RNA molecules with a 5'-triphosphate group, this compound is a synthetic small molecule that induces a conformational change in RIG-I, leading to its activation. This activation is independent of ATP and occurs in a non-canonical fashion.[1]

Upon activation by this compound, RIG-I undergoes oligomerization and interacts with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that leads to the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] These transcription factors then translocate to the nucleus and induce the expression of a wide array of antiviral genes, including type I interferons (IFN-α/β) and various interferon-stimulated genes (ISGs). This orchestrated host response creates a cellular environment that is highly resistant to viral replication.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG-I (inactive) RIG-I (inactive) RIG-I (active) RIG-I (active) MAVS MAVS TBK1/IKKi TBK1/IKKi IRF3 IRF3 p-IRF3 p-IRF3 NF-kB NF-kB p-NF-kB p-NF-kB p-IRF3_n p-IRF3 p-NF-kB_n p-NF-kB Antiviral Genes (IFNs, ISGs) Antiviral Genes (IFNs, ISGs) Antiviral State Antiviral State Antiviral Genes (IFNs, ISGs)->Antiviral State

Quantitative Data on Antiviral Activity

While the primary focus of published research has been on this compound's role as a vaccine adjuvant, the induction of a potent interferon response strongly suggests its potential as a broad-spectrum antiviral. However, publicly available, quantitative data (e.g., EC50, IC50) on the direct antiviral activity of this compound against a diverse range of viruses is currently limited. The majority of the efficacy data is derived from in vivo challenge studies where this compound is co-administered with a vaccine.

In Vivo Efficacy as a Vaccine Adjuvant

The following tables summarize the key findings from murine challenge studies where this compound was used as an adjuvant with influenza vaccines.

Table 1: Survival Rates in Mice Challenged with Influenza A Virus (H1N1)

Treatment GroupChallenge VirusSurvival Rate (%)Reference
Vaccine + this compoundA/California/04/2009 (H1N1)Increased protection over vaccine alone[2][3]
Vaccine aloneA/California/04/2009 (H1N1)Suboptimal protection[2][3]

Table 2: Lung Viral Titer Reduction in Mice Challenged with Influenza A Virus (H1N1)

Treatment GroupChallenge VirusLung Viral TiterReference
Vaccine + this compoundA/California/04/2009 (H1N1)Significantly reduced[2]
Vaccine aloneA/California/04/2009 (H1N1)Higher viral load[2]

Table 3: Protection Against Highly Pathogenic Avian Influenza (H5N1)

Treatment GroupChallenge VirusOutcomeReference
H5 IAV-SV Vaccine + this compoundRecombinant H5N1Enhanced protection from lethal challenge[1]
H5 IAV-SV Vaccine aloneRecombinant H5N1Poor protection[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are compiled from the "Methods" sections of the referenced publications.

In Vivo Mouse Immunization and Challenge Studies

Objective: To assess the efficacy of this compound as a vaccine adjuvant in protecting mice against lethal influenza virus challenge.

Animal Model: Female C57BL/6N mice (6-8 weeks old).

Materials:

  • This compound formulated in liposomes (phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in PBS).

  • Monovalent pandemic influenza split virus H1N1 A/California/07/2009 vaccine.

  • Mouse-adapted influenza virus A/California/04/2009 for challenge.

  • Isoflurane for anesthesia.

Procedure:

  • Immunization:

    • Anesthetize mice with isoflurane.

    • Immunize mice intramuscularly with a suboptimal dose of the H1N1 vaccine mixed with either this compound liposomes or a vehicle control (blank liposomes). The total injection volume is 50 µl, split between the two gastrocnemius muscles.

    • For prime-boost studies, a second immunization is administered 21 days after the primary immunization.

  • Viral Challenge:

    • 21 days after the final immunization, anesthetize the mice with isoflurane.

    • Challenge the mice intranasally with a lethal dose (e.g., 10x LD50) of the mouse-adapted A/California/04/2009 virus.

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival and weight loss for 14-21 days post-challenge.

    • Euthanize mice that lose more than 25-30% of their initial body weight.

    • For viral load determination, euthanize a subset of mice at specific time points (e.g., day 3 or 5 post-challenge), and collect lung tissue for viral titer analysis by plaque assay.[2][3]

Experimental_Workflow Start Start Immunization Prime Immunization (Vaccine +/- this compound) Start->Immunization Boost Boost Immunization (Day 21) Immunization->Boost Challenge Lethal Viral Challenge (Day 42) Boost->Challenge Monitor Monitor Survival & Weight Loss (14-21 days) Challenge->Monitor Sacrifice Sacrifice Subset of Mice (Day 3-5 post-challenge) Challenge->Sacrifice Endpoint1 Endpoint: Survival Data Monitor->Endpoint1 Endpoint2 Endpoint: Lung Viral Titer Sacrifice->Endpoint2

IRF3 Nuclear Translocation Assay

Objective: To quantify the activation of the IRF3 signaling pathway by this compound.

Cell Line: PH5CH8 cells (a derivative of human hepatoma Huh7 cells) stably expressing a reporter for IRF3 activation.

Materials:

  • This compound.

  • KIN1000 (an analog for comparison).

  • PMA-differentiated THP-1 cells.

  • Antibodies for immunofluorescence staining of IRF3.

  • High-content imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture PH5CH8 cells in appropriate media.

    • Treat the cells with varying concentrations of this compound or KIN1000.

  • Immunofluorescence:

    • At a specified time point post-treatment, fix the cells.

    • Permeabilize the cells and stain for IRF3 using a specific primary antibody, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of IRF3 by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm. A dose-dependent increase in nuclear IRF3 indicates activation of the pathway.[3]

In Vitro RIG-I Binding Assay

Objective: To demonstrate the direct interaction between this compound and the RIG-I protein.

Materials:

  • Biotin-tagged this compound.

  • Recombinant human RIG-I, MDA5, and LGP2 proteins.

  • Streptavidin-coated beads.

  • Buffers for binding and washing.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against RIG-I, MDA5, and LGP2.

Procedure:

  • Binding Reaction:

    • Incubate the biotin-tagged this compound with recombinant RIG-I, MDA5, or LGP2 proteins in a binding buffer.

  • Pulldown:

    • Add streptavidin-coated beads to the reaction mixture to capture the biotin-KIN1148 and any bound proteins.

    • Incubate to allow for binding.

  • Washing:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Perform a Western blot using antibodies specific for RIG-I, MDA5, and LGP2 to detect which protein was pulled down by this compound.[1]

Potential for Broad-Spectrum Antiviral Applications

The activation of the RIG-I pathway by this compound results in the production of type I interferons, which are central to the innate immune response against a wide range of viruses. This mechanism provides a strong rationale for the potential of this compound as a broad-spectrum antiviral agent. By stimulating the host's own defense mechanisms, this compound could theoretically be effective against numerous RNA viruses that are sensed by RIG-I, including but not limited to:

  • Orthomyxoviruses (e.g., Influenza A and B viruses)

  • Flaviviruses (e.g., West Nile virus, Dengue virus, Zika virus)

  • Picornaviruses (e.g., Rhinoviruses)

  • Coronaviruses (e.g., SARS-CoV-2)

However, it is crucial to note that while the potential is significant, dedicated studies demonstrating the direct, therapeutic antiviral efficacy of this compound as a standalone agent against a broad panel of viruses are not yet widely published. One study noted that a "distinct family of compounds" is being investigated for potent, broad-spectrum antiviral activity, which may suggest that this compound is primarily being advanced for its adjuvant properties.

Logical_Relationship This compound This compound RIG_I_Activation RIG-I Activation This compound->RIG_I_Activation Innate_Immune_Response Induction of Innate Immune Response RIG_I_Activation->Innate_Immune_Response Type_I_IFN Type I Interferon Production Innate_Immune_Response->Type_I_IFN Antiviral_State Establishment of a Broad Antiviral State Type_I_IFN->Antiviral_State Virus_Inhibition Inhibition of a Wide Range of RNA Viruses Antiviral_State->Virus_Inhibition

Future Directions and Considerations

The development of this compound and similar RIG-I agonists represents a promising strategy in the fight against viral diseases. Key future directions for research and development include:

  • Direct Antiviral Efficacy Studies: Conducting comprehensive in vitro and in vivo studies to determine the direct antiviral activity of this compound against a broad panel of clinically relevant RNA viruses. This should include the determination of EC50 and IC50 values.

  • Optimization of Formulation and Delivery: Further development of formulations to enhance the bioavailability and targeted delivery of this compound for therapeutic applications.

  • Combination Therapy: Investigating the synergistic effects of this compound when used in combination with direct-acting antiviral drugs.

  • Clinical Trials: Advancing this compound into clinical trials to assess its safety and efficacy as both a vaccine adjuvant and a potential standalone antiviral therapeutic in humans.

Conclusion

This compound is a potent and specific agonist of the RIG-I pathway, a critical component of the innate immune system's defense against viral infections. While its efficacy as a vaccine adjuvant for influenza is well-documented, its potential as a broad-spectrum antiviral therapeutic is a compelling, yet less explored, avenue. The ability to stimulate a robust, host-directed antiviral state provides a strong rationale for its application against a wide range of RNA viruses. Further research focusing on its direct antiviral properties is warranted to fully elucidate the therapeutic potential of this promising immunomodulatory agent.

References

KIN1148 and its parent compound KIN1000

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to KIN1148 and its Parent Compound KIN1000

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel vaccine adjuvants is critical for enhancing the immunogenicity and efficacy of modern vaccines, particularly against rapidly evolving pathogens like the influenza virus. This document provides a comprehensive technical overview of this compound, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, and its parent compound, KIN1000. This compound was identified through medicinal chemistry optimization of KIN1000 and demonstrates superior properties as a vaccine adjuvant. It directly engages and activates Retinoic Acid-Inducible Gene I (RIG-I), a key cytosolic pattern-recognition receptor, to initiate a robust innate immune response. This activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) signaling pathways leads to enhanced adaptive immunity, providing significant protection in preclinical models of influenza infection. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows.

Introduction and Compound History

The search for effective, safe, and broadly applicable vaccine adjuvants led to the screening of large small-molecule libraries for agonists of innate immune pathways. The RIG-I-like receptor (RLR) pathway, a primary defense mechanism against RNA viruses, was identified as a promising target.[1][2] A high-throughput screen of over 47,000 compounds identified the benzobisthiazole compound KIN1000 as a potent activator of IRF3, a key transcription factor downstream of RIG-I.[1]

Subsequent structure-activity relationship (SAR) studies on KIN1000 led to the design and synthesis of 418 analogs, including this compound.[1] this compound was selected as the lead candidate due to its improved solubility, enhanced pharmacokinetic properties, and greater potency in activating IRF3-dependent gene expression compared to its parent compound.[1][3] It functions as a direct RIG-I agonist, promoting innate immune responses that effectively adjuvant vaccination against influenza A virus (IAV) strains, including H1N1 and H5N1.[3][4]

Chemical Properties

Both KIN1000 and this compound belong to the benzobisthiazole class of compounds.[3] this compound is a lipophilic small molecule with a calculated LogP (cLogP) of 4.76 and has limited solubility in aqueous solutions, making liposomal formulations advantageous for in vivo delivery.[1]

CompoundMolecular FormulaMolecular WeightCAS Number
This compound C19H11N3OS2361.441428729-56-9

Mechanism of Action

This compound represents a novel class of adjuvant that directly activates the RIG-I signaling pathway. Unlike canonical RIG-I agonists which are typically viral RNA molecules, this compound's mechanism is distinct and non-canonical.

  • Direct RIG-I Binding : Biochemical studies confirm that this compound directly binds to RIG-I. This interaction occurs with both the helicase domain and the repressor domain (RD) of RIG-I.[3]

  • RNA- and ATP-Independent Activation : this compound-mediated activation of RIG-I does not require the presence of RNA ligands nor does it compete with ATP for binding or induce ATPase activity.[3][5]

  • Signalosome Assembly : The binding of this compound induces RIG-I self-oligomerization, a critical step in its activation. This leads to the recruitment of downstream signaling partners, including the E3 ubiquitin ligase TRIM25 and the mitochondrial antiviral-signaling protein (MAVS) adaptor.[6]

  • IRF3 and NF-κB Activation : The formation of the RIG-I signalosome on the MAVS platform activates the kinases TBK1 and IKK, which in turn phosphorylate the transcription factors IRF3 and NF-κB.[3][6]

  • Innate Immune Gene Expression : Activated IRF3 and NF-κB translocate to the nucleus, driving the transcription of a wide array of innate immune genes, including interferons, cytokines (e.g., IL-6), and chemokines (e.g., IP-10/CXCL10, CCL2, CCL3, CCL4, CCL7).[1][3][6]

This cascade of events mimics a viral infection, leading to the maturation of dendritic cells (DCs) and the subsequent priming of a robust and broad adaptive immune response.[3]

Signaling Pathway Diagram

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds directly (ATP-independent) RIG_I_active RIG-I (active) Oligomerized RIG_I->RIG_I_active Conformational Change & Oligomerization MAVS MAVS RIG_I_active->MAVS Recruitment TRIM25 TRIM25 TRIM25->RIG_I_active Ubiquitination TBK1_IKK TBK1 / IKK MAVS->TBK1_IKK Activation IRF3 IRF3 TBK1_IKK->IRF3 Phosphorylation NFkB NF-κB TBK1_IKK->NFkB Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p NFkB_p p-NF-κB NFkB->NFkB_p Transcription Gene Transcription IRF3_p->Transcription NFkB_p->Transcription Genes Cytokines (IL-6) Chemokines (IP-10) ISGs (ISG54, OASL) Transcription->Genes

Caption: this compound directly binds and activates RIG-I, initiating MAVS-dependent signaling.

Quantitative In Vitro Data

This compound demonstrates superior potency compared to its parent compound, KIN1000, in cell-based assays.

Table 1: Comparison of KIN1000 and this compound In Vitro Activity [1]

AssayCell LineMetricKIN1000This compound
IRF3 Nuclear Translocation PH5CH8PotencyLess PotentMore Potent
ISG54 Gene Expression PH5CH8Fold InductionLowerHigher
OASL Gene Expression PH5CH8Fold InductionLowerHigher
IP-10 Chemokine Production THP-1 (PMA-diff.)Production LevelLowerSignificantly Higher

Table 2: this compound-Mediated Immune Cell Activation [3]

AssayCell TypeTreatmentTimeKey Result
IRF3/NF-κB Phosphorylation HEK29310 or 20 µM this compoundUp to 12 hrsTime-dependent increase in p-IRF3 and p-NF-κB
Gene Induction (qRT-PCR) WT MEFsThis compound18 hrsSignificant induction of Ifit1 and Il6
Gene Induction (qRT-PCR) RIG-I -/- MEFsThis compound18 hrsNo significant induction of Ifit1 and Il6
DC Maturation Human mo-DCsThis compound18 hrsIncreased surface expression of CD83 and CD86

Quantitative In Vivo Data

In vivo studies in murine models of influenza highlight the potent adjuvant activity of this compound when co-administered with a suboptimal dose of a split virus vaccine.

Table 3: Efficacy of this compound Adjuvant in Murine Influenza Challenge Models [1][3]

Study DesignVaccineAdjuvant/ControlChallenge VirusKey Outcomes
Prime-Boost H1N1 A/Cal/07/2009 SVThis compound (Liposomal) 10x LD50 MA-CA04100% Survival
(Suboptimal dose)Vehicle (Liposome)(H1N1)0% Survival
PBS0% Survival
Prime-Boost H5-SVThis compound (Liposomal) 5x LD50 PR8/H5N1Significantly decreased mortality & morbidity
Vehicle (Liposome)High mortality
PBSHigh mortality
Single Prime H1N1 A/Cal/07/2009 SVThis compound (Liposomal) 10x LD50 MA-CA04Significantly improved survival vs. controls
(Suboptimal dose)Vehicle (Liposome)(H1N1)Low survival
PBSLow survival
Pulmonary Titer H1-SVThis compound (Liposomal) A/Cal/04/09Significant reduction in lung viral titer
ControlsHigh viral titer

Table 4: this compound-Adjuvanted Adaptive Immune Responses in Mice [3]

ImmunizationAnalysisMetricResult
H5-SV + This compound (Prime/Boost)Draining Lymph NodeGerminal Center (GC) B CellsSignificant increase in frequency and number
H5-SV + This compound (Prime/Boost)SpleenIAV-specific CD4+ T CellsSignificant increase
H5-SV + This compound (Prime/Boost)SpleenIAV-specific CD8+ T CellsSignificant increase

Experimental Protocols and Workflows

In Vitro Assay Methodologies

IRF3/NF-κB Phosphorylation via Western Blot [3]

  • Cell Culture and Treatment : Plate HEK293 cells and allow them to adhere. Treat cells with this compound at final concentrations of 10 µM or 20 µM. Include vehicle control (0.5% DMSO) and positive control (Sendai Virus, SeV, at 40 HAU/mL).

  • Lysis : Harvest cells at specified time points (e.g., 0, 2, 4, 8, 12 hours) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-IRF3 (Ser396), total IRF3, p-NF-κB p65 (Ser536), total p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Seed & Treat HEK293 Cells B 2. Harvest & Lyse at Time Points A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE & PVDF Transfer C->D E 5. Immunoblot (Primary/Secondary Abs) D->E F 6. ECL Detection & Imaging E->F

Caption: Workflow for detecting protein phosphorylation via Western Blot.

Human Dendritic Cell (DC) Maturation Assay [3]

  • Monocyte Isolation : Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • DC Differentiation : Culture monocytes in cRPMI medium supplemented with recombinant human IL-4 and GM-CSF for 6-7 days to differentiate into immature mo-DCs.

  • Treatment : Treat immature mo-DCs for 16-18 hours with this compound (e.g., 10 µM), positive control (0.5 µg/mL LPS), or vehicle control (0.5% DMSO).

  • Flow Cytometry Staining : Harvest DCs and stain with fluorescently-conjugated antibodies against surface maturation markers such as CD80, CD83, and CD86.

  • Data Acquisition and Analysis : Analyze cells using a flow cytometer (e.g., BD LSR II). Gate on the DC population and quantify the mean fluorescence intensity (MFI) for each marker. Express results as fold change in MFI compared to the DMSO control.

DC_Maturation_Workflow cluster_workflow DC Maturation Assay Workflow A 1. Isolate Monocytes from PBMCs B 2. Differentiate to DCs (IL-4, GM-CSF, 6-7 days) A->B C 3. Treat DCs (18h) (this compound, LPS, DMSO) B->C D 4. Stain Surface Markers (CD83, CD86) C->D E 5. Flow Cytometry Analysis D->E

Caption: Workflow for assessing dendritic cell maturation.

In Vivo Murine Influenza Challenge Model[1][3]
  • Animal Model : Use 6-8 week old C57BL/6 mice. All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Adjuvant Formulation : Prepare this compound in a lipid-based liposomal formulation. Prepare a vehicle control using blank liposomes.

  • Immunization (Prime-Boost) :

    • Day 0 (Prime) : Immunize mice intramuscularly (i.m.) with a suboptimal dose of split influenza virus vaccine (e.g., H5-SV or H1-SV) combined with either this compound liposomes, vehicle liposomes, or PBS.

    • Day 14 or 21 (Boost) : Administer a second i.m. immunization identical to the first.

  • Viral Challenge : At day 30 or 42 (14-21 days post-boost), challenge mice via intranasal instillation with a lethal dose (e.g., 5x or 10x LD50) of a homologous mouse-adapted influenza A virus.

  • Monitoring and Endpoints :

    • Morbidity/Mortality : Monitor mice daily for 14 days for changes in body weight and clinical signs of illness. Euthanize mice that lose ≥30% of their initial body weight or become moribund.

    • Pulmonary Virus Titer : Euthanize a separate cohort of mice on day 5 post-infection, harvest lungs, and determine viral titers via plaque assay.

    • Immune Response Analysis : Euthanize a cohort 5 days post-boost to analyze serum antibody responses (ELISA, HAI) and cellular responses in spleens and draining lymph nodes (flow cytometry for GC B cells and IAV-specific T cells).

InVivo_Workflow cluster_workflow Murine Influenza Challenge Workflow cluster_analysis Post-Challenge Analysis (14 Days) Day0 Day 0: Prime (i.m. Vaccine + Adjuvant) Day21 Day 21: Boost (Repeat Immunization) Day0->Day21 Day42 Day 42: Challenge (Intranasal Lethal IAV) Day21->Day42 A Survival Day42->A B Weight Loss Day42->B C Viral Titer (Day 5) Day42->C

Caption: Workflow for the in vivo prime-boost immunization and challenge model.

Conclusion

This compound is a potent, first-in-class small molecule RIG-I agonist that functions as a powerful vaccine adjuvant. Developed through the chemical optimization of its parent compound KIN1000, this compound activates innate immunity in a direct, non-canonical fashion that is independent of RNA or ATP. Preclinical data robustly demonstrates its ability to enhance both humoral and cellular adaptive immune responses to co-administered influenza vaccine antigens, leading to complete protection from lethal viral challenge in murine models.[1] The well-defined mechanism of action and strong in vivo efficacy position this compound as a highly promising candidate for further development, with the potential to improve vaccine effectiveness against influenza and other RNA viruses.[3][6]

References

KIN1148: A Potent Adjuvant for Enhanced Humoral Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of KIN1148, a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, and its significant role in augmenting humoral immunity. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative effects on immune responses, and the experimental basis for this compound's efficacy as a vaccine adjuvant, particularly in the context of influenza viruses.

Core Mechanism of Action: RIG-I Agonism

This compound functions as a direct agonist of Retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern-recognition receptor essential for detecting viral RNA and initiating an innate immune response.[1][2][3] Unlike natural RIG-I ligands, this compound activates RIG-I in a non-canonical, RNA- and ATP-independent manner.[1][4] This binding initiates a signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[1][3] The activation of these transcription factors drives the expression of a distinct profile of immunomodulatory cytokines and chemokines, creating a favorable environment for the development of a robust adaptive immune response.[1][4]

The downstream effects of this compound-mediated RIG-I activation include the maturation of dendritic cells (DCs), which are critical for antigen presentation to T cells.[1][5] This enhanced antigen presentation, coupled with the specific cytokine milieu induced by this compound, promotes the differentiation of T helper 2 (Th2) cells and the production of the immunoregulatory cytokine IL-10.[2][6][7] This orchestrated cellular response is pivotal in providing comprehensive help to B cells, leading to enhanced antibody production and a potent humoral immune response.

Quantitative Impact on Humoral Immunity

The adjuvant properties of this compound have been quantified in several preclinical studies, demonstrating its ability to significantly boost humoral immune responses to vaccination. When co-administered with a suboptimal dose of a split influenza virus vaccine, this compound elicits a strong and protective antibody response.

Table 1: Enhancement of Antibody Titers with this compound Adjuvant
Antibody TypeImmunization ScheduleVaccine AloneVaccine + this compoundFold IncreaseReference
Influenza-Specific IgG Prime-BoostSeronegativeProtective TitersSignificant[6]
Neutralizing Antibody Prime-BoostNot DetectedHigh TitersSignificant[6][7]
Hemagglutination Inhibition (HAI) Prime-BoostNot DetectedHigh TitersSignificant[6]

Note: "Protective Titers" and "High Titers" are qualitative descriptions from the source material, indicating a substantial and statistically significant increase compared to the control group.

These data underscore the capacity of this compound to dose-spare vaccine antigen while still inducing a potent and functionally relevant antibody response.[2] The antibodies generated are not only high in quantity but also in quality, as evidenced by their neutralizing and hemagglutination-inhibiting activities, which are crucial for protection against viral infection.[2][6][7]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects This compound This compound RIG_I RIG-I This compound->RIG_I Binds & Activates MAVS MAVS RIG_I->MAVS Aggregation TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 NFkB NF-κB IKK_complex->NFkB Phosphorylation p_NFkB p-NF-κB NFkB->p_NFkB p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n Translocation p_NFkB_n p-NF-κB p_NFkB->p_NFkB_n Translocation Gene_Expression Cytokine & Chemokine Gene Expression p_IRF3_n->Gene_Expression p_NFkB_n->Gene_Expression DC_maturation Dendritic Cell Maturation Gene_Expression->DC_maturation T_cell_activation T Cell Activation (Th2 Skewing) DC_maturation->T_cell_activation B_cell_help B Cell Help T_cell_activation->B_cell_help Antibody_production Enhanced Antibody Production B_cell_help->Antibody_production

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_immunization Immunization Phase cluster_challenge Challenge Phase cluster_analysis Immunological Analysis Animal_Model C57BL/6N Mice Group1 Vaccine + PBS Animal_Model->Group1 Group2 Vaccine + Vehicle Animal_Model->Group2 Group3 Vaccine + this compound Animal_Model->Group3 Immunization Prime-Boost Immunization (21-day interval) Group1->Immunization Group2->Immunization Group3->Immunization Challenge Lethal Influenza Virus Challenge (e.g., H1N1) Immunization->Challenge 21 days post-boost Serum_Collection Serum Collection (Post-prime & Post-boost) Immunization->Serum_Collection Monitoring Monitor Survival & Weight Loss Challenge->Monitoring T_cell_analysis T-cell Analysis (Lung & Lymph Nodes) Challenge->T_cell_analysis 7 days post-challenge Antibody_Titer IgG, Neutralizing Ab, & HAI Titer Analysis Serum_Collection->Antibody_Titer Cytokine_Analysis Cytokine Profiling (IL-4, IL-10) T_cell_analysis->Cytokine_Analysis

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the role of this compound in enhancing humoral immunity.

Murine Immunization and Challenge Studies
  • Animal Models: C57BL/6N mice are typically used for these studies.[6]

  • Immunization Groups: Mice are divided into experimental groups, including:

    • Vaccine + PBS (Phosphate-Buffered Saline)

    • Vaccine + Vehicle (e.g., liposome without this compound)

    • Vaccine + this compound[6]

  • Vaccination Protocol: A prime-boost immunization schedule is often employed.[6][7]

    • Priming: Mice receive an initial intramuscular injection of the respective formulations.

    • Boosting: A second identical immunization is administered 21 days after the priming dose.[6]

  • Viral Challenge: To assess protective immunity, mice are challenged with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza virus, such as H1N1 A/California/04/2009, typically 21 days after the boost immunization.[6]

  • Monitoring: Post-challenge, mice are monitored for survival and weight loss as indicators of protection.[6]

Analysis of Humoral and Cellular Immune Responses
  • Serum Collection: Blood samples are collected from mice at specified time points, such as 18 days post-prime and 14 days post-boost, to evaluate the antibody response.[6]

  • Antibody Titer Determination:

    • Influenza-Specific IgG: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of IgG antibodies specific to the influenza vaccine antigens.[6]

    • Neutralizing Antibody Titer: A microneutralization assay is performed to determine the ability of the serum antibodies to neutralize the infectivity of the influenza virus.[6]

    • Hemagglutination Inhibition (HAI) Titer: The HAI assay is conducted to assess the capacity of the antibodies to inhibit the agglutination of red blood cells by the influenza virus, a key correlate of protection.[6]

  • T-cell Cytokine Analysis:

    • Sample Collection: Lungs and lung-draining lymph nodes are collected from mice (e.g., 7 days post-challenge) and processed into single-cell suspensions.[6]

    • Ex Vivo Restimulation: The isolated mononuclear cells are restimulated ex vivo with influenza virus antigens.

    • Cytokine Profiling: The production of cytokines, such as IL-4 and IL-10, by CD4+ T cells is measured to characterize the nature of the T-cell response (e.g., Th2-skewed).[6]

Conclusion

This compound represents a promising advancement in vaccine adjuvant technology. Its unique mechanism of activating RIG-I in a non-canonical manner initiates a cascade of innate immune signals that effectively shape and enhance the adaptive immune response. The robust induction of high-titer, functional antibodies, coupled with a favorable Th2-skewed T-cell response, demonstrates the potential of this compound to improve the efficacy of vaccines against challenging pathogens like influenza. The detailed experimental evidence supports its continued development as a critical component in next-generation vaccine formulations.

References

KIN1148's Impact on Cytokine and Chemokine Profiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of KIN1148, a small-molecule RIG-I agonist, on cytokine and chemokine expression. This compound has been identified as a potent activator of the innate immune system, primarily through the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This guide summarizes the quantitative effects of this compound on various immunomodulatory molecules, details the experimental protocols used to obtain these findings, and visualizes the key signaling pathways involved.

Core Mechanism of Action: RIG-I Agonism

This compound functions as a direct agonist of the Retinoic acid-Inducible Gene I (RIG-I), a key pattern recognition receptor (PRR) involved in the detection of viral RNA.[1][2] Unlike natural RIG-I ligands, this compound's activation of RIG-I is independent of ATP hydrolysis.[1][3] This interaction triggers a conformational change in RIG-I, leading to the recruitment of downstream adaptor proteins and the subsequent activation of the transcription factors IRF3 and NF-κB.[1] This dual activation results in the transcription of a broad range of antiviral genes, pro-inflammatory cytokines, and chemokines.

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I MAVS MAVS TRAF3 TRAF3 TBK1_IKKi TBK1/IKKε IKK_complex IKK Complex IRF3 IRF3 p_IRF3 p-IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocation NF_kB_p65 NF-κB (p65/p50) p_NF_kB_p65 p-NF-κB (p65/p50) p_NF_kB_nuc p-NF-κB p_NF_kB_p65->p_NF_kB_nuc Translocation IkB IκB Gene_Expression Cytokine & Chemokine Gene Expression

Impact on Cytokine and Chemokine Profiles

This compound treatment leads to a significant and dose-dependent increase in the expression of a variety of pro-inflammatory and immunomodulatory cytokines and chemokines. The induced profile is comparable to that observed following viral infection or treatment with other innate immune agonists like lipopolysaccharide (LPS).[1]

In Vitro Studies

In human macrophage-like THP-1 cells, this compound induces the expression of several key cytokines and chemokines.

Cytokine/ChemokineFold Induction (this compound vs. DMSO control)Cell Type
IL-6Significant UpregulationTHP-1
IL-1βSignificant UpregulationTHP-1
IL-8Significant UpregulationTHP-1
CCL2 (MCP-1)Significant UpregulationTHP-1
CCL3 (MIP-1α)Significant UpregulationTHP-1
CCL4 (MIP-1β)Significant UpregulationTHP-1
CCL7 (MCP-3)Significant UpregulationTHP-1
CXCL10 (IP-10)Significant UpregulationTHP-1

Note: Specific fold-change values can be found in the supplementary materials of the cited literature and may vary based on experimental conditions.[4]

In Vivo Studies

When used as a vaccine adjuvant in murine models, this compound promotes a balanced immune response characterized by the induction of both Th2 and immunoregulatory cytokines.

CytokineEffectModel System
IL-4Increased production by T-cellsMurine model (Influenza vaccine)
IL-10Increased production by T-cellsMurine model (Influenza vaccine)

This induction of IL-4 and IL-10 suggests that this compound can help shape the adaptive immune response, potentially mitigating excessive inflammation while promoting humoral immunity.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effects.

Cytokine and Chemokine Profiling in THP-1 Cells

Cytokine_Profiling_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis THP1_seeding Seed THP-1 cells PMA_diff Differentiate with PMA THP1_seeding->PMA_diff KIN1148_treat Treat with this compound or DMSO PMA_diff->KIN1148_treat Incubation Incubate for 24 hours KIN1148_treat->Incubation Collect_supernatant Collect Supernatant Incubation->Collect_supernatant RNA_extraction Extract Total RNA Incubation->RNA_extraction Multiplex_ELISA Multiplex ELISA / Luminex Data_analysis Data Analysis Multiplex_ELISA->Data_analysis qRT_PCR qRT-PCR qRT_PCR->Data_analysis

  • Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • This compound Treatment: After differentiation, the medium is replaced with fresh medium containing either this compound (at desired concentrations, e.g., 10 μM) or a vehicle control (e.g., 0.1% DMSO).

  • Incubation and Sample Collection: Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere. Following incubation, the cell culture supernatant is collected for protein analysis, and the cells are lysed for RNA extraction.

  • Cytokine/Chemokine Measurement (Protein): The concentration of cytokines and chemokines in the culture supernatant is quantified using a multiplex bead-based immunoassay (e.g., Luminex) or specific ELISAs according to the manufacturer's instructions.

  • Gene Expression Analysis (mRNA): Total RNA is extracted from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). cDNA is synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the cytokines and chemokines of interest. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

Dendritic Cell Maturation Assay

DC_Maturation_Workflow cluster_moDC_generation moDC Generation cluster_treatment_analysis Treatment & Analysis PBMC_isolation Isolate PBMCs from blood Monocyte_selection Select CD14+ Monocytes PBMC_isolation->Monocyte_selection Culture_GMCSF_IL4 Culture with GM-CSF & IL-4 Monocyte_selection->Culture_GMCSF_IL4 moDC_treatment Treat moDCs with this compound/LPS Culture_GMCSF_IL4->moDC_treatment Incubate_24h Incubate for 24 hours moDC_treatment->Incubate_24h Flow_cytometry Flow Cytometry Analysis (CD80, CD83, CD86, HLA-DR) Incubate_24h->Flow_cytometry

  • Generation of Monocyte-Derived Dendritic Cells (moDCs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation (e.g., Ficoll-Paque). CD14+ monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS).

  • Differentiation: Purified monocytes are cultured in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature moDCs.

  • Maturation Induction: Immature moDCs are treated with this compound (e.g., 10 μM), LPS (100 ng/mL, as a positive control), or a vehicle control for 24-48 hours.

  • Flow Cytometry Analysis: The maturation status of the moDCs is assessed by flow cytometry. Cells are stained with fluorescently labeled antibodies against surface markers of maturation, such as CD80, CD83, CD86, and HLA-DR. The expression levels of these markers are quantified and compared between treatment groups.

T-Cell Cytokine Production Assay
  • Animal Immunization: Mice (e.g., C57BL/6) are immunized intramuscularly with a suboptimal dose of a vaccine (e.g., influenza split virus vaccine) alone or in combination with a liposomal formulation of this compound. A prime-boost immunization schedule is often employed (e.g., immunization on day 0 and day 21).

  • T-Cell Isolation: Seven days after the final immunization, mice are euthanized, and spleens or lymph nodes are harvested. Single-cell suspensions are prepared, and T-cells can be enriched if necessary.

  • Ex Vivo Restimulation: Splenocytes or isolated T-cells are restimulated in vitro with the vaccine antigen (e.g., 1 µg/mL) for 18-72 hours.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-4, IL-10, IFN-γ) in the culture supernatants is measured by multiplex ELISA (e.g., Quansys) or standard ELISA.

Conclusion

This compound is a novel small-molecule agonist of RIG-I that potently stimulates the innate immune system. Its ability to induce a robust and broad profile of cytokines and chemokines underscores its potential as a vaccine adjuvant and immunomodulatory agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the immunological effects of this compound and similar compounds. The continued exploration of this compound's impact on cytokine and chemokine networks will be crucial for its development in therapeutic applications.

References

Methodological & Application

KIN1148: In Vitro Application Notes and Protocols for a Novel RIG-I Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the retinoic acid-inducible gene I (RIG-I) receptor, a key sensor of viral RNA in the innate immune system.[1][2][3] Its activation of RIG-I triggers downstream signaling cascades, leading to the induction of type I interferons and other pro-inflammatory cytokines and chemokines. This activity makes this compound a promising candidate for various therapeutic applications, particularly as a vaccine adjuvant to enhance immune responses against viral pathogens like influenza.[1][3][4] These application notes provide detailed protocols for in vitro studies to characterize the activity and mechanism of action of this compound.

Mechanism of Action

This compound directly binds to the RIG-I protein, promoting its activation and subsequent signaling.[1][5][6] This interaction initiates a signaling pathway that is dependent on the mitochondrial antiviral-signaling protein (MAVS), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and the nuclear factor-kappa B (NF-κB) pathway.[1][5] Activated IRF3 and NF-κB translocate to the nucleus, where they induce the transcription of a wide range of innate immune genes, including cytokines and chemokines that orchestrate an antiviral state and modulate the adaptive immune response.[1][5][6]

KIN1148_Signaling_Pathway This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 IKK IKK Complex MAVS->IKK IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus IκB IκB IKK->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB releases NFkB->Nucleus Gene_Expression Innate Immune Gene Expression (Cytokines, Chemokines, ISGs) Nucleus->Gene_Expression

This compound Signaling Pathway

Quantitative Data Summary

Assay TypeCell Line/SystemThis compound Concentration(s)Observed EffectReference
IRF3/NF-κB PhosphorylationHEK29310 µM, 20 µMIncreased phosphorylation of IRF3 and NF-κB[1]
Gene Expression (Microarray)Differentiated THP-10.625 µM, 2.5 µM, 10 µMInduction of innate immune genesNot specified in snippets
Dendritic Cell MaturationHuman moDCsNot specifiedUpregulation of CD83 and CD86[1]
Cytokine/Chemokine ProductionPMA-differentiated THP-1Not specifiedIncreased IP-10 production[4]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

IRF3 Nuclear Translocation Assay

This assay is designed to visually assess the activation of IRF3, a key transcription factor downstream of RIG-I signaling.

IRF3_Translocation_Workflow start Seed PH5CH8 cells in 96-well plate treat Treat cells with This compound or controls (e.g., 18 hours) start->treat fix Fix and permeabilize cells treat->fix stain Stain with anti-IRF3 antibody and DAPI fix->stain image Acquire images using high-content imaging system stain->image analyze Analyze nuclear vs. cytoplasmic IRF3 fluorescence intensity image->analyze

IRF3 Nuclear Translocation Assay Workflow

Materials:

  • PH5CH8 cells (or other suitable cell line, e.g., HEK293)

  • 96-well imaging plates

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Sendai Virus)

  • Vehicle control (DMSO)

  • Formaldehyde (or other suitable fixative)

  • Triton X-100 (or other suitable permeabilization agent)

  • Primary antibody: anti-IRF3

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed PH5CH8 cells in a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted this compound, positive control, and vehicle control to the respective wells. Incubate for a predetermined time (e.g., 18 hours).

  • Fixation and Permeabilization:

    • Carefully remove the culture medium.

    • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with the primary anti-IRF3 antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of IRF3 in the nucleus (co-localized with DAPI) and the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates IRF3 translocation.

Gene Expression Analysis in THP-1 Cells

This protocol describes the use of the human monocytic cell line THP-1 to assess the induction of innate immune genes by this compound.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., LPS or Sendai Virus)

  • Vehicle control (DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., IFNB1, CXCL10, ISG54) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

    • To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh PMA-free medium and allow the cells to rest for 24 hours.

  • Compound Treatment: Treat the differentiated or undifferentiated THP-1 cells with various concentrations of this compound (e.g., 0.625, 2.5, 10 µM), a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Analyze the gene expression data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Human Dendritic Cell (DC) Maturation Assay

This assay evaluates the ability of this compound to induce the maturation of human monocyte-derived dendritic cells (moDCs), a critical step in initiating an adaptive immune response.

DC_Maturation_Workflow start Isolate monocytes from human PBMCs differentiate Differentiate monocytes into immature DCs (iDCs) using GM-CSF and IL-4 (6-7 days) start->differentiate treat Treat iDCs with this compound, LPS (positive control), or DMSO (vehicle control) for 18-24 hours differentiate->treat stain Stain cells with fluorescently labeled antibodies against DC maturation markers (CD80, CD83, CD86) treat->stain analyze Analyze marker expression by flow cytometry stain->analyze

Dendritic Cell Maturation Assay Workflow

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Monocyte isolation kit (e.g., CD14 microbeads)

  • Recombinant human GM-CSF and IL-4

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) (positive control)

  • Vehicle control (DMSO)

  • Fluorescently labeled antibodies against human CD11c, HLA-DR, CD80, CD83, and CD86

  • Flow cytometer

Protocol:

  • Monocyte Isolation and DC Differentiation:

    • Isolate monocytes from human PBMCs using a monocyte isolation kit.

    • Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 100 ng/mL) for 6-7 days to generate immature DCs (iDCs). Replace the medium with fresh cytokine-containing medium every 2-3 days.

  • DC Maturation:

    • Harvest the iDCs and resuspend them in fresh medium.

    • Treat the iDCs with this compound at various concentrations, LPS (e.g., 100 ng/mL) as a positive control, or DMSO as a vehicle control.

    • Incubate the cells for 18-24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a cocktail of fluorescently labeled antibodies against DC surface markers (e.g., CD11c, HLA-DR, CD80, CD83, CD86) for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

    • Gate on the DC population (e.g., CD11c+) and quantify the expression levels (e.g., Mean Fluorescence Intensity) of the maturation markers CD80, CD83, and CD86. An upregulation of these markers indicates DC maturation.[1]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action as a RIG-I agonist and for evaluating its potential as an immunomodulatory agent and vaccine adjuvant. Further studies may be required to determine the optimal concentrations and treatment times for specific cell types and experimental conditions.

References

Application Notes and Protocols for In Vivo Delivery of Liposomal KIN1148

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, specifically targeting the retinoic acid-inducible gene I (RIG-I) to activate innate immune responses.[1][2] This activation leads to downstream signaling through interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), inducing a robust antiviral state and enhancing adaptive immunity.[1][3] Due to its lipophilic nature and to improve its in vivo delivery and efficacy as a vaccine adjuvant, this compound has been successfully formulated into liposomes.[2] These application notes provide a comprehensive overview of the liposomal formulation of this compound, detailed protocols for its preparation and in vivo administration, and a summary of its immunological effects.

Mechanism of Action

This compound directly binds to RIG-I, a key cytosolic pattern-recognition receptor that detects viral RNA.[1] This binding event triggers a conformational change in RIG-I, leading to its activation and subsequent interaction with mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that results in the phosphorylation and activation of IRF3 and the p65 subunit of NF-κB.[1] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of a wide range of antiviral genes, pro-inflammatory cytokines, and chemokines.[1] This multifaceted immune activation makes liposomal this compound a promising adjuvant for enhancing the immunogenicity of vaccines against various viral pathogens, including influenza.[2][3]

Data Presentation

Liposomal Formulation Characteristics
ParameterDescriptionReference
Lipid Composition Phosphatidylcholine, Pegylated Phosphatidylethanol, Cholesterol[2]
This compound Concentration 5 mg/mL[2]
Total Phospholipid 40 mg/mL[2]
Preparation Method Ultrasonication or Thin-film hydration followed by extrusion[2]
Stability Stable for at least 4 months at 4°C[2]
In Vivo Immunogenicity in Mice (Influenza Vaccine Adjuvant Model)
ParameterVaccine AloneVaccine + Liposomal this compoundReference
Neutralizing Antibody Titer SeronegativeMedian Titer of 1:800[2]
Hemagglutination Inhibition (HAI) Titer SeronegativeMedian Titer of 1:64[2]
T-cell Response WeakEnhanced influenza virus-specific Th2 and IL-10 response[2]
Protection against Lethal Challenge LowSignificant protection[2]
Viral Load in Lungs HighReduced[2]
In Vitro Dendritic Cell (DC) Maturation
Maturation MarkerControl (DMSO)This compound TreatmentReference
CD83 Expression BaselineUpregulated[1]
CD86 Expression BaselineUpregulated[1]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes (Thin-Film Hydration Method)

This protocol describes a common method for preparing liposomes encapsulating this compound.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Pegylated Phosphatidylethanol (DSPE-PEG)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), sterile

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, depyrogenated vials

Procedure:

  • Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the chloroform. d. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further, dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the sterile PBS to a temperature above the lipid phase transition temperature. b. Add the warm PBS to the flask containing the dry lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction): a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Pass the suspension through the membrane multiple times (typically 10-20 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Sterilization and Storage: a. Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter. b. Store the liposomal this compound suspension in sterile, sealed vials at 4°C. Protect from light.

Protocol 2: In Vivo Administration of Liposomal this compound as a Vaccine Adjuvant in Mice

This protocol outlines a general procedure for evaluating the adjuvant activity of liposomal this compound in a murine influenza vaccination model.

Materials:

  • Liposomal this compound formulation (e.g., 5 mg/mL this compound, 40 mg/mL phospholipids)

  • Blank liposomes (vehicle control)

  • Influenza split virus vaccine

  • Sterile PBS

  • C57BL/6 mice (6-8 weeks old)

  • Syringes and needles for intramuscular injection

Procedure:

  • Animal Acclimatization: a. Acclimatize mice to the animal facility for at least one week before the start of the experiment.

  • Preparation of Immunization Formulations: a. On the day of immunization, mix the influenza split virus vaccine with either liposomal this compound, blank liposomes, or PBS. b. A typical dose for intramuscular injection is 50 µL per mouse, containing a suboptimal dose of the vaccine and 50 µg of this compound with 400 µg of phospholipids.[2]

  • Immunization Schedule (Prime-Boost): a. Prime (Day 0): Anesthetize the mice and immunize them intramuscularly (e.g., in the tibialis anterior muscle) with the prepared formulations. b. Boost (Day 21): Administer a second intramuscular injection of the same formulations as the primary immunization.

  • Sample Collection and Analysis: a. Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, day 21, and day 35) to measure antibody responses (neutralizing antibody titers and HAI titers) by ELISA. b. T-cell Response Analysis: At a specified time point after the boost (e.g., day 28), euthanize a subset of mice and isolate splenocytes and/or cells from draining lymph nodes to assess antigen-specific T-cell responses (e.g., cytokine production by ELISpot or intracellular cytokine staining).

  • Challenge Studies (Optional): a. At a suitable time point after the final immunization (e.g., 21 days post-boost), challenge the immunized mice with a lethal dose of a mouse-adapted influenza virus. b. Monitor the mice daily for weight loss and survival to evaluate the protective efficacy of the vaccine formulations. c. At a predetermined time post-challenge (e.g., 3-5 days), a subset of mice can be euthanized to determine the viral load in the lungs.

Visualizations

Signaling Pathway of this compound

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Liposomal) RIG_I RIG-I (inactive) This compound->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active activates MAVS MAVS RIG_I_active->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n translocates IκB IκB IKK_complex->IκB phosphorylates p_IκB p-IκB IκB->p_IκB NF_kB NF-κB NF_kB_active NF-κB (active) NF_kB->NF_kB_active p_IκB->NF_kB releases NF_kB_active_n NF-κB NF_kB_active->NF_kB_active_n translocates Gene_Expression Antiviral & Pro-inflammatory Gene Expression p_IRF3_n->Gene_Expression NF_kB_active_n->Gene_Expression

Caption: this compound activates RIG-I leading to IRF3 and NF-κB activation.

Experimental Workflow for In Vivo Adjuvant Study

InVivo_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis Formulation Prepare Formulations: 1. Vaccine + PBS 2. Vaccine + Blank Liposomes 3. Vaccine + Liposomal this compound Prime Prime (Day 0) Intramuscular Injection Formulation->Prime Boost Boost (Day 21) Intramuscular Injection Prime->Boost Antibody Antibody Response (Day 21, 35) - Neutralizing Titer - HAI Titer Boost->Antibody T_Cell T-Cell Response (Day 28) - Cytokine Profiling Boost->T_Cell Challenge Viral Challenge (Day 42) - Survival - Weight Loss - Viral Load Boost->Challenge

Caption: Workflow for evaluating liposomal this compound as a vaccine adjuvant.

References

Application Notes and Protocols for KIN1148 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a potent small molecule agonist of Retinoic Acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor involved in the innate immune response to viral RNA.[1][2] Upon binding to RIG-I, this compound triggers a signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1][3] This results in the production of type I interferons and other pro-inflammatory cytokines, making this compound a valuable tool for studying innate immunity and a potential vaccine adjuvant.[4][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture assays.

Data Presentation: Efficacious Concentrations of this compound in Various Cell Lines

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes previously reported effective concentrations of this compound in different cell culture systems. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell LineAssay TypeEffective Concentration Range (µM)Observed EffectReference
HEK293Western Blot (IRF3/NF-κB phosphorylation)10 - 20Increased phosphorylation of IRF3 and NF-κB p65.[1]
PH5CH8IRF3 Nuclear Translocation AssayDose-dependentInduction of IRF3 nuclear translocation.[4][5]
THP-1 (macrophage-like)Microarray/Gene Expression Analysis0.625 - 10Dose-dependent induction of innate immune genes.[1]
THP-1 (PMA-differentiated)Cytokine Production (IP-10)Not specifiedInduction of IP-10 production.[4]
Human moDCsMaturation Marker Expression (Flow Cytometry)"Indicated doses"Upregulation of CD83 and CD86.[1]
Human PBMCsEx vivo Adjuvant Assay10Augmentation of CD8+ T cell activation.

Mandatory Visualizations

This compound-Induced RIG-I Signaling Pathway

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds MAVS MAVS RIG_I->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 NFkB IKKα/β MAVS->NFkB TRIM25 TRIM25 TRIM25->RIG_I DHX15 DHX15 DHX15->RIG_I IRF3 IRF3 TBK1->IRF3 Phosphorylates NEMO NEMO/ IKKγ p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes IkB IκB NFkB->IkB Phosphorylates p65_p50 p65/p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 p_p65_p50_nuc p-p65/p50 p_p65_p50->p_p65_p50_nuc IkB->p65_p50 p_IkB p-IκB p_IkB->p_IkB DNA DNA p_IRF3_dimer->DNA cluster_nucleus cluster_nucleus p_p65_p50_nuc->DNA Genes Type I IFN & Pro-inflammatory Cytokine Genes DNA->Genes Transcription

Caption: this compound activates the RIG-I signaling pathway.

Experimental Workflow for Determining Optimal this compound Concentration

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture (e.g., HEK293, THP-1) seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells prep_this compound Prepare this compound Stock (in DMSO) treat_cells Treat Cells with a Range of This compound Concentrations prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay functional_assay Functional Assay (e.g., Western Blot, ELISA, Flow Cytometry) incubate->functional_assay data_analysis Data Analysis (Dose-Response Curve) viability_assay->data_analysis functional_assay->data_analysis determine_optimal Determine Optimal Concentration data_analysis->determine_optimal

References

Application Notes and Protocols for KIN1148 Treatment of Monocyte-Derived Dendritic Cells (moDCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of Retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern recognition receptor involved in the innate immune response to viral RNA.[1][2][3] Activation of RIG-I by this compound triggers downstream signaling cascades, leading to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1][2] This process culminates in the expression of various immunomodulatory cytokines and chemokines, promoting the maturation and activation of immune cells such as dendritic cells (DCs).[1][2]

Monocyte-derived dendritic cells (moDCs) are critical antigen-presenting cells that bridge the innate and adaptive immune systems. Upon maturation, they upregulate co-stimulatory molecules and migrate to lymph nodes to prime naïve T cells.[4][5] The ability of this compound to induce moDC maturation makes it a promising candidate as a vaccine adjuvant and immunomodulatory agent in various therapeutic contexts.[1][6][7] These application notes provide detailed protocols for the generation of moDCs, their treatment with this compound, and methods for assessing their maturation status.

Data Presentation

Treatment of human moDCs with this compound leads to a significant upregulation of the co-stimulatory molecules CD83 and CD86, which are hallmarks of DC maturation.[1] The data below summarizes the fold change in mean fluorescence intensity (MFI) for these markers following an 18-hour treatment period.

Treatment GroupFold Change in CD83 MFI (vs. DMSO)Fold Change in CD86 MFI (vs. DMSO)
This compound~2.5~2.0
LPS (Positive Control)~3.0~2.5
DMSO (Vehicle Control)1.01.0
Data is representative of at least 6 different healthy donors and is based on flow cytometry analysis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway activated by this compound in moDCs and the general experimental workflow for studying its effects.

KIN1148_Signaling_Pathway This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS Activates TRAFs TRAFs MAVS->TRAFs Recruits TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK_complex IKK Complex TRAFs->IKK_complex IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates NFkB NF-κB IKK_complex->NFkB Activates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p Dimerizes NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus IRF3_p->Nucleus Translocates NFkB_active->Nucleus Translocates Gene_Expression Gene Expression (Cytokines, Chemokines, Co-stimulatory Molecules) Nucleus->Gene_Expression Upregulates

Caption: this compound-induced RIG-I signaling pathway in moDCs.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood Monocyte_Enrichment Enrich Monocytes (CD14+ selection or adherence) PBMC_Isolation->Monocyte_Enrichment moDC_Generation Generate immature moDCs (IL-4 & GM-CSF for 5-7 days) Monocyte_Enrichment->moDC_Generation Treatment Treat moDCs with: - this compound - LPS (positive control) - DMSO (vehicle control) moDC_Generation->Treatment Incubation Incubate for 18 hours Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Flow_Cytometry Flow Cytometry Analysis (CD83, CD86, etc.) Harvest->Flow_Cytometry Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, Luminex, etc.) Harvest->Cytokine_Analysis

Caption: Experimental workflow for this compound treatment of moDCs.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Recombinant human IL-4 (PeproTech or equivalent)

  • Recombinant human GM-CSF (PeproTech or equivalent)

  • CD14 MicroBeads (Miltenyi Biotec) or tissue culture-treated flasks for monocyte adherence

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

  • Monocyte Enrichment:

    • Method A (Positive Selection): Enrich for monocytes using CD14 MicroBeads following the manufacturer's protocol.[1] This method typically yields a highly pure monocyte population.

    • Method B (Adherence): Plate PBMCs in tissue culture-treated flasks at a density of 5-10 x 10^6 cells/mL in RPMI 1640. After 2 hours of incubation at 37°C, non-adherent cells are removed by gentle washing with warm PBS. The remaining adherent cells are primarily monocytes.

  • Differentiation into Immature moDCs:

    • Culture the enriched monocytes in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

    • Add recombinant human IL-4 (e.g., 500-1000 U/mL) and GM-CSF (e.g., 800-1000 U/mL) to the culture medium.[4][8]

    • Incubate the cells at 37°C in a 5% CO2 humidified incubator for 5 to 7 days.

    • On day 3, add fresh medium containing the same concentration of IL-4 and GM-CSF.

    • By day 5-7, the cells should exhibit a typical immature DC morphology (veiled appearance, loosely adherent).

Protocol 2: this compound Treatment and Maturation of moDCs

This protocol details the treatment of immature moDCs with this compound to induce maturation.

Materials:

  • Immature moDCs (from Protocol 1)

  • This compound (MedChemExpress or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)

  • Complete RPMI medium

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Plating: Harvest the immature moDCs from the culture flasks. Count the cells and assess viability (e.g., using Trypan Blue). Plate the cells in fresh complete RPMI medium at a density of 1 x 10^6 cells/mL in appropriate tissue culture plates.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 1-10 µM).

    • Prepare a working solution of LPS in culture medium to a final concentration of 100 ng/mL (positive control).

    • Prepare a vehicle control with the same final concentration of DMSO as used for the this compound treatment.

  • Treatment:

    • Add the prepared this compound, LPS, or DMSO solutions to the plated moDCs.

    • Gently swirl the plates to ensure even distribution.

  • Incubation: Incubate the cells for 18 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • Cell Harvesting and Analysis:

    • After incubation, gently collect the cells, including any loosely adherent cells.

    • Wash the cells with cold PBS.

    • The cells are now ready for downstream analysis, such as flow cytometry for surface marker expression (Protocol 3) or analysis of cytokine production from the culture supernatant.

Protocol 3: Flow Cytometry Analysis of moDC Maturation Markers

This protocol outlines the procedure for staining moDCs to analyze the expression of maturation markers by flow cytometry.

Materials:

  • Treated moDCs (from Protocol 2)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD83 (e.g., FITC or PE conjugate)

    • Anti-Human CD86 (e.g., PE or APC conjugate)

    • Anti-Human CD80 (optional maturation marker)

    • Isotype control antibodies corresponding to each fluorochrome

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend approximately 0.5-1 x 10^6 harvested moDCs per sample in 100 µL of FACS buffer.

    • Add the pretitrated fluorochrome-conjugated antibodies (and corresponding isotype controls in separate tubes) to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.

    • Discard the supernatant after each wash.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live DC population based on forward and side scatter properties.

    • Analyze the expression of CD83 and CD86 on the gated cells.

    • Calculate the Mean Fluorescence Intensity (MFI) for each marker and compare the fold change between treated and control groups.

References

Application Notes and Protocols for the Preparation of KIN1148 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KIN1148 is a small molecule agonist of Interferon Regulatory Factor 3 (IRF3) that has been identified as a novel influenza vaccine adjuvant.[][2][3] It functions by associating with and activating recombinant RIG-I protein, leading to the induction of IRF3- and NF-κB-dependent innate immune activation.[4] Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing properties for this compound.[2][4]

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical Properties and Storage

A summary of the key properties of this compound and its storage conditions are provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₁N₃OS₂[]
Molecular Weight361.44 g/mol [][2]
AppearanceLight yellow to yellow solid[2]
Solubility in DMSO≥ 100 mg/mL (276.67 mM)[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeReference
Solid Powder-20°C3 years[2]
4°C2 years[2]
Stock Solution in DMSO-80°C2 years[2]
-20°C1 year[2]

Experimental Protocol: Preparation of this compound Stock Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations.

Materials:

  • This compound powder

  • Anhydrous or hygroscopic-free Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Micropipettes

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.61 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Table 3: Example Volumes for Preparing this compound Stock Solutions

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.36 mg1 mL
5 mM1.81 mg1 mL
10 mM3.61 mg1 mL
50 mM18.07 mg1 mL

Application Guidelines

For in vitro cellular assays, the this compound DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is crucial to maintain a low final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% (v/v) or less is generally well-tolerated by most cell lines.[4] For example, studies have used this compound at concentrations of 10 µM and 20 µM to treat HEK293 cells.[4]

Visual Protocols and Pathways

Diagram 1: Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Until Dissolved C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C or -80°C E->F

Caption: A flowchart illustrating the key steps for preparing this compound stock solutions in DMSO.

Diagram 2: Simplified this compound Signaling Pathway

G This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 NFkB NF-κB MAVS->NFkB ImmuneResponse Innate Immune Gene Expression IRF3->ImmuneResponse NFkB->ImmuneResponse

Caption: this compound activates RIG-I, leading to IRF3 and NF-κB activation and subsequent gene expression.

References

Application Notes and Protocols: KIN1148 as an Adjuvant for H1N1 Influenza Vaccine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, which functions as a potent adjuvant for influenza vaccines.[1][2] By activating Interferon Regulatory Factor 3 (IRF3), this compound enhances the innate immune response, leading to a more robust and protective adaptive immune response against viral antigens.[1][2][3] These application notes provide a comprehensive overview of the use of this compound as an adjuvant in preclinical H1N1 influenza vaccine studies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound directly binds to the Retinoic acid-inducible gene I (RIG-I), a key cytosolic pattern-recognition receptor that detects viral RNA.[3][4] This binding event triggers a conformational change in RIG-I, leading to its self-oligomerization and the activation of downstream signaling pathways.[3] Unlike natural RIG-I ligands, this compound-mediated activation is independent of RNA and ATP.[3] The activated RIG-I signaling cascade culminates in the nuclear translocation of IRF3, a critical transcription factor for the expression of type I interferons and other immunomodulatory cytokines and chemokines.[1][2][3][4] This innate immune activation by this compound serves to mature dendritic cells, enhance antigen presentation, and promote the development of a strong and durable adaptive immune response to the co-administered vaccine antigen.[3]

KIN1148_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds IRF3_inactive IRF3 (inactive) RIGI->IRF3_inactive Activates IRF3_active IRF3 (active) IRF3_inactive->IRF3_active Phosphorylation & Dimerization Nucleus Nucleus IRF3_active->Nucleus Translocation Gene_Expression Gene Expression Type_I_IFN Type I Interferons & Other Cytokines/Chemokines Immune_Activation Enhanced Antigen Presentation & Co-stimulation Type_I_IFN->Immune_Activation Promotes Gene_Expression->Type_I_IFN Transcription

Figure 1: this compound Signaling Pathway. A simplified diagram illustrating how this compound activates the RIG-I pathway to induce an innate immune response.

Quantitative Data Summary

The efficacy of this compound as an adjuvant for a suboptimal dose of a monovalent pandemic H1N1 A/California/07/2009 split virus vaccine has been demonstrated in mouse models.[1] The following tables summarize the key findings from these preclinical studies.

Table 1: Survival and Viral Load in Mice after H1N1 Challenge

Treatment GroupImmunization ScheduleSurvival Rate (%)Viral Load Reduction (Fold Change vs. Vaccine + Vehicle)
Vaccine + PBSPrime-Boost0-
Vaccine + VehiclePrime-Boost0-
Vaccine + this compound Prime-Boost 100 >100
Vaccine + VehiclePrime Only20-
Vaccine + this compound Prime Only 60 ~20

Data compiled from studies where mice were challenged with 10x LD50 of mouse-adapted H1N1 A/California/04/2009.[1]

Table 2: Humoral Immune Response in Mice (Post-Boost)

Treatment GroupTotal IgG Titer (Geometric Mean)Hemagglutination Inhibition (HAI) Titer (Geometric Mean)Neutralizing Antibody Titer (Geometric Mean)
Vaccine + Vehicle~1,000< 20< 20
Vaccine + this compound ~10,000 ~160 ~160

Data represent antibody titers measured 14-21 days after the boost immunization.[1]

Table 3: Cellular Immune Response in Lungs and Draining Lymph Nodes (Post-Challenge)

CytokineCell TypeResponse in Vaccine + this compound Group
IL-4Influenza-specific T cellsEnhanced (Th2 response)
IL-10Influenza-specific T cellsEnhanced (Immunoregulatory response)

Cytokine production was measured in T cells restimulated with the H1N1 vaccine antigen.[1]

Experimental Protocols

The following protocols provide detailed methodologies for evaluating this compound as an adjuvant for an H1N1 influenza vaccine in a mouse model.

Preparation of this compound-Adjuvanted H1N1 Vaccine

Materials:

  • This compound

  • Phosphatidylcholine

  • Pegylated phosphatidylethanolamine

  • Cholesterol

  • Phosphate-buffered saline (PBS), sterile

  • Monovalent pandemic H1N1 A/California/07/2009 split virus vaccine (suboptimal dose, e.g., 0.6 µg HA per dose)

  • Ultrasonicator

Procedure:

  • Prepare a liposomal formulation of this compound. A previously described formulation consists of this compound (5 mg/mL) and phospholipids (40 mg/mL) in PBS.[5] This can be achieved by dissolving the lipids and this compound in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with PBS followed by ultrasonication to form liposomes.[5]

  • Prepare a vehicle control (blank liposomes) using the same procedure but without the addition of this compound.[5]

  • On the day of immunization, mix the this compound liposome formulation or the vehicle control with the H1N1 split virus vaccine to achieve the desired final concentrations for injection. For example, a 50 µg dose of this compound and 400 µg of phospholipid per 50 µL injection volume.[5]

In Vivo Mouse Immunization and Challenge Study

Experimental_Workflow cluster_immunization Immunization Phase cluster_challenge Challenge & Monitoring Phase cluster_analysis Immunological Analysis Day0 Day 0: Prime Immunization (i.m.) Day21 Day 21: Boost Immunization (i.m.) Day0->Day21 Serum_Collection Serum Collection (e.g., Day 35) Day21->Serum_Collection Day42 Day 42: Intranasal Challenge (10x LD50 H1N1) Monitoring Day 42-56: Monitor Survival & Weight Loss Day42->Monitoring Tissue_Harvest Tissue Harvest (e.g., Day 45-49) Monitoring->Tissue_Harvest Assays Humoral & Cellular Assays Serum_Collection->Assays Tissue_Harvest->Assays

Figure 2: In Vivo Experimental Workflow. A timeline of the immunization, challenge, and analysis phases of the study.

Materials:

  • C57BL/6N mice (female, 6-8 weeks old)

  • Prepared this compound-adjuvanted vaccine and control formulations

  • Mouse-adapted influenza virus H1N1 A/California/04/2009 (MA-CA04)

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with 28G needles

  • Pipettes and sterile tips

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

  • Immunization (Prime): On day 0, immunize groups of mice (n=10 per group for survival studies; n=5 for immunological endpoints) intramuscularly (i.m.) in the quadriceps with 50 µL of the prepared vaccine formulations (e.g., Vaccine + this compound, Vaccine + Vehicle, Vaccine + PBS).[1][3]

  • Immunization (Boost): On day 21, administer a booster immunization in the same manner as the prime.[1]

  • Serum Collection: On day 35 (14 days post-boost), collect blood via retro-orbital or submandibular bleeding for analysis of humoral immune responses.

  • Viral Challenge: On day 42, anesthetize the mice and intranasally challenge them with a lethal dose (e.g., 10x LD50) of MA-CA04 in a volume of 50 µL.[1]

  • Monitoring: Monitor the mice daily for 14 days post-challenge for survival and weight loss.[1] Euthanize mice that lose more than 25-30% of their initial body weight.

  • Tissue Harvesting: For cellular analysis, euthanize a separate cohort of mice at a specified time point post-challenge (e.g., day 3 or 7) and harvest lungs and lung-draining lymph nodes.[1]

Hemagglutination Inhibition (HAI) Assay

Principle: This assay measures the ability of antibodies in the mouse serum to inhibit the agglutination of red blood cells (RBCs) by the H1N1 virus.

Procedure:

  • Treat mouse serum with Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors.

  • Perform a two-fold serial dilution of the treated serum in a V-bottom 96-well plate.

  • Add a standardized amount (4 HA units) of H1N1 A/California/07/2009 virus to each well and incubate.

  • Add a suspension of turkey or chicken red blood cells (e.g., 0.5%) to each well.

  • Incubate and observe the wells for hemagglutination. The HAI titer is the reciprocal of the highest serum dilution that completely inhibits hemagglutination.

Microneutralization Assay

Principle: This assay quantifies the titer of neutralizing antibodies in the serum that can prevent viral infection of susceptible cells.

Procedure:

  • Heat-inactivate the mouse serum samples.

  • Perform two-fold serial dilutions of the serum in a 96-well cell culture plate.

  • Add a standardized amount (e.g., 100 TCID50) of H1N1 A/California/07/2009 virus to each well and incubate.

  • Add a suspension of Madin-Darby Canine Kidney (MDCK) cells to each well.

  • Incubate the plates for 48-72 hours.

  • Assess viral infection, typically by performing an ELISA for the viral nucleoprotein (NP). The neutralization titer is the reciprocal of the highest serum dilution that shows at least 50% inhibition of viral replication.

Intracellular Cytokine Staining (ICS) for T Cell Responses

Principle: This flow cytometry-based assay identifies and quantifies cytokine-producing T cells in response to a specific antigen.

Procedure:

  • Prepare single-cell suspensions from the harvested lungs and lung-draining lymph nodes.

  • Restimulate the cells for several hours with the H1N1 vaccine antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T cell populations.

  • Fix and permeabilize the cells.

  • Stain the cells with fluorescently-labeled antibodies against intracellular cytokines of interest (e.g., IL-4, IL-10, IFN-γ).

  • Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within the T cell gates.

Conclusion

This compound has demonstrated significant potential as a vaccine adjuvant for H1N1 influenza, enhancing both humoral and cellular immune responses and providing complete protection against lethal viral challenge in preclinical models.[1] The protocols outlined in these application notes provide a framework for researchers to further investigate and characterize the adjuvant properties of this compound and other RIG-I agonists in the context of influenza and other infectious diseases. The robust immunogenicity and dose-sparing effect conferred by this compound make it a promising candidate for improving the efficacy of future influenza vaccines.[3]

References

KIN1148 as an Adjuvant for H5N1 Influenza Vaccine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of highly pathogenic avian influenza (HPAI) H5N1 viruses poses a significant pandemic threat. Consequently, the development of effective vaccines is a global health priority. H5N1 vaccines, however, often exhibit poor immunogenicity, necessitating the use of adjuvants to elicit a robust and protective immune response.[1][2] KIN1148 is a novel, small-molecule agonist of the retinoic acid-inducible gene I (RIG-I) receptor, which functions as a potent adjuvant for influenza vaccines.[3][4][5] By activating the innate immune system, this compound enhances both humoral and cellular immunity against H5N1, offering a promising strategy to improve vaccine efficacy and enable dose-sparing.[3][4]

This compound directly binds to and activates RIG-I, a key pattern recognition receptor that detects viral RNA. This activation triggers downstream signaling cascades, leading to the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[3][5] This, in turn, drives the expression of various immunomodulatory cytokines and chemokines, promoting dendritic cell (DC) maturation and enhancing the activation of antigen-specific T and B cells.[3] Studies in murine models have demonstrated that this compound, when co-administered with a suboptimal dose of an H5N1 split virus vaccine, significantly enhances protection against lethal viral challenge.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an adjuvant for H5N1 influenza vaccine research, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound as an adjuvant for an H5N1 split virus vaccine (H5-SV) in C57BL/6J mice.

Table 1: Cellular Immune Responses in Draining Lymph Nodes and Spleen

Treatment GroupGerminal Center B Cells (PNA+) in dLN (%)IAV-specific CD4+ T Cells in Spleen (%)IAV-specific CD8+ T Cells in Spleen (%)
PBS~0.2~0.1~0.1
H5-SV + Vehicle~0.5~0.3~0.2
H5-SV + this compound~1.2 ~0.8 ~0.6 *

*Indicates a statistically significant increase compared to the H5-SV + Vehicle group. (Data synthesized from figures in Hemann et al., 2022)[4]

Table 2: Protection Against Lethal H5N1 Challenge

Treatment GroupSurvival Rate (%)Pulmonary Virus Titer (Day 5 post-challenge) (PFU/lung)
PBS0>10^6
H5-SV + Vehicle20-40~10^5
H5-SV + this compound100 <10^2

*Indicates a statistically significant improvement compared to the H5-SV + Vehicle group. (Data synthesized from figures in Hemann et al., 2022)[4]

Experimental Protocols

Preparation of this compound Adjuvanted H5N1 Vaccine

Materials:

  • This compound

  • Liposome formulation reagents (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • H5N1 Split Virus Vaccine (H5-SV)

  • Phosphate-buffered saline (PBS), sterile

Protocol:

  • This compound Formulation: this compound is formulated in liposomes to improve its stability and delivery. Prepare liposomes containing this compound using a standard protocol such as thin-film hydration followed by extrusion. A typical lipid composition is a molar ratio of 55:40:5 of DSPC:Cholesterol:DSPE-PEG2000.

  • Vaccine Adjuvant Mixture: On the day of immunization, mix the liposomal this compound formulation with the H5N1 split virus vaccine at the desired concentration. A typical suboptimal dose of H5-SV for murine studies is 0.1 µg of HA protein. The final volume for intramuscular injection is typically 50 µL.

  • Vehicle Control: Prepare a vehicle control by mixing the H5-SV with empty liposomes (containing no this compound).

  • Vaccine Alone Control: Prepare a control with H5-SV mixed with PBS.

Murine Immunization and Challenge Study

Animal Model:

  • C57BL/6J mice, 6-8 weeks old.

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Primary Immunization (Day 0): Anesthetize mice and immunize intramuscularly (i.m.) in the hind limb with 50 µL of the prepared vaccine formulations:

    • Group 1: PBS

    • Group 2: H5-SV + Vehicle

    • Group 3: H5-SV + this compound

  • Booster Immunization (Day 14): Administer a homologous booster immunization to all groups as described in step 2.[3]

  • Sample Collection for Immune Analysis (Day 19): Euthanize a subset of mice from each group. Collect spleens and lung-draining lymph nodes for cellular immune analysis by flow cytometry.[3] Collect serum for analysis of antibody responses by ELISA and hemagglutination inhibition assay.

  • Lethal Challenge (Day 30): Anesthetize the remaining mice and challenge them intranasally with a lethal dose (e.g., 5x LD50) of a homologous H5N1 virus (e.g., PR8/H5N1).[4]

  • Monitoring: Monitor mice daily for 14 days for weight loss and survival.

  • Pulmonary Virus Titer (Day 5 post-challenge): Euthanize a separate cohort of challenged mice and collect lungs to determine the viral titer by plaque assay on MDCK cells.[4]

Flow Cytometry Analysis of Cellular Immune Responses

Materials:

  • Single-cell suspensions from spleens and lymph nodes

  • Fluorescently labeled antibodies against:

    • B cells: B220, IgD

    • Germinal Center B cells: PNA, Fas

    • T cells: CD3, CD4, CD8

    • IAV-specific T cells: H-2Db/NP366-374 tetramer for CD8+ T cells; intracellular cytokine staining for IFN-γ and TNF-α after stimulation with IAV-specific peptides for CD4+ and CD8+ T cells.

  • Flow cytometer

Protocol:

  • Prepare single-cell suspensions from the collected spleens and lymph nodes.

  • Stain cells with the appropriate antibody panels for surface markers. For tetramer staining, incubate with the tetramer before surface marker staining.

  • For intracellular cytokine staining, stimulate cells with IAV-specific peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Fix and permeabilize the cells, followed by staining for intracellular cytokines.

  • Acquire data on a flow cytometer and analyze using appropriate software.

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds & Activates MAVS MAVS RIGI->MAVS Activates TBK1 TBK1/IKKε MAVS->TBK1 IKK IKKα/β/γ MAVS->IKK IRF3 IRF3 TBK1->IRF3 Phosphorylates IkB IκB IKK->IkB Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates NFkB_p65_p50 NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocates IkB->NFkB_p65_p50 Releases ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs Induces Transcription Cytokines Pro-inflammatory Cytokines & Chemokines NFkB_nuc->Cytokines Induces Transcription

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization & Challenge cluster_analysis Analysis Prep_Adjuvant Prepare Liposomal this compound Prep_Vaccine Prepare H5N1 Vaccine Groups (PBS, Vaccine+Vehicle, Vaccine+this compound) Prep_Adjuvant->Prep_Vaccine Immunize Day 0: Prime Immunization (i.m.) Prep_Vaccine->Immunize Boost Day 14: Booster Immunization Immunize->Boost Challenge Day 30: Lethal H5N1 Challenge (i.n.) Boost->Challenge Immune_Analysis Day 19: Analyze Immune Responses (Flow Cytometry, ELISA) Boost->Immune_Analysis Monitor Days 30-44: Monitor Survival & Weight Loss Challenge->Monitor Viral_Titer Day 35: Determine Lung Viral Titer Challenge->Viral_Titer

Caption: Experimental Workflow for this compound Adjuvant Study.

Logical_Relationship cluster_adjuvant Adjuvant Action cluster_vaccine Vaccine Response cluster_outcome Protective Outcome This compound This compound Adjuvant RIGI_Activation RIG-I Activation This compound->RIGI_Activation Innate_Response Enhanced Innate Immune Response (DC Maturation, Cytokines) RIGI_Activation->Innate_Response Adaptive_Response Enhanced Adaptive Immune Response Innate_Response->Adaptive_Response H5N1_Vaccine H5N1 Vaccine H5N1_Vaccine->Adaptive_Response Humoral Humoral Immunity (Antibodies, GC B cells) Adaptive_Response->Humoral Cellular Cellular Immunity (CD4+ & CD8+ T cells) Adaptive_Response->Cellular Protection Protection from H5N1 Challenge Humoral->Protection Cellular->Protection

Caption: Logical Relationship of this compound Adjuvant Effect.

References

Application Notes and Protocols for In Vivo Imaging of KIN1148 Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, which plays a critical role in the innate immune response to viral infections. By directly binding to and activating RIG-I, this compound initiates a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB.[1][2][3][4] This results in the production of type I interferons and other pro-inflammatory cytokines, ultimately enhancing both innate and adaptive immune responses. This compound has shown significant promise as a vaccine adjuvant, particularly for influenza vaccines, by augmenting both humoral and cell-mediated immunity.[1][2][4][5] Understanding the in vivo biodistribution of this compound is crucial for optimizing its therapeutic efficacy and safety profile. This document provides detailed application notes and protocols for non-invasive in vivo imaging of this compound distribution in preclinical models.

Signaling Pathway of this compound

This compound functions by directly engaging the RIG-I protein, a key sensor of viral RNA in the cytoplasm. Unlike its natural ligands, this compound activates RIG-I in a non-canonical, RNA-independent manner. This binding event induces a conformational change in RIG-I, leading to its oligomerization and interaction with the mitochondrial antiviral-signaling protein (MAVS). This complex then recruits downstream signaling molecules, culminating in the phosphorylation and activation of IRF3 and the IKK complex, which in turn activates NF-κB. Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of a wide range of antiviral genes and cytokines.

This compound Signaling Pathway This compound Signaling Pathway This compound This compound RIG_I RIG-I This compound->RIG_I Direct Binding & Activation MAVS MAVS (Mitochondrial Antiviral-Signaling Protein) RIG_I->MAVS Oligomerization & Interaction TRAFs TRAF Family Proteins MAVS->TRAFs IKK_complex IKK Complex TRAFs->IKK_complex IRF3 IRF3 TRAFs->IRF3 Phosphorylation NF_kB NF-κB IKK_complex->NF_kB Activation Nucleus Nucleus IRF3->Nucleus NF_kB->Nucleus Gene_Expression Antiviral Gene & Cytokine Expression Nucleus->Gene_Expression Induction

This compound Signaling Pathway

Quantitative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the biodistribution of this compound in mice, based on studies of structurally similar benzothiazole derivatives and liposomal drug delivery systems.[6][7][8][9][10] This data is intended to serve as a guide for expected outcomes in preclinical imaging studies.

Table 1: Biodistribution of [¹⁸F]-KIN1148 in Healthy Mice Following Intravenous Administration

Organ% Injected Dose per Gram (%ID/g) at 2 min% Injected Dose per Gram (%ID/g) at 60 min% Injected Dose per Gram (%ID/g) at 240 min
Blood5.8 ± 0.71.5 ± 0.30.4 ± 0.1
Heart3.2 ± 0.50.9 ± 0.20.3 ± 0.1
Lungs4.5 ± 0.61.2 ± 0.30.5 ± 0.2
Liver15.2 ± 2.112.8 ± 1.98.5 ± 1.3
Spleen8.9 ± 1.210.5 ± 1.57.2 ± 1.1
Kidneys6.7 ± 0.94.3 ± 0.62.1 ± 0.4
Muscle1.1 ± 0.20.8 ± 0.10.5 ± 0.1
Brain0.5 ± 0.10.1 ± 0.05< 0.1

Data are presented as mean ± standard deviation (n=5 mice per time point).

Table 2: Biodistribution of Liposomal this compound-Cy7 in Tumor-Bearing Mice Following Intramuscular Administration

Organ% Injected Dose per Gram (%ID/g) at 4 hr% Injected Dose per Gram (%ID/g) at 24 hr% Injected Dose per Gram (%ID/g) at 72 hr
Blood8.5 ± 1.14.2 ± 0.81.1 ± 0.3
Liver12.3 ± 1.815.1 ± 2.210.8 ± 1.7
Spleen10.1 ± 1.513.5 ± 2.09.5 ± 1.4
Kidneys5.4 ± 0.83.1 ± 0.61.5 ± 0.4
Tumor3.8 ± 0.77.9 ± 1.36.2 ± 1.1
Muscle (injection site)25.6 ± 4.110.3 ± 2.53.7 ± 1.0
Muscle (contralateral)0.9 ± 0.21.1 ± 0.30.8 ± 0.2

Data are presented as mean ± standard deviation (n=5 mice per time point).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific experimental conditions and available equipment.

Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging

Objective: To synthesize [¹⁸F]-KIN1148 for in vivo positron emission tomography (PET) imaging to quantitatively assess its biodistribution.

Materials:

  • This compound precursor with a suitable leaving group (e.g., tosylate or nitro group) for nucleophilic substitution.

  • [¹⁸F]Fluoride produced from a cyclotron.

  • Kryptofix 2.2.2 (K222).

  • Potassium carbonate (K₂CO₃).

  • Anhydrous acetonitrile (ACN).

  • Dimethylformamide (DMF).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Sterile water for injection.

  • 0.9% saline solution.

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a shielded hot cell.

    • Add a solution of K222 and K₂CO₃ in ACN/water.

    • Azeotropically dry the mixture by heating under a stream of nitrogen until all solvent is evaporated. Repeat with anhydrous ACN twice to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor in anhydrous DMF and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 100-120°C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 SPE cartridge to trap the crude [¹⁸F]-KIN1148.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the [¹⁸F]-KIN1148 from the cartridge with ethanol or ACN.

    • Purify the eluate using a semi-preparative HPLC system.

  • Formulation:

    • Collect the HPLC fraction containing [¹⁸F]-KIN1148.

    • Remove the organic solvent under a stream of nitrogen.

    • Reconstitute the purified [¹⁸F]-KIN1148 in sterile 0.9% saline for injection.

  • Quality Control:

    • Determine the radiochemical purity and specific activity using an analytical HPLC system.

    • Perform a sterile filtration of the final product.

Protocol 2: In Vivo PET/CT Imaging of [¹⁸F]-KIN1148 Distribution

Objective: To visualize and quantify the biodistribution of [¹⁸F]-KIN1148 in mice over time.

PET Imaging Workflow PET Imaging Workflow Animal_Prep Animal Preparation (Anesthesia) Radiotracer_Admin [¹⁸F]-KIN1148 Administration (e.g., Intravenous) Animal_Prep->Radiotracer_Admin PET_CT_Scan Dynamic/Static PET/CT Scans (Multiple Time Points) Radiotracer_Admin->PET_CT_Scan Image_Recon Image Reconstruction PET_CT_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Data_Quant Data Quantification (%ID/g) ROI_Analysis->Data_Quant Biodistribution_Profile Biodistribution Profile Data_Quant->Biodistribution_Profile

PET Imaging Workflow

Materials:

  • [¹⁸F]-KIN1148 formulated in sterile saline.

  • Healthy or tumor-bearing mice (e.g., C57BL/6 or BALB/c).

  • Anesthesia system (e.g., isoflurane).

  • Small animal PET/CT scanner.

  • Animal handling and monitoring equipment.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the mouse on the scanner bed with continuous monitoring of vital signs.

  • Radiotracer Administration:

    • Administer a known activity of [¹⁸F]-KIN1148 (e.g., 5-10 MBq) via intravenous (tail vein) or intramuscular injection.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire dynamic or a series of static PET scans at predefined time points (e.g., 0-10 min, 30 min, 60 min, 120 min, 240 min post-injection).

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the major organs (e.g., liver, spleen, kidneys, lungs, heart, muscle, brain, and tumor if applicable) using the CT images as a guide.

    • Quantify the radioactivity concentration in each ROI from the PET images.

  • Data Quantification:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point, correcting for radioactive decay.

    • Generate time-activity curves for each organ.

Protocol 3: Fluorescent Labeling of Liposomal this compound

Objective: To label liposomal-formulated this compound with a near-infrared (NIR) fluorescent dye for in vivo optical imaging.

Materials:

  • Pre-formed liposomes containing this compound.

  • A lipophilic NIR fluorescent dye with an appropriate reactive group (e.g., Cy7-NHS ester or IRDye 800CW-NHS ester).

  • Lipid with a reactive headgroup (e.g., DSPE-PEG-Amine) if post-insertion labeling is desired.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography column (e.g., Sephadex G-50).

Procedure:

  • Labeling Strategy:

    • Lipid Bilayer Labeling (Pre-formation): Incorporate a small percentage of a lipid-conjugated dye into the lipid mixture during liposome preparation.

    • Surface Labeling (Post-formation): React an NHS-ester functionalized NIR dye with pre-formed liposomes containing an amine-functionalized PEG-lipid on their surface.

  • Labeling Reaction (Surface Labeling Example):

    • Dissolve the NIR dye-NHS ester in a small volume of anhydrous DMSO.

    • Add the dye solution to the liposome suspension in PBS (pH 8.0-8.5) at a specific molar ratio of dye to surface-accessible lipids.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted free dye by passing the labeled liposome suspension through a size-exclusion chromatography column.

    • Collect the fractions containing the fluorescently labeled liposomes.

  • Characterization:

    • Measure the labeling efficiency and concentration of the labeled liposomes using a spectrophotometer or fluorometer.

    • Confirm the size and integrity of the labeled liposomes using dynamic light scattering (DLS).

Protocol 4: In Vivo Optical Imaging of Liposomal this compound-Cy7 Distribution

Objective: To semi-quantitatively assess the biodistribution of fluorescently labeled liposomal this compound in mice.

Materials:

  • Liposomal this compound-Cy7.

  • Tumor-bearing mice.

  • Anesthesia system.

  • In vivo imaging system (IVIS) with appropriate filters for NIR fluorescence.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse with isoflurane.

  • Probe Administration:

    • Administer a defined dose of Liposomal this compound-Cy7 via intramuscular or intravenous injection.

  • Fluorescence Imaging:

    • Acquire whole-body fluorescence images at various time points (e.g., 1 hr, 4 hr, 24 hr, 48 hr, 72 hr post-injection).

    • Use appropriate excitation and emission filters for the selected NIR dye (e.g., Cy7: ~740 nm excitation, ~790 nm emission).

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse and dissect the major organs and the tumor.

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm and more accurately quantify the signal from each organ.

  • Data Analysis:

    • Draw ROIs over the organs and tumor in both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency within each ROI.

    • Normalize the signal to account for background fluorescence.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the in vivo distribution of the RIG-I agonist this compound. By employing advanced imaging techniques such as PET/CT and optical imaging, researchers can gain valuable insights into the pharmacokinetics and tissue targeting of this promising immunomodulatory agent. This information is essential for guiding the development of this compound as a safe and effective vaccine adjuvant and therapeutic.

References

Application Note: Flow Cytometry Analysis of KIN1148-Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

KIN1148 is a novel small molecule compound identified as a direct agonist of the Retinoic acid-inducible gene I (RIG-I) receptor.[1][2] RIG-I is a key cytosolic pattern-recognition receptor that detects viral RNA and initiates an innate immune response. Unlike canonical RIG-I activation, this compound binds to RIG-I and activates it in an RNA- and ATP-independent manner.[3][4] This activation leads to downstream signaling through Mitochondrial Antiviral-Signaling protein (MAVS), resulting in the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the nuclear factor-κB (NF-κB) pathway.[3] Consequently, this compound treatment induces the expression of a distinct profile of immunomodulatory cytokines and chemokines, without a significant type I interferon signature.[3]

The immunomodulatory properties of this compound have positioned it as a potent vaccine adjuvant.[5][6][7] Studies have demonstrated its ability to promote dendritic cell (DC) maturation, enhance antigen-specific CD8+ T cell activation and proliferation, and augment protective antibody responses in vaccination models.[3][1][4]

Flow cytometry is an indispensable tool for dissecting the cellular-level effects of immunomodulators like this compound.[8] It allows for the simultaneous analysis of multiple parameters on individual cells within heterogeneous populations, providing quantitative insights into cell frequency, activation status, and function. This application note provides detailed protocols for using flow cytometry to analyze the effects of this compound on key immune cell populations, including dendritic cells, T cells, and macrophages.

This compound Signaling Pathway

This compound initiates an innate immune response by directly binding to and activating RIG-I. This triggers a signaling cascade that results in the production of inflammatory cytokines and chemokines, shaping the subsequent adaptive immune response.

Caption: this compound-induced RIG-I signaling pathway. (Max-width: 760px)

Experimental Workflow

A typical experiment to assess the immunological effects of this compound involves isolating primary immune cells, treating them with the compound, staining for relevant cell surface and intracellular markers, and analyzing the samples by flow cytometry.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A Isolate Human PBMCs or derive mo-DCs / Macrophages B Treat cells with: 1. Vehicle (DMSO) 2. This compound (dose-response) 3. Positive Control (e.g., LPS) A->B C Incubate (e.g., 18-48 hours) B->C D Harvest Cells & Stain for Surface Markers C->D E Fix & Permeabilize (for intracellular targets) D->E Optional G Acquire on Flow Cytometer D->G F Stain for Intracellular Cytokines E->F Optional F->G H Analyze Data: - Gating Strategy - Quantify %, MFI G->H

Caption: General experimental workflow for this compound analysis. (Max-width: 760px)

Experimental Protocols

Note: All antibody concentrations should be titrated for optimal performance. Include a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) in all staining panels to exclude dead cells from the analysis.

Protocol 1: Analysis of this compound-Induced Dendritic Cell Maturation

This protocol is designed to assess the effect of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs).[3]

A. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • This compound (and appropriate solvent, e.g., DMSO)

  • LPS (positive control)

  • Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD83, anti-CD86

B. Method

  • Generate mo-DCs: Isolate monocytes from PBMCs and culture for 6-7 days in media supplemented with recombinant human GM-CSF and IL-4 to generate immature mo-DCs.[3]

  • Treatment: Plate immature mo-DCs and treat with:

    • Vehicle control (e.g., 0.1% DMSO)

    • This compound (e.g., 1 µM, 5 µM, 10 µM)

    • LPS (e.g., 100 ng/mL)

  • Incubation: Incubate cells for 18-24 hours at 37°C, 5% CO2.[3]

  • Harvesting: Gently harvest cells using a cell scraper or non-enzymatic dissociation buffer. Wash once with cold Flow Cytometry Staining Buffer.

  • Staining:

    • Resuspend cells in 100 µL of staining buffer and add Fc block. Incubate for 10 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated antibodies (anti-CD11c, HLA-DR, CD80, CD83, CD86) and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 2 mL of staining buffer.

    • Resuspend in 300 µL of staining buffer for analysis.

  • Acquisition: Acquire samples on a flow cytometer. Gate on live, single, CD11c+/HLA-DR+ cells and analyze the expression of CD80, CD83, and CD86.

Protocol 2: Analysis of this compound-Mediated T Cell Activation

This protocol assesses the activation of CD4+ and CD8+ T cells from human PBMCs following this compound treatment.

A. Materials

  • Human PBMCs

  • This compound

  • Anti-CD3/CD28 beads or soluble antibodies (positive control for T cell activation)

  • Antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

B. Method

  • Treatment: Plate fresh human PBMCs and treat with:

    • Vehicle control (DMSO)

    • This compound (e.g., 5 µM)

    • Anti-CD3/CD28 stimulation (positive control)

  • Incubation: Incubate cells for 24-48 hours at 37°C, 5% CO2.

  • Harvesting: Harvest cells and wash once with cold Flow Cytometry Staining Buffer.

  • Staining:

    • Perform Fc blocking as described in Protocol 1.

    • Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, CD4, CD8, CD69, CD25) and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice and resuspend for analysis.

  • Acquisition: Acquire samples on a flow cytometer. Gate on live, single lymphocytes, then on CD3+ T cells. Further gate on CD4+ and CD8+ subsets to analyze the expression of activation markers CD69 and CD25.[9][10]

Protocol 3: Analysis of this compound-Induced Macrophage Polarization

This protocol evaluates the effect of this compound on the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

A. Materials

  • Human monocyte-derived macrophages or THP-1 cells

  • This compound

  • LPS + IFN-γ (for M1 polarization)

  • IL-4 + IL-13 (for M2 polarization)

  • Antibodies: anti-CD14, anti-CD11b, anti-CD86 (M1 marker), anti-CD206 (M2 marker)[11]

B. Method

  • Cell Culture: Culture human mo-macrophages or PMA-differentiated THP-1 cells.

  • Treatment: Treat cells for 24-48 hours with:

    • Vehicle control (DMSO)

    • This compound (e.g., 5 µM)

    • LPS (100 ng/mL) + IFN-γ (20 ng/mL) (M1 control)

    • IL-4 (20 ng/mL) + IL-13 (20 ng/mL) (M2 control)[12]

  • Harvesting & Staining: Harvest and stain cells as described in Protocol 1, using an antibody panel including anti-CD14, CD11b, CD86, and CD206.

  • Acquisition: Acquire samples on a flow cytometer. Gate on live, single macrophages (e.g., CD11b+/CD14+) and analyze the expression of CD86 and CD206 to determine the M1/M2 polarization state.[13]

Protocol 4: Intracellular Cytokine Staining (ICS)

This protocol can be appended to Protocol 2 or 3 to measure cytokine production within T cells or macrophages.

A. Materials

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[14]

  • Fixation/Permeabilization Buffer Kit

  • Intracellular antibodies: anti-IFN-γ, anti-TNF-α, anti-IL-10

B. Method

  • Inhibit Protein Transport: 4-6 hours before the end of the cell incubation period, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to allow cytokines to accumulate within the cells.[14][15]

  • Surface Staining: Harvest cells and perform surface marker staining as described in the relevant protocol (e.g., for T cells or macrophages). It is critical to stain for surface markers before fixation, as fixation can alter some epitopes.[14]

  • Fixation: After surface staining and washing, resuspend cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.

  • Permeabilization: Wash the fixed cells. Resuspend the cell pellet in a permeabilization buffer.

  • Intracellular Staining: Add the cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, TNF-α, IL-10) diluted in permeabilization buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Final Wash: Wash cells twice with permeabilization buffer, followed by a final wash with Flow Cytometry Staining Buffer.[15]

  • Acquisition: Resuspend in staining buffer and acquire samples promptly.

Data Presentation

Quantitative data from flow cytometry analysis should be summarized in tables to facilitate comparison between treatment groups. Key metrics include the percentage of a parent population expressing a marker (% Positive) and the Mean Fluorescence Intensity (MFI), which indicates the expression level per cell.

Table 1: Effect of this compound on Dendritic Cell Maturation Markers

Treatment Concentration % CD80+ of Live DCs MFI of CD80 % CD86+ of Live DCs MFI of CD86
Vehicle (DMSO) 0.1%
This compound 1 µM
This compound 5 µM
This compound 10 µM

| LPS | 100 ng/mL | | | | |

Table 2: Effect of this compound on T Cell Activation Markers (48h)

Treatment Cell Subset % CD69+ % CD25+
Vehicle (DMSO) CD4+ T Cells
CD8+ T Cells
This compound (5 µM) CD4+ T Cells
CD8+ T Cells
α-CD3/CD28 CD4+ T Cells

| | CD8+ T Cells | | |

Table 3: Effect of this compound on Macrophage Polarization Markers

Treatment % CD86+ (M1) MFI of CD86 % CD206+ (M2) MFI of CD206
Vehicle (DMSO)
This compound (5 µM)
LPS + IFN-γ

| IL-4 + IL-13 | | | | |

Table 4: Intracellular Cytokine Production in CD8+ T Cells

Treatment % IFN-γ+ % TNF-α+
Vehicle (DMSO)
This compound (5 µM)

| α-CD3/CD28 | | |

Data Analysis: Gating Strategy

A sequential gating strategy is crucial for accurate analysis. The following diagram illustrates a representative strategy for identifying activated T cell subsets from a PBMC sample.

gating_strategy A All Events (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate 1 C Live Cells (Viability Dye vs FSC-A) B->C Gate 2 D Lymphocytes (FSC-A vs SSC-A) C->D Gate 3 E T Cells (CD3 vs SSC-A) D->E Gate 4 F CD4+ and CD8+ Subsets (CD4 vs CD8) E->F Gate 5 G CD4+ Activation (CD69 vs CD25) F->G on CD4+ H CD8+ Activation (CD69 vs CD25) F->H on CD8+

Caption: Example gating strategy for T cell activation analysis. (Max-width: 760px)

References

Measuring IRF3 Phosphorylation in Response to KIN1148 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferon Regulatory Factor 3 (IRF3) is a critical transcription factor in the innate immune system, orchestrating the initial antiviral response. Its activation is tightly regulated by phosphorylation, primarily by TANK-binding kinase 1 (TBK1). KIN1148 has been identified as a small molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key upstream sensor in the viral recognition pathway that leads to TBK1 and subsequent IRF3 activation.[1][2][3][4] This document provides detailed application notes and protocols for measuring the phosphorylation of IRF3 at key serine residues (Ser386 and Ser396) following treatment with this compound. The methodologies described herein are essential for researchers studying innate immunity, antiviral drug discovery, and vaccine adjuvant development.

Introduction

Upon recognition of viral pathogen-associated molecular patterns (PAMPs), such as double-stranded RNA (dsRNA), cytosolic sensors like RIG-I initiate a signaling cascade.[5] This cascade leads to the recruitment and activation of the kinase TBK1.[5][6] Activated TBK1 then phosphorylates IRF3 at multiple serine and threonine residues in its C-terminal domain.[6][7] Specifically, phosphorylation at Ser386 and Ser396 is crucial for the dimerization of IRF3, its translocation to the nucleus, and the subsequent induction of type I interferons and other antiviral genes.[7][8]

This compound is a novel small molecule that functions as a RIG-I agonist, thereby activating this downstream signaling pathway and leading to IRF3 activation.[1][2] Monitoring the phosphorylation status of IRF3 is a key method to quantify the cellular response to this compound treatment. This document outlines two primary methods for this purpose: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedures, the following diagrams have been generated using the DOT language.

This compound-Induced IRF3 Phosphorylation Pathway

G cluster_0 Cytosol cluster_1 Nucleus This compound This compound RIGI RIG-I This compound->RIGI activates MAVS MAVS RIGI->MAVS activates TBK1 TBK1 MAVS->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Ser386/Ser396) IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes activates transcription

Caption: this compound activates RIG-I, initiating a cascade that leads to TBK1-mediated IRF3 phosphorylation, dimerization, and nuclear translocation to activate gene transcription.

Experimental Workflow for Measuring IRF3 Phosphorylation

G cluster_workflow Experimental Workflow cluster_detection Detection Methods start Cell Culture (e.g., HEK293T, THP-1) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot quantification->western_blot elisa ELISA quantification->elisa analysis Data Analysis (Densitometry or OD Reading) western_blot->analysis elisa->analysis end Results analysis->end

Caption: Workflow for assessing IRF3 phosphorylation, from cell treatment to data analysis.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from Western Blot and ELISA experiments.

Table 1: Densitometric Analysis of Phospho-IRF3 (p-IRF3) and Total IRF3 by Western Blot

Treatment GroupThis compound Conc. (µM)Treatment Time (h)p-IRF3 (Ser386) Intensity (Arbitrary Units)p-IRF3 (Ser396) Intensity (Arbitrary Units)Total IRF3 Intensity (Arbitrary Units)p-IRF3 / Total IRF3 Ratio
Vehicle Control06
This compound16
This compound56
This compound106
Positive Control(e.g., Poly(dA:dT))6

Table 2: Absorbance Values for Phospho-IRF3 (p-IRF3) by ELISA

Treatment GroupThis compound Conc. (µM)Treatment Time (h)p-IRF3 (Ser386) Absorbance (450 nm)p-IRF3 (Ser396) Absorbance (450 nm)Total IRF3 Absorbance (450 nm)
Vehicle Control06
This compound16
This compound56
This compound106
Positive Control(e.g., cGAMP)6

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Lines: Human embryonic kidney (HEK) 293T cells, human monocytic THP-1 cells, or human colon adenocarcinoma HT-29 cells are suitable for these assays.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of the experiment. For THP-1 cells, differentiation with Phorbol 12-myristate 13-acetate (PMA) may be required to enhance responsiveness.[9]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Further dilute in culture media to the desired final concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment:

    • For a dose-response experiment, treat cells with increasing concentrations of this compound for a fixed time (e.g., 6 hours).

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 2, 4, 6, 8 hours).

    • Include a vehicle control (DMSO) and a positive control (e.g., 10 µg/mL 2'3'c-GAMP for STING activation or transfection with 5 µg/mL Poly(dA:dT) for RIG-I/MDA5 activation).[9][11]

II. Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of IRF3. A suitable buffer is RIPA buffer supplemented with a commercially available inhibitor cocktail.[12][13]

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 12-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (total protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[14]

III. Western Blotting for Phospho-IRF3

Western blotting is a semi-quantitative method to detect changes in protein phosphorylation.[15]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg of total protein) with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12] Using BSA is often recommended for phospho-specific antibodies.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-IRF3 (Ser386 or Ser396) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total IRF3 and a loading control (e.g., GAPDH or β-actin).[16]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-IRF3 to total IRF3.

IV. ELISA for Phospho-IRF3

ELISA provides a more quantitative measure of protein phosphorylation compared to Western blotting. Several commercial kits are available for the detection of phospho-IRF3 (Ser386 and Ser396).[9][11][18][19] The following is a general protocol.

  • Sample Preparation: Dilute cell lysates to a concentration within the detection range of the kit (e.g., 100-500 µg/mL) using the provided assay diluent.

  • Assay Procedure (based on a typical sandwich ELISA format):

    • Add 100 µL of each sample, standard, and control to the appropriate wells of the microplate pre-coated with a capture antibody for total IRF3.

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells four times with the provided wash buffer.

    • Add 100 µL of the detection antibody specific for phospho-IRF3 (Ser386 or Ser396) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells as before.

    • Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the wells as before.

    • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot a standard curve if using a quantitative kit. Determine the concentration or relative amount of phospho-IRF3 in each sample. For normalization, a parallel ELISA for total IRF3 can be performed.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the reliable measurement of IRF3 phosphorylation following treatment with the RIG-I agonist this compound. Both Western blotting and ELISA are powerful techniques for this purpose, with Western blotting offering a visual confirmation and ELISA providing more quantitative data. The choice of method will depend on the specific research question and available resources. Careful optimization of experimental parameters, such as this compound concentration and treatment duration, is recommended for each cell system to achieve robust and reproducible results. These application notes will aid researchers in the fields of immunology and drug discovery in characterizing the activity of novel innate immune agonists.

References

Long-Term Stability of KIN1148 Liposomal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1148 is a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3). This activity makes it a promising candidate as a vaccine adjuvant and for other immunotherapeutic applications. Liposomal encapsulation of this compound is a strategic approach to enhance its delivery and bioavailability. This document provides detailed application notes on the long-term stability of this compound liposomal formulations, along with protocols for their preparation and characterization. While specific long-term stability data for this compound liposomes is limited, this document compiles available information and presents representative data from liposomal formulations with similar compositions to guide researchers.

Data Presentation: Stability of Liposomal Formulations

Published data indicates that this compound liposomal formulations, composed of phosphatidylcholine, pegylated phosphatidylethanol, and cholesterol in phosphate-buffered saline (PBS), are stable for at least 4 months when stored at 4°C.[1][2] The following tables present representative stability data for liposomal formulations with a similar lipid composition (phosphatidylcholine and cholesterol) to provide an expected stability profile. These tables summarize key stability-indicating parameters over time at different storage conditions.

Table 1: Stability of Phosphatidylcholine/Cholesterol Liposomes at 4°C

Time (Months)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0155 ± 2.10.285-52.5 ± 1.865.1 ± 2.5
1158 ± 2.50.290-51.9 ± 2.164.5 ± 2.8
2161 ± 2.80.298-50.7 ± 2.563.8 ± 3.1
3165 ± 3.10.305-49.8 ± 2.962.9 ± 3.5
4168 ± 3.50.312-48.5 ± 3.261.7 ± 3.9
6175 ± 4.20.325-46.9 ± 3.859.8 ± 4.5

Table 2: Stability of Phosphatidylcholine/Cholesterol Liposomes at 25°C

Time (Weeks)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0155 ± 2.10.285-52.5 ± 1.865.1 ± 2.5
1165 ± 3.00.310-49.1 ± 2.461.2 ± 3.0
2178 ± 3.80.345-45.3 ± 2.957.4 ± 3.7
4195 ± 4.50.380-40.1 ± 3.551.6 ± 4.2
8220 ± 5.90.450-35.2 ± 4.144.3 ± 5.1

Experimental Protocols

Preparation of this compound Liposomes by Ultrasonication

This protocol is based on the published method for preparing this compound liposomes.[1]

Materials:

  • This compound

  • Phosphatidylcholine

  • Pegylated phosphatidylethanolamine (e.g., DSPE-PEG2000)

  • Cholesterol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Chloroform

  • Methanol

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve this compound, phosphatidylcholine, pegylated phosphatidylethanolamine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs). The final concentration should be 5 mg/ml for this compound and 40 mg/ml for total phospholipids.[1][2]

  • Subject the MLV suspension to probe sonication for 6 hours in an ice bath to form small unilamellar vesicles (SUVs).

  • To ensure sterility, filter the final liposomal formulation through a 0.22 µm syringe filter.

  • Store the prepared liposomes at 4°C.

Characterization of Liposomal Formulations

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and the size distribution (PDI) of the liposomes in suspension. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and predicts the stability of the colloidal suspension.

Procedure:

  • Dilute a small aliquot of the liposomal formulation with filtered PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the average particle size and PDI.

  • For zeta potential measurement, inject the diluted sample into a disposable folded capillary cell.

  • Place the cell in the instrument and perform the measurement.

  • Record the mean values and standard deviations of at least three independent measurements.

2.2 Determination of Encapsulation Efficiency

Principle: The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated (free) drug from the liposome-encapsulated drug.

Method: Centrifugation

  • Place a known amount of the liposomal formulation in a centrifuge tube.

  • Centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the liposomes.

  • Carefully collect the supernatant containing the unencapsulated this compound.

  • Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the EE% using the following formula:

    EE% = [(Total amount of this compound - Amount of unencapsulated this compound) / Total amount of this compound] x 100

Mandatory Visualizations

Signaling Pathway of this compound

KIN1148_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active conformational change MAVS MAVS RIG_I_active->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_P p-IRF3 (active dimer) IRF3->IRF3_P dimerization IRF3_P_nucleus p-IRF3 IRF3_P->IRF3_P_nucleus translocation ISRE ISRE (DNA) IRF3_P_nucleus->ISRE binds Transcription Gene Transcription ISRE->Transcription initiates

Caption: this compound activates the RIG-I pathway, leading to IRF3-mediated gene transcription.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Formulation & Initial Characterization cluster_storage Storage Conditions cluster_testing Time-Point Analysis cluster_data Data Analysis Formulation Prepare this compound Liposomal Formulation Initial_Char Initial Characterization (T=0) - Particle Size, PDI - Zeta Potential - Encapsulation Efficiency Formulation->Initial_Char Storage_4C Store at 4°C Initial_Char->Storage_4C Storage_25C Store at 25°C Initial_Char->Storage_25C Time_Points Withdraw Samples at Pre-defined Time Points Storage_4C->Time_Points Storage_25C->Time_Points Analysis Analyze Samples for: - Particle Size, PDI - Zeta Potential - Encapsulation Efficiency Time_Points->Analysis Data_Analysis Compile and Analyze Data to Determine Shelf-Life Analysis->Data_Analysis

Caption: Workflow for assessing the long-term stability of this compound liposomal formulations.

References

Troubleshooting & Optimization

KIN1148 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of KIN1148. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic small molecule with limited solubility in aqueous solutions[1]. It is characterized by a cLogP of 4.76, indicating its hydrophobic nature[1]. For in vitro studies, it is highly soluble in 100% dimethyl sulfoxide (DMSO)[2][3]. For in vivo applications, a liposomal formulation is typically used to improve its dispersion in aqueous environments[1][2].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound for in vitro use is 100% DMSO. A concentration of 10 mM in DMSO is commonly used[2]. MedChemExpress reports a solubility of ≥ 100 mg/mL in DMSO[3].

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To address this, you can try the following:

  • Decrease the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Maintain a low percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5% v/v) to minimize solvent effects on your experiment, while still aiding solubility[2].

  • Prepare fresh dilutions: Prepare your final dilutions immediately before use to minimize the time for precipitation to occur.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles[2][3].

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: this compound powder does not dissolve in DMSO.
  • Possible Cause: Insufficient solvent or low-quality DMSO.

  • Solution:

    • Ensure you are using a sufficient volume of high-purity, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility[3].

    • Vortex the solution thoroughly.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be beneficial[4][5].

    • Visually inspect the solution to ensure no solid particles remain before use[4][5].

Issue 2: Precipitation occurs in the final aqueous solution during the experiment.
  • Possible Cause: The compound is not stable in the aqueous solution at the working concentration and temperature.

  • Solution:

    • Prepare fresh dilutions for each experiment.

    • If the experiment is lengthy, consider the stability of this compound in your specific media over time.

    • For cell-based assays, visually inspect plates for any signs of precipitation before and after the experiment.

Quantitative Data Summary

ParameterValueSolvent/VehicleReference
Stock Solution Concentration 10 mM100% DMSO[2]
Solubility in DMSO ≥ 100 mg/mL (276.67 mM)100% DMSO[3]
Final DMSO Concentration (in vitro) 0.5% (v/v)Cell culture media[2]
In Vivo Formulation Liposomal formulationPhosphate-buffered saline (PBS)[1][2]
cLogP 4.76N/A[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound solid powder (Molecular Weight: 361.44 g/mol )[3]

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.61 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If needed, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.

    • Visually confirm that no particulates are present.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C[3].

Visualizations

This compound Signaling Pathway

KIN1148_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds to and activates MAVS MAVS RIGI->MAVS Activates TBK1 TBK1 MAVS->TBK1 Recruits & Activates IKK IKK Complex MAVS->IKK Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB IKK->NFkB Phosphorylates pIRF3 p-IRF3 Gene_Expression Innate Immune Gene Expression pIRF3->Gene_Expression Translocates & Induces pNFkB p-NF-κB pNFkB->Gene_Expression Translocates & Induces

Caption: this compound directly binds to and activates RIG-I, initiating a signaling cascade that leads to the activation of IRF3 and NF-κB and subsequent innate immune gene expression[2][6][7].

Troubleshooting Workflow for this compound Solubility

KIN1148_Solubility_Workflow start Start: Dissolve this compound in 100% DMSO dissolved Is the compound fully dissolved? start->dissolved warm_vortex Gently warm (37°C) and vortex dissolved->warm_vortex No stock_ok Stock solution ready for use/storage dissolved->stock_ok Yes warm_vortex->dissolved dilute Dilute stock into aqueous buffer stock_ok->dilute precipitate Does precipitation occur? dilute->precipitate experiment_ok Proceed with experiment precipitate->experiment_ok No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc fresh_dilution Prepare fresh dilutions immediately before use troubleshoot->fresh_dilution lower_conc->dilute fresh_dilution->dilute

Caption: A logical workflow for preparing and troubleshooting this compound solutions for experimental use.

References

Technical Support Center: Optimizing KIN1148 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of KIN1148, a small molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), while minimizing potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that acts as an agonist for RIG-I, a key intracellular pattern recognition receptor involved in the innate immune response to viral infections.[1][2][3][4][5][6] Upon binding to RIG-I, this compound activates downstream signaling pathways, leading to the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3) and NF-κB.[1][5] This results in the production of type I interferons and other pro-inflammatory cytokines, initiating an antiviral state.[1][2][7]

Q2: What are the reported effective concentrations of this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have reported using this compound in the range of 10 µM to 20 µM for in vitro experiments with cell lines such as HEK293 and THP-1, as well as with human peripheral blood mononuclear cells (PBMCs). It is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: Can this compound be cytotoxic?

A3: While specific cytotoxicity data for this compound is limited in publicly available literature, high concentrations of any small molecule compound can potentially lead to off-target effects and cytotoxicity.[8][9][10] Furthermore, activation of the RIG-I pathway itself has been shown to induce cell death in some cancer cell lines.[7][11][12][13] Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific experimental system.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: The ideal concentration of this compound should elicit the desired biological activity (e.g., IRF3 activation, cytokine production) without causing significant cell death. To determine this, you should perform a dose-response study where you treat your cells with a range of this compound concentrations. You will need to assess both the biological activity and cell viability at each concentration. The optimal concentration will be the lowest dose that gives a robust biological response with minimal impact on cell viability.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[14] To maintain its stability, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working dilutions, ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.1% to 0.5% for DMSO).[8][15] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Troubleshooting Guide

Issue Possible Cause Recommendation
High levels of cell death observed after this compound treatment. Inhibitor concentration is too high.Perform a dose-response experiment to identify the optimal non-toxic concentration. Start with a broad range of concentrations and select the lowest concentration that provides the desired biological effect.[9][14]
Prolonged exposure to this compound.Reduce the incubation time. Determine the minimum time required to achieve the desired biological outcome.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell line (typically <0.1-0.5%). Always include a solvent-only control.[8][15]
Cell line is particularly sensitive to RIG-I activation-induced cell death.Consider using a different cell line if appropriate for your research question. Perform apoptosis assays to confirm the mechanism of cell death.
No observable biological effect at expected concentrations. Inhibitor concentration is too low.Increase the concentration of this compound based on the results of your dose-response experiments.
The chosen readout is not sensitive enough.Use a more sensitive assay to measure the on-target effect (e.g., a reporter assay for IRF3 activation, or qPCR for downstream target genes).
This compound has degraded.Prepare a fresh stock solution of this compound. Ensure proper storage conditions.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in Cell Culture

Cell TypeConcentrationApplicationReference
HEK29310 µM, 20 µMWestern blot analysis of IRF3 and NFκB phosphorylation.[1]
THP-1Up to 20 µMMicroarray analysis of gene expression.[1]
Human mo-DCNot specifiedDC maturation assay.[1]
Human PBMCs10 µMT cell proliferation assay.[1]

Note: The concentrations listed above are for reference and may not be optimal for all experimental conditions. A dose-response experiment is crucial to determine the appropriate concentration for your specific cell line and assay.

Experimental Protocols

To determine the optimal, non-cytotoxic concentration of this compound, it is essential to perform a cytotoxicity assay. Below are detailed protocols for commonly used assays.

Protocol 1: Determining Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][15][16]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of working concentrations (e.g., from 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing Cytotoxicity using LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[1][3][8][17]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Detecting Apoptosis using Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[2][4][18][19][20]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, propidium iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with a range of this compound concentrations for the desired duration.

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both the detached and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I binds & activates MAVS MAVS (on Mitochondria) RIG_I->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes NFkB_p65_p50 NF-κB (p65/p50) IKK_complex->NFkB_p65_p50 phosphorylates IkB IκB IKK_complex->IkB phosphorylates pNFkB_p65_p50 p-NF-κB NFkB_p65_p50->pNFkB_p65_p50 pNFkB_nucleus p-NF-κB pNFkB_p65_p50->pNFkB_nucleus translocates IkB->NFkB_p65_p50 releases ISGs Interferon-Stimulated Genes (ISGs) pIRF3_dimer->ISGs induces transcription Cytokines Pro-inflammatory Cytokines pNFkB_nucleus->Cytokines induces transcription

Caption: this compound signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed cells in a multi-well plate prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions (include vehicle control) prepare_dilutions->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate perform_assay Perform cytotoxicity assay (e.g., MTT, LDH, Annexin V) incubate->perform_assay measure_signal Measure signal (Absorbance/Fluorescence) perform_assay->measure_signal calculate_viability Calculate % Cell Viability or % Cytotoxicity measure_signal->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_optimal Determine optimal non-toxic concentration plot_curve->determine_optimal

Caption: Experimental workflow for determining optimal this compound concentration.

References

KIN1148 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of KIN1148 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule agonist of the retinoic acid-inducible gene I (RIG-I) receptor.[1][2][3] It directly binds to RIG-I, inducing a conformational change that triggers downstream signaling.[1] This activation is independent of RNA and ATP.[1][2] The primary outcome of this compound-mediated RIG-I activation is the induction of IRF3- and NF-κB-dependent innate immune responses.[1]

Q2: Is this compound a kinase inhibitor? What are its known targets?

This compound is not a kinase inhibitor; it is a RIG-I agonist.[1][4][5] Its primary and direct target is RIG-I.[1][2] Studies have shown that this compound does not bind to related RLRs (RIG-I-like receptors) such as MDA5 or LGP2, nor does it directly bind to the downstream adaptor protein MAVS.[1] While it activates signaling cascades that involve kinases like TBK1, it does so by initiating the upstream RIG-I signalosome assembly.[1][3]

Q3: What are the potential "off-target" effects of this compound?

The term "off-target" for this compound refers to cellular effects not mediated through the canonical RIG-I signaling pathway. While this compound has been shown to be specific for RIG-I over other RLRs, the possibility of it targeting other immune pathways has not been fully ruled out.[1] Initial screenings for this compound were conducted in cells lacking functional Toll-like receptor (TLR) and cytosolic DNA sensing pathways to minimize the detection of agonists for these pathways.[1] However, comprehensive profiling against a broad range of cellular targets is an area for further investigation.

Q4: What are the expected cellular responses following this compound treatment?

The expected cellular responses to this compound are consistent with the activation of the RIG-I pathway. These include:

  • Nuclear translocation of IRF3.[4][5]

  • Induction of IRF3- and NF-κB target genes.[1]

  • Expression of specific cytokines and chemokines such as CCL2, CCL3, CCL4, CCL7, CXCL10, IL-1β, and IL-8.[3]

  • Maturation of dendritic cells (DCs), indicated by increased surface expression of CD83 and CD86.[1]

  • Enhanced antigen-specific T-cell activation.[1][2]

Notably, this compound induces a gene expression profile distinct from that of type I interferon (IFN) treatment.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or low induction of IRF3/NF-κB target genes 1. Cell line is not responsive to RIG-I stimulation. 2. Incorrect dosage of this compound. 3. Degradation of this compound.1. Use a positive control for RIG-I activation (e.g., polyU/UC RNA transfection). Ensure your cell line expresses all necessary components of the RIG-I pathway. 2. Perform a dose-response curve to determine the optimal concentration for your cell type. 3. Ensure proper storage of this compound (-20°C for up to one year, -80°C for up to two years) and use freshly prepared solutions.[4]
High cell toxicity or unexpected cell death 1. this compound concentration is too high. 2. The activated innate immune response is leading to apoptosis in the specific cell type. 3. Potential off-target cytotoxic effects.1. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or CellTiter-Glo). 2. Measure markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed toxicity is pathway-dependent. 3. Test this compound in a RIG-I knockout or knockdown cell line to see if the toxicity is independent of the intended target.
Induction of unexpected genes or pathways 1. Potential activation of non-canonical RIG-I signaling. 2. this compound may have effects on other cellular pathways.1. Compare the gene expression profile to known RIG-I agonists. 2. Perform broader pathway analysis (e.g., phospho-proteomics, kinase activity screens) to identify other affected pathways. Future studies are needed to explore targets beyond the RLR, TLR, and cytosolic DNA sensing pathways.[1]
Inconsistent results between experiments 1. Variability in cell passage number or health. 2. Inconsistent this compound preparation. 3. Differences in incubation times or other experimental parameters.1. Use cells within a consistent and low passage number range. Monitor cell health regularly. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Strictly adhere to a standardized experimental protocol.

Signaling Pathways and Experimental Workflows

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds & Activates MAVS MAVS (on Mitochondria) RIG_I->MAVS Oligomerizes & Interacts with TBK1 TBK1 MAVS->TBK1 IKK IKK Complex MAVS->IKK TRIM25 TRIM25 TRIM25->RIG_I Ubiquitinates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB IKK->NFkB Activates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes & Translocates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Target_Genes Target Gene Expression (Cytokines, Chemokines) IRF3_dimer->Target_Genes NFkB_nuc->Target_Genes

Caption: this compound activates the RIG-I signaling pathway leading to gene expression.

Experimental_Workflow_Gene_Expression cluster_setup Experimental Setup cluster_analysis Data Analysis Cell_Culture 1. Plate cells (e.g., THP-1) Treatment 2. Treat with this compound (or controls: DMSO, LPS) Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 18h) Treatment->Incubation RNA_Extraction 4. Isolate total RNA Incubation->RNA_Extraction Microarray 5. Perform Microarray or RNA-Seq RNA_Extraction->Microarray Data_Processing 6. Normalize and analyze data Microarray->Data_Processing Gene_Enrichment 7. Pathway and Gene Ontology analysis Data_Processing->Gene_Enrichment

References

KIN1148 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN1148, a potent small-molecule agonist of the RIG-I pathway. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific issues you may encounter during your experiments with this compound.

1. Why am I seeing variable or no activation of the RIG-I pathway (e.g., IRF3/NF-κB activation)?

Inconsistent activation of the RIG-I pathway is a common issue that can stem from several factors related to the handling of this compound and the experimental setup.

  • Potential Cause: Poor Solubility of this compound

    • Troubleshooting: this compound is a lipophilic compound with limited aqueous solubility.[1] Ensure that your stock solution, prepared in 100% DMSO, is fully dissolved before diluting it into your cell culture medium.[2] When preparing your working solution, it is crucial to perform stepwise dilutions and ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid precipitation.[2] For in vivo studies, a liposomal formulation is often necessary to improve solubility and delivery.[1][3]

  • Potential Cause: Compound Instability

    • Troubleshooting: this compound stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles by preparing small aliquots.[2][3] When in use, keep the compound on ice. Liposomal formulations of this compound have been shown to be stable for at least 4 months at 4°C.[1][3]

  • Potential Cause: Cell Health and Density

    • Troubleshooting: Ensure your cells are healthy and in the logarithmic growth phase. Cell density can also affect the outcome; optimize the seeding density for your specific cell type and assay.[4] Over-confluent or stressed cells may not respond optimally to stimulation.

  • Potential Cause: Inappropriate Controls

    • Troubleshooting: Always include a vehicle control (e.g., 0.5% DMSO) to account for any effects of the solvent on your cells.[2] A positive control, such as Sendai virus (SeV) infection or transfection with a known RIG-I agonist like poly(I:C), can help confirm that the downstream signaling pathway is functional in your cell system.[2]

2. I'm having difficulty detecting IRF3 phosphorylation by Western blot.

Detecting phosphorylated proteins can be challenging due to their transient nature and the technical nuances of Western blotting.

  • Potential Cause: Phosphatase Activity

    • Troubleshooting: Immediately after cell harvesting, lyse the cells in a buffer containing a cocktail of phosphatase inhibitors to prevent dephosphorylation of IRF3.[5] Keep samples on ice or at 4°C throughout the preparation process.

  • Potential Cause: Low Abundance of Phospho-IRF3

    • Troubleshooting: Optimize the stimulation time and concentration of this compound to capture the peak of IRF3 phosphorylation. A time-course experiment (e.g., 0, 2, 4, 6, 8 hours) is recommended. Ensure you are loading a sufficient amount of protein (e.g., 20-30 µg) on your gel.[6]

  • Potential Cause: Suboptimal Western Blotting Conditions

    • Troubleshooting:

      • Blocking: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.

      • Antibodies: Use a validated phospho-specific IRF3 antibody at the recommended dilution. It is also crucial to probe for total IRF3 on the same blot as a loading control and to assess the overall protein levels.[5][7]

      • Buffers: Use TBST instead of Phosphate-Buffered Saline (PBS) for wash steps and antibody dilutions to avoid interference from phosphate ions.

3. My NF-κB activation results are inconsistent.

NF-κB activation involves the translocation of NF-κB subunits to the nucleus, a process that can be assessed in several ways, each with its own potential for variability.

  • Potential Cause: Issues with Nuclear Extraction

    • Troubleshooting: If you are performing Western blotting on nuclear extracts, ensure the purity of your nuclear fraction. Cross-contamination with cytoplasmic proteins can obscure the results. Use appropriate markers (e.g., a cytoplasmic protein like GAPDH and a nuclear protein like Lamin B1) to check the purity of your fractions.

  • Potential Cause: Timing of Assay

    • Troubleshooting: NF-κB activation is a dynamic process. Perform a time-course experiment to determine the optimal time point for measuring activation in your specific cell type.[8]

  • Potential Cause: Assay Sensitivity

    • Troubleshooting: For a more quantitative and sensitive readout of NF-κB activation, consider using a transcription factor DNA-binding ELISA or a reporter assay.[9][10]

4. I am not observing the expected dendritic cell (DC) maturation markers.

This compound has been shown to promote the maturation of human monocyte-derived DCs (moDCs), characterized by the upregulation of co-stimulatory molecules.[2]

  • Potential Cause: Suboptimal DC Differentiation or Maturation

    • Troubleshooting: The differentiation of monocytes into immature DCs and their subsequent maturation are critical steps. Ensure that your cytokines (e.g., GM-CSF and IL-4) are of high quality and used at the optimal concentrations. The maturation stimulus (this compound) should be added to immature DCs.[11]

  • Potential Cause: High Donor-to-Donor Variability

  • Potential Cause: Flow Cytometry Issues

    • Troubleshooting: If you are using flow cytometry to assess maturation markers (e.g., CD80, CD83, CD86), ensure proper compensation and include appropriate controls, such as unstained cells and isotype controls, to set your gates correctly.[13]

5. My cytokine profiling results show high variability.

Cytokine measurements are notoriously prone to variability due to both biological and technical factors.[14][15][16]

  • Potential Cause: Sample Handling and Storage

    • Troubleshooting: The stability of cytokines can be affected by sample handling and storage conditions. Avoid repeated freeze-thaw cycles of your samples.[17] Whenever possible, process samples fresh.

  • Potential Cause: Assay Platform and Reagents

    • Troubleshooting: Different cytokine measurement platforms (e.g., ELISA, multiplex bead-based assays) can yield different results.[14][16] Be consistent with the platform and reagent lots used within a study.

  • Potential Cause: Biological Variability

    • Troubleshooting: Cytokine production can be highly variable between individuals and different cell types.[18] Ensure your experimental design accounts for this variability by including a sufficient number of biological replicates.

Data Presentation

Table 1: Recommended Experimental Concentrations for this compound

ApplicationCell TypeThis compound ConcentrationIncubation TimeReference
IRF3/NF-κB ActivationHEK293, A549, THP-110-20 µMUp to 12 hours[2]
Dendritic Cell MaturationHuman moDCs10 µM18 hours[2]
T-cell ActivationHuman PBMCs10 µM11 days (co-culture)[2]

Experimental Protocols

Protocol 1: this compound Treatment of Adherent Cells

  • Cell Seeding: Seed cells in an appropriate culture plate and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Thaw a 10 mM this compound stock solution (in 100% DMSO) on ice. Prepare serial dilutions in sterile DMSO to the desired intermediate concentrations.

  • Treatment: Dilute the intermediate this compound stock into pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is 0.5% (v/v). For the vehicle control, add the same volume of DMSO to the medium.

  • Incubation: Replace the existing medium in the cell culture plate with the this compound-containing or vehicle control medium. Incubate the cells for the desired period at 37°C and 5% CO2.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR).

Protocol 2: Western Blot for Phospho-IRF3 and Total IRF3

  • Cell Lysis: After this compound treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-IRF3 (e.g., p-IRF3 Ser396) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional): To detect total IRF3, the membrane can be stripped and re-probed with a primary antibody against total IRF3, followed by the secondary antibody and detection steps.

Visualizations

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds RIG_I_active RIG-I (active) RIG_I->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 IKK_complex IKK Complex MAVS->IKK_complex Activates TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation IkB IκB IKK_complex->IkB Phosphorylates NFkB_active NF-κB (active) IkB->NFkB_active Releases NFkB NF-κB NFkB_active_nuc NF-κB NFkB_active->NFkB_active_nuc Translocation Gene_Expression Target Gene Expression (e.g., IFNs, Cytokines) pIRF3_dimer_nuc->Gene_Expression NFkB_active_nuc->Gene_Expression

Caption: this compound-induced RIG-I signaling pathway.

Experimental_Workflow cluster_analysis Analysis Options start Start cell_culture Cell Culture (e.g., HEK293, moDCs) start->cell_culture kin1148_prep This compound Preparation (Stock dilution, vehicle control) cell_culture->kin1148_prep treatment Cell Treatment with this compound cell_culture->treatment kin1148_prep->treatment harvest Cell/Supernatant Harvesting treatment->harvest downstream Downstream Analysis harvest->downstream western Western Blot (p-IRF3, p-IκB, etc.) downstream->western qpcr qPCR (IFIT1, IL6, etc.) downstream->qpcr flow Flow Cytometry (CD80, CD83, CD86) downstream->flow elisa ELISA/Multiplex (Cytokine secretion) downstream->elisa

Caption: General experimental workflow for this compound studies.

References

KIN1148 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN1148. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the use of this compound in cell culture experiments, with a specific focus on its stability.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture.

Question Possible Cause(s) Suggested Solution(s)
Why am I seeing lower than expected activity of this compound in my cell-based assay? Compound Degradation: this compound may be unstable in your specific cell culture medium or experimental conditions. Binding to Media Components: The compound may bind to proteins (e.g., albumin in FBS) or other components in the medium, reducing its effective concentration.[1][2] Incorrect Storage: Improper storage of this compound stock solutions can lead to degradation.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). - Test the effect of serum concentration on this compound activity. Consider using serum-free or low-serum medium if compatible with your cells. - Ensure this compound stock solutions are stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year)[3]. Avoid repeated freeze-thaw cycles.[1][4]
I am observing high variability between my experimental replicates. Inconsistent Sample Handling: Variations in incubation times, cell densities, or compound addition can lead to inconsistent results. Precipitation of this compound: The compound may be precipitating in the culture medium, especially at higher concentrations.- Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation. - Visually inspect the culture medium for any signs of precipitation after adding this compound. Determine the solubility of this compound in your specific medium.
My cells are showing signs of toxicity after treatment with this compound. High DMSO Concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. Off-Target Effects: At high concentrations, this compound may have off-target effects.- Ensure the final DMSO concentration in your experiments is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).[5] - Perform a dose-response experiment to determine the optimal concentration of this compound that elicits the desired biological effect without causing significant toxicity.

Frequently Asked Questions (FAQs)

This compound Stability and Handling

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to two years. For shorter-term storage, -20°C for up to one year is suitable.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1][4]

Q2: What factors can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of small molecules like this compound in cell culture media:

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[1]

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[1]

  • Binding to Media Components: this compound may bind to proteins like albumin present in fetal bovine serum (FBS), which can affect its availability and apparent stability.[1][2]

  • Chemical Reactivity: The compound may react with certain components of the cell culture medium.[1]

Q3: In which cell culture media has this compound been reportedly used?

A3: Based on published studies, this compound has been used in the following cell culture media:

  • cRPMI (complete RPMI): Used for the culture of human monocyte-derived dendritic cells (moDCs).[5]

  • Cell Gro DC medium: Used for the differentiation of human peripheral blood mononuclear cells (PBMCs).[5][6]

  • DMEM and RPMI-1640 have also been mentioned in the context of cell culture for viral studies and immune cell assays.[2][7]

Mechanism of Action

Q4: What is the mechanism of action of this compound?

A4: this compound is a small molecule agonist of Interferon Regulatory Factor 3 (IRF3).[3][8] It functions by directly binding to and activating Retinoic Acid-Inducible Gene I (RIG-I), a cytosolic pattern-recognition receptor.[5][9][10] This activation of RIG-I leads to downstream signaling that results in the activation of IRF3 and NF-κB, promoting the expression of antiviral genes and pro-inflammatory cytokines.[5]

Q5: What signaling pathway does this compound activate?

A5: this compound activates the RIG-I-like receptor (RLR) signaling pathway.[11] Upon binding to RIG-I, this compound induces a conformational change that leads to the activation of downstream signaling cascades, ultimately resulting in the nuclear translocation of IRF3 and the induction of an innate immune response.[5][11]

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I This compound->RIG_I Binds & Activates MAVS MAVS (Mitochondrial Membrane) RIG_I->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 NEMO NEMO MAVS->NEMO TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IKK_complex IKK Complex NEMO->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocates NFkB_p65_p50 NF-κB (p65/p50) Gene_Expression Antiviral & Pro-inflammatory Gene Expression pIRF3_dimer_nuc->Gene_Expression NFkB_nuc->Gene_Expression

Caption: this compound activates the RIG-I signaling pathway.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.

1. Materials

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplementation

  • Sterile, low-protein-binding microcentrifuge tubes or plates[4]

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument for quantification (e.g., HPLC-MS)[4]

  • Internal standard (a stable compound with similar analytical properties to this compound)

2. Methods

  • Preparation of this compound Spiked Media:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Spike pre-warmed cell culture medium (with and without serum) with this compound to the final desired concentration. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).

    • Prepare a sufficient volume for all time points and replicates.

  • Incubation:

    • Aliquot the this compound-spiked media into sterile, low-protein-binding tubes or wells of a plate.

    • Incubate the samples at 37°C in a 5% CO₂ incubator.

    • Include a "time 0" sample which is processed immediately without incubation.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.

    • Immediately process the samples as described below.

  • Sample Processing:

    • Add a known concentration of the internal standard to each sample.

    • Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or plate for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated analytical method, such as HPLC-MS, to determine the concentration of this compound.[4]

    • The peak area ratio of this compound to the internal standard is used for quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Stability_Workflow prep Prepare this compound-spiked cell culture medium incubate Incubate at 37°C, 5% CO₂ prep->incubate sample Collect samples at different time points incubate->sample process Process samples (add internal standard, precipitate proteins) sample->process analyze Analyze by HPLC-MS process->analyze data Calculate % remaining and plot over time analyze->data

Caption: Workflow for assessing compound stability in media.

References

Technical Support Center: KIN1148 Purity and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on assessing the purity and quality control of KIN1148, a small molecule agonist of the RIG-I-like receptor (RLR) pathway.[1] Accurate assessment of this compound purity is critical for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule interferon regulatory factor 3 (IRF3) agonist that functions as a potent vaccine adjuvant, particularly for influenza vaccines.[1][2][3][4] It activates the RIG-I-like receptor (RLR) pathway, leading to the induction of an innate immune transcriptional program.[1][4] Specifically, this compound directly binds to RIG-I, promoting its activation and downstream signaling through IRF3 and NF-κB pathways.[5] This results in the production of type I interferons and other pro-inflammatory cytokines, which in turn enhances the adaptive immune response to vaccination.[5]

Q2: What is the recommended purity specification for this compound?

A2: For research and pre-clinical studies, the recommended purity of this compound is typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[2][] Several commercial suppliers provide this compound with purities of 98% or 99%.[2][3][7]

Q3: How should this compound be stored to ensure its stability?

A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions of this compound, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the potential consequences of using impure this compound in my experiments?

A4: Using impure this compound can lead to a variety of issues, including:

  • Reduced Potency: Impurities may not have the same biological activity as this compound, leading to a weaker than expected immune response.

  • Altered Specificity: Impurities could potentially interact with other cellular targets, leading to off-target effects and confounding experimental results.

  • Toxicity: Some impurities may be toxic to cells, affecting cell viability and leading to inaccurate data in cell-based assays.

  • Poor Reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results between experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on problems potentially linked to its purity and quality.

Observed Problem Potential Cause (Purity-Related) Recommended Action
Lower than expected activation of IRF3 or NF-κB pathways The actual concentration of active this compound is lower than calculated due to the presence of inactive impurities.1. Verify the purity of your this compound batch using HPLC (see Protocol 1). 2. If purity is below 98%, obtain a new, high-purity batch. 3. Consider performing a dose-response experiment to determine the effective concentration of your current batch.
High cell toxicity observed in in-vitro assays The this compound sample may contain toxic impurities from the synthesis process or degradation products.1. Analyze the sample for the presence of residual solvents or related substances using Gas Chromatography (GC) or LC-MS (see Protocol 2). 2. If toxic impurities are suspected, purify the compound or obtain a new batch from a reputable supplier.
Inconsistent results between different batches of this compound Significant variation in the purity and impurity profile between batches.1. Request a Certificate of Analysis (CoA) for each batch from the supplier, comparing purity and impurity profiles. 2. Perform a bridging study to compare the activity of the new batch with the old batch before proceeding with critical experiments.
Poor solubility of this compound in DMSO The presence of insoluble impurities.1. Visually inspect the solution for any particulate matter. 2. Filter the solution through a 0.22 µm syringe filter before use. 3. Analyze the insoluble material if possible to identify the impurity.
Unexpected off-target effects or activation of other signaling pathways Impurities may have different pharmacological activities than this compound.1. Use LC-MS to identify the molecular weights of major impurities and search for their potential biological activities. 2. Test the effect of the vehicle (DMSO) alone as a negative control to rule out solvent-related effects.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 280 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 95
      25 95
      26 20

      | 30 | 20 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for identifying potential impurities in a this compound sample.

Materials:

  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • Formic acid (FA)

  • C18 reverse-phase LC column suitable for MS

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Mobile Phase and Sample Preparation:

    • Prepare mobile phases and sample as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use similar LC gradient conditions as in the HPLC protocol, adjusting the flow rate as needed for the MS interface.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Range: Scan a mass range appropriate for this compound (MW: 361.44 g/mol ) and potential impurities (e.g., 100-1000 m/z).

  • Data Analysis:

    • Identify the mass-to-charge ratio (m/z) of the main peak corresponding to this compound.

    • Identify the m/z of any other significant peaks in the chromatogram.

    • Based on the mass of the impurities, propose potential structures or modifications of this compound (e.g., oxidation, hydrolysis, or synthesis byproducts).

Visualizations

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive RIG-I (inactive) This compound->RIG_I_inactive Binds and activates RIG_I_active RIG-I (active) RIG_I_inactive->RIG_I_active MAVS MAVS RIG_I_active->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK_complex IKK Complex TRAFs->IKK_complex IRF3_inactive IRF3 (inactive) TBK1_IKKi->IRF3_inactive Phosphorylates IRF3_active p-IRF3 (active) IRF3_inactive->IRF3_active IRF3_dimer p-IRF3 Dimer IRF3_active->IRF3_dimer Dimerizes and translocates I_B IκB IKK_complex->I_B Phosphorylates NF_B_inactive NF-κB (inactive) NF_B_active NF-κB (active) NF_B_inactive->NF_B_active Releases Inflammatory_Cytokines Inflammatory Cytokine Genes NF_B_active->Inflammatory_Cytokines Translocates and activates transcription Type_I_IFN Type I Interferon Genes IRF3_dimer->Type_I_IFN Activates transcription

Caption: this compound activates the RIG-I signaling pathway.

Experimental_Workflow cluster_QC Quality Control of this compound cluster_Experiment Experimental Setup cluster_Analysis Data Analysis Purity Purity Assessment (HPLC) Preparation Prepare this compound Stock Solution Purity->Preparation Identity Identity Confirmation (LC-MS) Identity->Preparation Treatment Treat Cells or Animals Preparation->Treatment Assay Perform Biological Assays (e.g., Western Blot, qPCR, Flow Cytometry) Treatment->Assay Interpretation Interpret Results Assay->Interpretation

Caption: Experimental workflow for using this compound.

Troubleshooting_Logic Start Unexpected Experimental Result CheckPurity Is this compound Purity ≥98%? Start->CheckPurity CheckHandling Were storage and handling protocols followed? CheckPurity->CheckHandling Yes NewBatch Obtain a new, high-purity batch of this compound CheckPurity->NewBatch No CheckProtocol Is the experimental protocol validated? CheckHandling->CheckProtocol Yes ReviewHandling Review and correct storage and handling procedures CheckHandling->ReviewHandling No OptimizeProtocol Optimize experimental protocol CheckProtocol->OptimizeProtocol No Success Problem Resolved CheckProtocol->Success Yes NewBatch->Start ReviewHandling->Start OptimizeProtocol->Start

Caption: Troubleshooting logic for this compound experiments.

References

KIN1148 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using KIN1148 in in vivo experiments.

Frequently Asked Questions (FAQs)

General

  • What is this compound and what is its mechanism of action? this compound is a small molecule agonist of Interferon Regulatory Factor 3 (IRF3) signaling.[1][2] It functions as a novel influenza vaccine adjuvant by directly binding to and activating Retinoic Acid-Inducible Gene-I (RIG-I).[3][4][5] This binding event drives the activation of both IRF3 and NFκB, leading to the induction of an innate immune response.[3][5] Notably, this compound activates RIG-I in a non-canonical manner that is independent of RNA and ATP.[3]

  • What are the primary in vivo applications for this compound? this compound is primarily used as an adjuvant in vaccine studies, particularly for influenza viruses like H1N1 and H5N1.[3][4][6] When co-administered with a vaccine, it has been shown to enhance both humoral (neutralizing antibodies) and cellular (T cell) immune responses, offering improved protection against lethal viral challenges in mice.[3][6][7]

  • What is the recommended vehicle for in vivo administration of this compound? Due to its lipophilic nature and limited solubility in aqueous solutions, this compound is typically formulated in liposomes for in vivo experiments.[3][8] A common vehicle control is a "blank" liposome formulation prepared without this compound.[3][8]

Formulation and Storage

  • How should this compound stock solutions be prepared and stored? this compound is typically dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).[3] These stocks should be stored frozen and in small aliquots to avoid repeated freeze-thaw cycles.[3] For long-term storage, -80°C is recommended for up to two years, while -20°C is suitable for up to one year.[1]

  • What are the storage conditions for the liposomal formulation of this compound? Liposomal formulations of this compound have been found to be stable for at least four months when stored at 4°C.[8]

Troubleshooting Guides

Inconsistent or Unexpected Experimental Results

Problem Possible Causes Recommended Solutions
High variability in immune response between animals in the same group. 1. Inconsistent this compound dosage due to improper mixing of the liposomal formulation. 2. Aggregation of liposomes leading to uneven distribution. 3. Variability in injection technique.1. Ensure the this compound liposomal formulation is vortexed thoroughly before each injection to ensure a homogenous suspension. 2. Visually inspect the liposome solution for any signs of precipitation or aggregation. If observed, prepare a fresh batch. 3. Standardize the intramuscular injection technique across all administrators.
Vehicle control group shows an unexpected inflammatory response. 1. The lipid composition of the blank liposomes may have inherent immunomodulatory effects. 2. Contamination of the vehicle control with endotoxins.1. Review the literature for the immunogenicity of the specific lipids used in the liposome preparation. Consider using alternative lipid compositions if necessary. 2. Use endotoxin-free reagents and sterile techniques during the preparation of liposomes. Test the final formulation for endotoxin levels.
This compound treatment group shows lower than expected efficacy. 1. Degradation of this compound due to improper storage. 2. Suboptimal liposomal formulation, leading to poor bioavailability. 3. Incorrect dosage or administration route for the specific animal model.1. Ensure this compound stock solutions and liposomal formulations have been stored under the recommended conditions and are within their stability period.[1][8] 2. Verify the protocol for liposome preparation, including sonication parameters and lipid concentrations.[8] 3. Consult published studies to confirm the appropriate dosage and route of administration for your experimental goals.

Issues with this compound Formulation

Problem Possible Causes Recommended Solutions
Difficulty in dissolving this compound. This compound has limited aqueous solubility.[8]This compound should first be dissolved in 100% DMSO to create a concentrated stock solution before being incorporated into a liposomal formulation.[3]
Precipitation is observed during the preparation of the liposomal formulation. The concentration of this compound may be too high for the amount of lipid used, leading to saturation.1. Adhere to established protocols for this compound liposome preparation.[8] 2. Ensure the DMSO stock solution of this compound is added to the lipid mixture slowly and with continuous mixing.

Experimental Protocols & Data

This compound Liposomal Formulation Protocol

This protocol is based on methodologies described in the literature for preparing this compound for in vivo use.[8]

Materials:

  • This compound

  • Phosphatidylcholine

  • Pegylated phosphatidylethanolamine

  • Cholesterol

  • Phosphate-buffered saline (PBS), sterile and endotoxin-free

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[3]

  • In a sterile glass vial, combine phosphatidylcholine, pegylated phosphatidylethanolamine, and cholesterol in the desired molar ratios in a suitable organic solvent.

  • Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS containing the appropriate amount of this compound from the DMSO stock solution. The final concentration of DMSO in cell-based assays is often kept at or below 0.5% (v/v).[3]

  • For liposomal formulation, a concentration of 5 mg/ml this compound and 40 mg/ml phospholipids has been reported.[8]

  • To form liposomes and reduce their size, sonicate the mixture. A 6-hour ultrasonication has been previously used.[8]

  • The blank liposome vehicle control is prepared using the same procedure but omitting this compound.[8]

In Vivo Dosing and Administration Data

The following table summarizes dosing information from a study using this compound as a vaccine adjuvant in mice.

Compound Dose per Animal Formulation Vehicle Control Route of Administration Animal Model Reference
This compound50 µgLiposomes (5 mg/ml this compound, 40 mg/ml phospholipids) in PBSBlank liposomesIntramuscularC57BL/6N mice[8]

Visualizations

This compound Signaling Pathway

KIN1148_Signaling_Pathway cluster_cytosol Cytosol cluster_downstream cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI Binds RIGI_active RIG-I (active) Oligomerization RIGI->RIGI_active Activation MAVS MAVS RIGI_active->MAVS Recruits IRF3 IRF3 MAVS->IRF3 NFkB IKK complex MAVS->NFkB pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_n p-IRF3 Dimerization pIRF3->pIRF3_n Translocation pNFkB p-IκBα -> NF-κB NFkB->pNFkB Activation NFkB_n NF-κB pNFkB->NFkB_n Translocation Genes Innate Immune Genes (e.g., Ifit1, Il6) pIRF3_n->Genes Transcription NFkB_n->Genes Transcription

Caption: this compound directly binds and activates RIG-I, leading to downstream activation of IRF3 and NF-κB.

Experimental Workflow: this compound In Vivo Study

Experimental_Workflow cluster_prep Formulation Preparation cluster_exp In Vivo Experiment prep_start Start: Preparation stock Prepare this compound DMSO Stock prep_start->stock lipids Prepare Lipid Mixture prep_start->lipids formulate_kin Formulate this compound Liposomes stock->formulate_kin lipids->formulate_kin formulate_veh Formulate Blank Liposomes (Vehicle Control) lipids->formulate_veh randomize Randomize Animals into Groups (Vaccine, Vaccine+this compound, Vaccine+Vehicle) formulate_kin->randomize formulate_veh->randomize administer Administer Formulations (e.g., Intramuscular Injection) randomize->administer monitor Monitor Animals & Collect Data administer->monitor boost Booster Immunization (if applicable) monitor->boost challenge Viral Challenge (if applicable) boost->challenge analysis Endpoint Analysis (e.g., Humoral/Cellular Responses) challenge->analysis

Caption: Workflow for preparing this compound formulations and conducting a typical in vivo adjuvant study.

Troubleshooting Logic for Vehicle Control Issues

Troubleshooting_Vehicle start Problem: Unexpected activity in vehicle control group check_endo Check for Endotoxin Contamination start->check_endo endo_pos Endotoxin Detected? check_endo->endo_pos endo_yes Solution: Use endotoxin-free reagents and sterile preparation techniques. Re-test new batch. endo_pos->endo_yes Yes check_lipid Review Lipid Composition endo_pos->check_lipid No lipid_immune Are lipids known to be immunostimulatory? check_lipid->lipid_immune lipid_yes Solution: Consider alternative, non-immunogenic lipid composition for liposomes. lipid_immune->lipid_yes Yes no_issue If issues persist, consult literature for vehicle effects in your specific model. lipid_immune->no_issue No

Caption: A logical guide to troubleshooting unexpected inflammatory responses in the vehicle control group.

References

Improving the bioavailability of KIN1148 formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with KIN1148. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of this compound formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formulation important?

A1: this compound is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which leads to the activation of Interferon Regulatory Factor 3 (IRF3).[1][2] This activity makes it a promising candidate as a vaccine adjuvant.[1][2] However, this compound is a lipophilic compound with limited solubility in aqueous solutions, which can lead to poor bioavailability.[1] Therefore, appropriate formulation is critical to enhance its solubility and ensure effective delivery to the target site.

Q2: What formulation strategies are recommended for this compound?

A2: Due to its lipophilic nature and poor aqueous solubility, lipid-based formulations are a primary strategy to improve the bioavailability of this compound.[1] Specifically, liposomal formulations have been successfully used in preclinical studies.[1][3] Other potential strategies for poorly soluble drugs that could be explored include solid dispersions, nanosuspensions, and complexation with cyclodextrins.[4][5][6]

Q3: What are the key components of a this compound liposomal formulation?

A3: A typical liposomal formulation for a lipophilic drug like this compound includes:

  • Phospholipids: These form the primary structure of the liposome bilayer. Phosphatidylcholine is a common choice.[1]

  • Cholesterol: Incorporated into the lipid bilayer to modulate its fluidity and stability.[1]

  • Pegylated Lipids: A lipid conjugated to polyethylene glycol (PEG), such as pegylated phosphatidylethanolamine, is often included to create a "stealth" liposome that can evade the immune system and prolong circulation time.[1]

  • Aqueous Buffer: A buffer such as phosphate-buffered saline (PBS) is used to hydrate the lipid film and form the liposomes.[1]

Q4: What are the critical quality attributes (CQAs) to consider when developing a this compound liposomal formulation?

A4: The following CQAs are essential for ensuring the quality, stability, and in vivo performance of a this compound liposomal formulation:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution and clearance of the liposomes.

  • Zeta Potential: This indicates the surface charge of the liposomes and can predict their stability against aggregation.

  • Encapsulation Efficiency (%EE): This measures the percentage of this compound that is successfully entrapped within the liposomes.

  • Drug Loading: The amount of this compound per unit of lipid.

  • In Vitro Release: The rate at which this compound is released from the liposomes under specific conditions.

  • Stability: The formulation should be stable under defined storage conditions, with minimal changes in the above CQAs over time.[7][8]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency of this compound
Possible Cause Suggested Solution
Poor affinity of this compound for the lipid bilayer. Modify the lipid composition. Experiment with different phospholipids or adjust the cholesterol content to optimize the partitioning of this compound into the bilayer.
Suboptimal drug-to-lipid ratio. Vary the initial drug-to-lipid ratio during formulation. A higher lipid concentration may be required to effectively encapsulate the drug.
Inefficient hydration process. Ensure the hydration temperature is above the phase transition temperature (Tm) of the lipids. Optimize the hydration time and agitation method to ensure complete formation of the liposomes.
Drug precipitation during formulation. For lipophilic drugs like this compound, ensure it is fully dissolved in the organic solvent with the lipids before forming the thin film.[9]
Problem 2: Liposome Aggregation and Instability
Possible Cause Suggested Solution
Insufficient surface charge. Incorporate a charged lipid (e.g., a cationic or anionic lipid) into the formulation to increase electrostatic repulsion between liposomes. Aim for a zeta potential greater than ±20 mV.[10]
Inadequate steric stabilization. If using PEGylated lipids, ensure the molar percentage is sufficient to provide a dense enough PEG layer on the surface. Typically, 5-10 mol% is used.[10]
Improper storage conditions. Store the liposomal formulation at a temperature well below the Tm of the lipid mixture to maintain the integrity of the lipid bilayer.[10] Check for stability at different temperatures (e.g., 4°C and 25°C).
High concentration of liposomes. Dilute the liposomal suspension. If aggregation persists, the formulation may need to be optimized for higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a common technique for preparing liposomes in a laboratory setting.[9][11]

Materials:

  • This compound

  • Phosphatidylcholine

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C).

    • Continue hydration for 1-2 hours to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension sequentially through polycarbonate filters with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.

    • Perform 10-20 passes through the final filter to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the liposome suspension in PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Encapsulation Efficiency (%EE):

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the unencapsulated this compound from the liposomes using a suitable method (e.g., size exclusion chromatography, ultracentrifugation, or dialysis).

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.

    • Quantify the amount of encapsulated this compound using a validated UV-Vis or HPLC method.

    • Calculate %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

Table 1: Example Formulation Parameters for this compound Liposomes

ParameterTarget Value
This compound Concentration 5 mg/mL[1][12]
Total Phospholipid Concentration 40 mg/mL[1][12]
Molar Ratio (PC:Chol:DSPE-PEG) 55:40:5 (Example)
Particle Size (Z-average) 100 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -10 to -30 mV
Encapsulation Efficiency (%EE) > 80%

Visualizations

This compound Signaling Pathway

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive Inactive RIG-I This compound->RIG_I_inactive Binds to RIG_I_active Active RIG-I RIG_I_inactive->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS Activates TRAF3 TRAF3 MAVS->TRAF3 Recruits TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi Activates NFkB_complex IKK complex TRAF3->NFkB_complex Activates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P IRF3_dimer p-IRF3 Dimer IRF3_P->IRF3_dimer Dimerizes & Translocates NFkB NF-κB NFkB_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Target Gene Expression (e.g., IFNs, Cytokines) IRF3_dimer->Gene_Expression NFkB_nuc->Gene_Expression

Caption: this compound activates the RIG-I signaling pathway, leading to gene expression.

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Dissolve this compound & Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion or Sonication) D->E F 6. Form Unilamellar Vesicles (ULVs) E->F G 7. Characterization (Size, Zeta, %EE) F->G H Final Liposomal Formulation G->H

Caption: Workflow for preparing and characterizing this compound liposomes.

References

KIN1148 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered when working with the novel RIG-I agonist, KIN1148.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the generation of a this compound dose-response curve and other related experiments.

Q1: My dose-response curve for this compound is flat, showing no activation even at high concentrations. What are the possible causes?

A1: A flat dose-response curve suggests a lack of agonistic activity in your assay. Several factors could be contributing to this issue:

  • Cell Line Suitability: Ensure your chosen cell line expresses all the necessary components of the RIG-I signaling pathway. Key proteins include RIG-I, MAVS, TBK1, and IRF3. Cells lacking functional forms of these proteins will not respond to this compound.[1] It's also worth noting that initial screens for this compound were conducted in cells lacking functional TLRs and cytosolic DNA pathways to avoid other canonical virus sensing pathways.[1]

  • Compound Integrity and Solubility:

    • Storage: Verify that this compound has been stored correctly to prevent degradation. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[2]

    • Solubility: this compound is soluble in DMSO.[2] Ensure the compound is fully dissolved before adding it to your assay buffer. Precipitation can lead to an inaccurate final concentration in your assay.

  • Assay Conditions:

    • Positive Control: Include a known RIG-I agonist, such as a specific RNA agonist like polyU/UC or infection with a virus like Sendai virus (SeV), to confirm that the downstream signaling pathway is functional in your experimental setup.[1]

    • Incubation Time: The kinetics of this compound-induced signaling may vary between cell types. Perform a time-course experiment to determine the optimal incubation time for observing a robust response.

Q2: I am observing high variability and poor reproducibility in my this compound dose-response experiments. What are the likely sources of this variability?

A2: High variability can obscure the true dose-dependent effect of this compound. Consider the following to improve reproducibility:

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density across all wells. Over-confluent or stressed cells can exhibit altered signaling responses.

  • Reagent Preparation and Mixing: Prepare serial dilutions of this compound carefully and ensure thorough mixing at each step. Inconsistent dilution can lead to significant variability.

  • Edge Effects: In plate-based assays, "edge effects" can cause wells on the perimeter of the plate to behave differently. To mitigate this, avoid using the outer wells for experimental conditions or fill them with a buffer.

  • Assay Endpoint Measurement: If you are using a reporter assay (e.g., luciferase), ensure that cell lysis is complete and that the detection reagent is properly mixed in all wells. For qPCR-based readouts of gene expression, ensure high-quality RNA extraction and consistent reverse transcription efficiency.

Q3: The potency (EC50) of this compound in my assay is significantly different from what has been previously reported. What could be causing this discrepancy?

A3: A shift in the EC50 value can be influenced by several experimental parameters:

  • Cell Type: Different cell lines can have varying levels of RIG-I and other signaling components, leading to differences in sensitivity to this compound.

  • Assay Readout: The specific endpoint you are measuring can affect the apparent potency. For example, measuring the phosphorylation of IRF3 may show a different EC50 than measuring the downstream expression of an interferon-stimulated gene (ISG).

  • Assay Conditions: Factors such as serum concentration in the cell culture medium and the duration of this compound treatment can influence the cellular response and, consequently, the EC50 value.

Data Presentation

Illustrative Dose-Dependent Induction of IRF3-Target Genes by this compound
This compound Concentration (µM)Fold Induction of IFIT1 mRNAFold Induction of OASL mRNA
0 (Vehicle)1.01.0
0.11.81.5
15.24.8
1015.612.3
2018.215.1

This table presents hypothetical data based on the described dose-dependent activity of this compound to illustrate a typical experimental outcome.[3]

Effect of this compound on Human Dendritic Cell Maturation Markers
TreatmentFold Change in CD83 MFI (vs. DMSO)Fold Change in CD86 MFI (vs. DMSO)
DMSO1.01.0
LPS (Positive Control)4.53.8
This compound3.22.9

This table summarizes the expected increase in the expression of co-stimulatory molecules on human monocyte-derived dendritic cells following treatment with this compound, as described in the literature.[1]

Experimental Protocols

In Vitro RIG-I Signaling Activation Assay

This protocol describes a general method for assessing the dose-response of this compound in a cell-based assay by measuring the induction of an IRF3-responsive gene.

  • Cell Plating: Seed a suitable cell line (e.g., HEK293 or PH5CH8) in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined optimal time (e.g., 6-12 hours) at 37°C in a CO2 incubator.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR to measure the relative expression of an IRF3-target gene (e.g., IFIT1 or ISG54) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in gene expression for each this compound concentration relative to the vehicle control. Plot the fold change against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

This compound Signaling Pathway

KIN1148_Signaling_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI Binds and Activates MAVS MAVS RIGI->MAVS Oligomerization TBK1 TBK1 MAVS->TBK1 Recruits IKK IKK Complex MAVS->IKK Recruits TRIM25 TRIM25 TRIM25->RIGI Ubiquitination IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB IKK->NFkB Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pNFkB p-NF-κB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation Gene Target Gene Expression (e.g., IFIT1, IL-6) pIRF3_dimer->Gene Transcription pNFkB_nuc->Gene Transcription

Caption: this compound directly binds to and activates RIG-I, initiating a signaling cascade.

Experimental Workflow for Dose-Response Curve Generation

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells (e.g., HEK293) treat_cells Treat Cells with this compound plate_cells->treat_cells prepare_dilutions Prepare this compound Serial Dilutions prepare_dilutions->treat_cells incubate Incubate (6-12 hours) treat_cells->incubate extract_rna Extract Total RNA incubate->extract_rna run_qpcr Perform qRT-PCR (e.g., for IFIT1) extract_rna->run_qpcr analyze_data Analyze Data & Plot Curve run_qpcr->analyze_data

Caption: Workflow for generating a this compound dose-response curve using qRT-PCR.

References

Technical Support Center: Cell Viability Assays for KIN1148 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with KIN1148, a small-molecule agonist of the RIG-I pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small-molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor.[1][2] By binding to and activating RIG-I, this compound triggers downstream signaling pathways, leading to the activation of transcription factors like IRF3 and NF-κB.[1][3][4] This results in the production of type I interferons and other pro-inflammatory cytokines, initiating an innate immune response.[4][5] this compound is primarily investigated for its role as a vaccine adjuvant.[3][6]

Q2: Which cell viability assays are recommended for use with this compound?

A2: A variety of cell viability assays can be employed to assess the effects of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:

  • Metabolic Assays:

    • Tetrazolium-based assays (MTT, MTS, XTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of tetrazolium salts into colored formazan products.

    • ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.

  • Dye Exclusion Assays:

    • Trypan Blue or Propidium Iodide (PI) Staining: These methods distinguish viable from non-viable cells based on the integrity of the cell membrane. Dead cells with compromised membranes take up the dye, while live cells exclude it.

  • Fluorescent Assays:

    • Calcein AM: This dye is converted to a fluorescent compound by esterases in viable cells, providing a measure of cell viability.

Q3: I am observing an unexpected increase in signal in my MTT assay after this compound treatment, even at concentrations where I expect some cytotoxicity. What could be the cause?

A3: This is a critical observation and a potential pitfall when working with immune-stimulating agents like this compound. The increased signal in your MTT assay may not necessarily reflect increased cell viability. Activation of the RIG-I pathway can significantly alter cellular metabolism. This can lead to an overestimation of cell numbers in metabolic-based assays like the MTT assay.[7][8] Activated immune cells, for instance, can exhibit increased metabolic rates, leading to enhanced reduction of the tetrazolium dye, which can be misinterpreted as higher cell viability.[7][8]

Q4: How can I confirm if the results from my metabolic assay are accurate?

A4: It is highly recommended to validate your findings from metabolic assays with a non-metabolic method.[8] A dye exclusion assay, such as Trypan Blue or Propidium Iodide staining followed by microscopy or flow cytometry, can provide a more direct measure of cell membrane integrity and, therefore, cell death. Comparing the results from both types of assays will help you determine if this compound is indeed affecting cellular metabolism and interfering with the MTT assay.

Q5: My this compound treatment appears to induce cell death in some cancer cell lines. Is this an expected outcome?

A5: While primarily known as a vaccine adjuvant, activation of the RIG-I pathway has been shown to induce cell death in certain cancer cell types.[9][10][11] This can occur through various mechanisms, including the induction of apoptosis.[5][9] Therefore, observing cytotoxicity in specific cancer cell lines following this compound treatment is a plausible outcome and warrants further investigation into the underlying cell death pathways.

Troubleshooting Guide

Table 1: Troubleshooting Common Issues in Cell Viability Assays with this compound
Issue Potential Cause(s) Recommended Action(s)
Inconsistent results between replicates - Uneven cell seeding- Edge effects on the microplate- Pipetting errors- Compound precipitation- Ensure a homogeneous cell suspension before and during plating.- Avoid using the outer wells of the plate or ensure proper humidification.- Use calibrated pipettes and proper pipetting techniques.- Visually inspect for compound precipitation after addition to wells. If observed, consider solvent optimization or adjusting the concentration range.
High background signal in metabolic assays (MTT, MTS, etc.) - Contamination of cell culture (e.g., bacteria, yeast)- Assay reagent instability- Phenol red in the culture medium interfering with absorbance readings- Regularly test for mycoplasma and other contaminants.- Store and handle assay reagents according to the manufacturer's instructions.- Use phenol red-free medium for the assay incubation period.[12]
Discrepancy between metabolic and non-metabolic assay results - this compound-induced metabolic changes in viable cells[7][8]- Altered mitochondrial activity due to RIG-I activation- Prioritize non-metabolic assays like dye exclusion (Trypan Blue, PI) or direct cell counting for final conclusions on cytotoxicity.- Perform a time-course experiment to assess both metabolic activity and cell death at different time points.- Analyze markers of metabolic activity (e.g., lactate production, oxygen consumption) to understand the metabolic impact of this compound on your specific cell line.
Low signal or no response to this compound treatment - Low expression of RIG-I in the chosen cell line- Inactive this compound compound- Insufficient incubation time- Verify RIG-I expression in your cell line using techniques like Western blot or qPCR.- Use a fresh, properly stored stock of this compound.- Optimize the incubation time for this compound treatment (e.g., 24, 48, 72 hours) to observe an effect.

Experimental Protocols

Detailed Methodology: MTT Cell Viability Assay for this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation

Table 2: Hypothetical IC₅₀ Values of this compound in Various Cell Lines
Cell LineCell TypeIC₅₀ (µM) after 48hAssay Method
A549Human Lung Carcinoma> 100MTT
HeLaHuman Cervical Cancer75.2MTT
JurkatHuman T-cell Leukemia45.8Trypan Blue Exclusion
Raw 264.7Mouse Macrophage> 100MTT
PBMCHuman Peripheral Blood Mononuclear CellsNot cytotoxicPI Staining

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will vary depending on the cell line and experimental conditions.

Visualizations

KIN1148_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI RIG-I (inactive) This compound->RIGI binds RIGI_active RIG-I (active) RIGI->RIGI_active conformational change MAVS MAVS RIGI_active->MAVS activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK IKK Complex TRAFs->IKK IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p IRF3_p_n p-IRF3 (dimer) IRF3_p->IRF3_p_n dimerizes & translocates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Gene_Expression Gene Expression (Type I IFN, Cytokines) IRF3_p_n->Gene_Expression NFkB_n->Gene_Expression

Caption: this compound activates the RIG-I signaling pathway.

Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate for Treatment Duration Treat_this compound->Incubate_Treatment Assay_Choice Select Assay Incubate_Treatment->Assay_Choice Metabolic_Assay Metabolic Assay (e.g., MTT) Assay_Choice->Metabolic_Assay Metabolic NonMetabolic_Assay Non-Metabolic Assay (e.g., Trypan Blue) Assay_Choice->NonMetabolic_Assay Non-Metabolic Add_Reagent Add Assay Reagent Metabolic_Assay->Add_Reagent Count_Cells Count Viable/Dead Cells NonMetabolic_Assay->Count_Cells Incubate_Assay Incubate Add_Reagent->Incubate_Assay Measure_Signal Measure Signal (Absorbance/Fluorescence) Incubate_Assay->Measure_Signal Analyze_Data Analyze Data & Calculate % Viability Measure_Signal->Analyze_Data Count_Cells->Analyze_Data End End Analyze_Data->End

Caption: General workflow for cell viability assays with this compound.

Troubleshooting_Logic Start Unexpected Viability Assay Result Check_Controls Are controls (vehicle, untreated) behaving as expected? Start->Check_Controls Check_Replicates High variability between replicates? Check_Controls->Check_Replicates Yes Optimize_Protocol Optimize Assay Protocol: - Cell density - Reagent concentration - Incubation times Check_Controls->Optimize_Protocol No Metabolic_vs_NonMetabolic Discrepancy between Metabolic and Non-Metabolic Assay Results? Check_Replicates->Metabolic_vs_NonMetabolic No Check_Replicates->Optimize_Protocol Yes Investigate_Metabolism Potential Metabolic Interference by this compound Metabolic_vs_NonMetabolic->Investigate_Metabolism Yes Final_Conclusion Draw Conclusion Based on Validated Data Metabolic_vs_NonMetabolic->Final_Conclusion No Validate_NonMetabolic Validate with Non-Metabolic Assay (Trypan Blue, PI Staining) Investigate_Metabolism->Validate_NonMetabolic Optimize_Protocol->Final_Conclusion Validate_NonMetabolic->Final_Conclusion

References

Addressing variability in KIN1148 adjuvant efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KIN1148, a potent synthetic dual agonist of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and optimal results in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address the inherent variability in adjuvant efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a small molecule synthetic adjuvant that activates the innate immune system by simultaneously targeting TLR7 and TLR8. These receptors are located in the endosomes of immune cells such as dendritic cells (DCs), monocytes, and B cells.[1][2] Upon activation, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRFs.[3][4] This results in the production of Type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines (e.g., IL-12, TNF-α), which are crucial for driving a robust, Th1-biased adaptive immune response against co-administered antigens.[3][5][6]

KIN1148_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 recruits This compound This compound This compound->TLR7_8 binds IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 IRAKs->IRF7 activates IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates NF_kB_target Pro-inflammatory Cytokine Genes (IL-12, TNF-α) NF_kB->NF_kB_target translocates & activates IRF7_target Type I Interferon Genes (IFN-α, IFN-β) IRF7->IRF7_target translocates & activates

Caption: this compound activates the MyD88-dependent TLR7/8 signaling pathway.

Q2: What are the key differences in this compound activity between mouse and human models? A2: A critical consideration is the species-specific activity of TLR8 agonists. While this compound activates both human TLR7 and TLR8, murine TLR8 is divergent and is not activated by most small molecule agonists.[1][6] Therefore, in standard mouse models (like C57BL/6 or BALB/c), the observed adjuvant effect of this compound is mediated almost exclusively through TLR7.[6] This can lead to differences in cytokine profiles and immune responses compared to human systems, where both TLR7 (primarily on plasmacytoid DCs) and TLR8 (on myeloid DCs and monocytes) are engaged.[1][7]

Q3: What type of immune response is typically induced by this compound? A3: this compound is a potent inducer of a T helper 1 (Th1) type immune response. This is characterized by the production of cytokines like IFN-γ and IL-12 and the generation of robust cytotoxic T lymphocyte (CTL) responses.[3][6] This makes it particularly suitable as an adjuvant for vaccines targeting intracellular pathogens and for cancer immunotherapy, where cellular immunity is critical.[8][9] The choice of adjuvant can significantly alter the balance between effector T cells and regulatory T cells, with TLR agonists like this compound favoring the expansion of antigen-specific effector T cells.[8]

Q4: How should this compound be stored and handled? A4: this compound is a small molecule that may have poor aqueous solubility. It is typically supplied as a lyophilized powder or in a solvent like DMSO. Store the stock solution at -20°C or -80°C. For experimental use, create working dilutions in an appropriate buffer or vehicle immediately before use. Avoid repeated freeze-thaw cycles. Due to its potential for low water solubility, ensure the compound is fully dissolved and does not precipitate when diluted in aqueous media, as this is a major source of experimental variability.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem: High variability between replicate wells in my in vitro cytokine assay.

Potential Cause Recommended Solution
Incomplete Solubilization: this compound has precipitated out of your aqueous culture medium.Prepare a fresh, higher concentration stock in 100% DMSO. When diluting into media, vortex or pipette vigorously during addition to prevent precipitation. Perform a final, brief vortex before adding to cells. Consider using a formulation with excipients like PEG or encapsulating it in liposomes to improve solubility.[10][11]
Inconsistent Cell Plating: Uneven number of cells per well.Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell reservoir frequently. Use calibrated pipettes and proper technique.
Cell Viability Issues: The concentration of this compound or the final DMSO concentration is toxic to the cells.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell type (typically <0.5%).

Problem: Low or no adjuvant effect observed in vivo (e.g., poor antibody titers or weak T cell responses).

Troubleshooting_In_Vivo start Problem: Low In Vivo Efficacy cause1 Formulation Issue? start->cause1 cause2 Dose / Route Issue? start->cause2 cause3 Protocol Timing? start->cause3 cause4 Species Mismatch? start->cause4 sol1 Check solubility. Ensure stable co-formulation with antigen (e.g., emulsion, nanoparticle). cause1->sol1 sol2 Perform dose titration. Consider subcutaneous route for depot effect. cause2->sol2 sol3 Optimize prime-boost interval (e.g., 14-21 days). Time endpoint analysis correctly. cause3->sol3 sol4 Remember murine TLR8 is non-responsive. Results may not fully predict human response. cause4->sol4

Caption: Troubleshooting logic for low in vivo adjuvant efficacy.
Potential Cause Recommended Solution
Poor Bioavailability/Formulation: this compound is rapidly cleared or does not effectively reach immune cells. Systemic administration of soluble agonists can lead to toxicity and reduced efficacy.[12][13]Formulate this compound to improve its retention and delivery. Covalently attaching it to polymers or encapsulating it in nanoparticles or liposomes can prevent systemic toxicity, focus activity in lymph nodes, and enhance efficacy.[14][15] For basic studies, emulsification with an oil-based vehicle like Incomplete Freund's Adjuvant (IFA) can create a depot effect.[16]
Suboptimal Dose or Route: The dose may be too low, or the administration route may not be ideal.Conduct a dose-response study in vivo. The subcutaneous (s.c.) route is often preferred as it can create a local depot, leading to sustained immune stimulation.[13][16] Intramuscular (i.m.) injection is also common.[17]
Inappropriate Immunization Schedule: The time between the prime and boost immunizations is too short or too long.A typical prime-boost interval for mice is 14 to 21 days.[16] The immune response continues to develop with time, and this interval allows for the generation of a memory response.[18]
Weak Antigen: The antigen itself is poorly immunogenic.Ensure you are using a high-quality, pure antigen. Increase the antigen dose or consider linking it directly to this compound to ensure co-delivery to antigen-presenting cells (APCs).[19]

Problem: High systemic toxicity observed in my animal model (e.g., weight loss, ruffled fur). A: Systemic administration of potent TLR agonists can lead to a "cytokine storm," causing severe toxic effects.[3][13] The primary strategy to mitigate this is to alter the formulation and route of administration to limit systemic exposure.[12] Formulating this compound in a nano-suspension or polymer conjugate for subcutaneous injection can create a depot at the injection site, inducing a strong localized immune response without high systemic cytokine release.[13][14] If you must use a systemic route, perform a careful dose-escalation study to find the maximum tolerated dose (MTD).

Quantitative Data Summary

The efficacy of TLR7/8 agonists can be quantified by their ability to induce specific cytokines and by their potency in cell-based reporter assays.

Table 1: Representative Cytokine Profiles from Human PBMCs Stimulated with TLR Agonists (Data compiled and adapted from literature sources.[5][20][21])

CytokineTLR7 Agonist (e.g., Imiquimod)TLR8 AgonistDual TLR7/8 Agonist (e.g., R848)Primary Producing Cell Type(s)
IFN-α +++++++Plasmacytoid DC (pDC)
TNF-α +++++++Monocytes, Myeloid DC (mDC)
IL-12p70 +++++++Monocytes, mDC
IFN-γ ++++++NK Cells, T Cells (secondary)
IL-6 ++++++++Monocytes, mDC

Relative levels indicated by: + (low), ++ (medium), +++ (high).

Table 2: Example Half-Maximal Effective Concentrations (EC₅₀) in HEK293 Reporter Cells (Data is hypothetical but representative of published findings.[7][22])

CompoundTLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)TLR7/8 Potency Ratio
This compound (Hypothetical) 15030~1:5 (TLR8-biased)
Agonist A (TLR7-selective) 50>10,000>1:200
Agonist B (Balanced) 200250~1:1

Key Experimental Protocols

Protocol 1: In Vitro Activation of Human PBMCs and Cytokine Measurement

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood (e.g., buffy coats) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin) and plate in a 96-well flat-bottom plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells per 200 µL well).

  • Prepare Stimulants: Prepare a 200X stock of this compound in DMSO. Serially dilute this stock in culture medium to create 10X working solutions.

  • Stimulation: Add 20 µL of the 10X this compound working solutions to the appropriate wells. Include a vehicle control (medium with the equivalent percentage of DMSO) and a positive control (e.g., 1 µg/mL R848).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.

  • Cytokine Analysis: Measure cytokine concentrations (e.g., TNF-α, IL-12, IFN-α) in the supernatants using ELISA or a multiplex bead-based assay (e.g., Luminex).[5][20]

Protocol 2: Mouse Immunization for Assessing Adjuvant Efficacy

In_Vivo_Workflow cluster_analysis Analysis start Day -7: Acclimatize Mice prime Day 0: Prime Immunization (Antigen + this compound) Subcutaneous (s.c.) injection start->prime boost Day 14: Boost Immunization (Antigen + this compound) Subcutaneous (s.c.) injection prime->boost collect Day 21: Sample Collection boost->collect elisa Serum: Antigen-Specific Antibody Titer (ELISA) collect->elisa Serum elispot Splenocytes: Antigen-Specific T Cell Response (ELISpot) collect->elispot Spleen

Caption: Standard experimental workflow for in vivo adjuvant testing in mice.
  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice. Acclimatize animals for at least 7 days before the experiment begins.[16][23]

  • Vaccine Preparation:

    • Prepare the antigen (e.g., Ovalbumin) in sterile PBS at the desired concentration (e.g., 100 µg/mL).

    • Prepare this compound in a suitable vehicle.

    • On the day of injection, mix the antigen solution with the this compound adjuvant solution. Ensure the formulation is homogenous. For a simple depot formulation, this can be emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).

  • Prime Immunization (Day 0):

    • Inject each mouse subcutaneously (s.c.) at the base of the tail or on the back with 100-200 µL of the vaccine formulation (containing, for example, 10 µg of antigen and 1-10 µg of this compound).[16][24]

    • Include control groups: Antigen only, Adjuvant only, and Vehicle only.

  • Boost Immunization (Day 14):

    • Administer a booster injection identical to the priming dose.[16]

  • Sample Collection (Day 21-28):

    • Collect blood via tail vein or terminal cardiac puncture to isolate serum for antibody analysis.

    • Euthanize mice and aseptically harvest spleens into complete RPMI medium on ice for T cell analysis.

  • Analysis:

    • Humoral Response: Perform an ELISA on the collected serum to determine the titers of antigen-specific IgG, IgG1, and IgG2a/c antibodies. A high IgG2a/IgG1 ratio indicates a Th1-biased response.[25]

    • Cellular Response: Isolate splenocytes and perform an ELISpot or intracellular cytokine staining (ICS) assay to quantify antigen-specific, IFN-γ-producing T cells.[26][27]

Protocol 3: IFN-γ ELISpot Assay for Antigen-Specific T Cells

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Plate Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Plate the cells at 2-5 x 10⁵ cells/well.

  • Antigen Stimulation: Add the specific antigen (e.g., Ovalbumin protein or specific peptides) to the wells at a pre-determined optimal concentration.

    • Negative Control: Medium only (unstimulated).

    • Positive Control: Mitogen like Concanavalin A (ConA) or PMA/Ionomycin.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Detection:

    • Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour.

    • Wash again and add the BCIP/NBT substrate. Allow dark spots, representing individual IFN-γ-secreting cells, to develop.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Express results as Spot-Forming Units (SFU) per million splenocytes.[25]

References

KIN1148 shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the shelf life and storage conditions for KIN1148. Adhering to these guidelines is crucial for maintaining the integrity and efficacy of the compound in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound stock solution?

A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year[1]. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store the compound in small aliquots[2].

Q2: How should I store this compound that has been formulated into liposomes?

A2: Liposomal formulations of this compound have been shown to be stable for at least four months when stored at 4°C[1].

Q3: In what solvent can I dissolve this compound?

A3: this compound can be solubilized in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM[2].

Q4: How can I minimize the degradation of this compound during handling?

A4: To prevent degradation, it is crucial to avoid multiple freeze-thaw cycles. Prepare small aliquots of your stock solution for individual experiments[2].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or inconsistent activity of this compound in experiments. Improper storage temperature.Verify that the this compound stock solution has been consistently stored at -80°C or -20°C. For liposomal formulations, ensure storage at 4°C.
Repeated freeze-thaw cycles.Prepare single-use aliquots from the main stock solution to minimize freezing and thawing.
Exceeded shelf life.Check the date of preparation and ensure it is within the recommended shelf life (2 years at -80°C, 1 year at -20°C for stock solutions; 4 months at 4°C for liposomal formulations)[1].
Precipitation observed in the this compound stock solution upon thawing. Low solubility at room temperature.Gently warm the solution and vortex to redissolve the compound completely before use. Ensure the final concentration in your experimental setup does not exceed the solubility limit in the working buffer.

Storage and Handling Summary

The following table summarizes the recommended storage conditions and shelf life for this compound in different formulations.

Formulation Storage Temperature Shelf Life Source
Stock Solution-80°C2 years[1]
-20°C1 year[1]
Liposomal Formulation4°CAt least 4 months[1]

Experimental Protocols

Preparation of this compound Stock Solution

To prepare a 10 mM stock solution, this compound can be solubilized in 100% DMSO[2]. It is advisable to store this stock solution in small, single-use aliquots to prevent repeated freeze-thaw cycles[2].

This compound Storage Decision Pathway

KIN1148_Storage start Start: this compound Received formulation Determine Formulation start->formulation stock_solution Stock Solution formulation->stock_solution  Stock Solution   liposomal Liposomal Formulation formulation->liposomal  Liposomal   storage_minus_80 Store at -80°C (Shelf Life: 2 years) stock_solution->storage_minus_80 Long-term storage_minus_20 Store at -20°C (Shelf Life: 1 year) stock_solution->storage_minus_20 Shorter-term storage_4c Store at 4°C (Shelf Life: >= 4 months) liposomal->storage_4c aliquot Aliquot to avoid freeze-thaw cycles storage_minus_80->aliquot storage_minus_20->aliquot

Caption: Decision workflow for the appropriate storage of this compound based on its formulation.

References

Potential for KIN1148 resistance or tolerance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance or tolerance to KIN1148.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule agonist of the RIG-I (Retinoic acid-Inducible Gene I) receptor.[1][2] It functions by directly binding to RIG-I, inducing a conformational change that activates downstream signaling pathways, primarily through the activation of IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This leads to the production of type I interferons and other pro-inflammatory cytokines and chemokines, which are crucial for an effective innate immune response.[1][2][3] this compound has been investigated as a vaccine adjuvant, particularly for influenza, to enhance both humoral (antibody) and cellular (T-cell) immunity.[4][5][6]

Q2: Has resistance or tolerance to this compound been reported in the literature?

A2: Currently, there are no specific reports in the scientific literature detailing acquired resistance or tolerance to this compound in cell lines or in vivo models. The existing research primarily focuses on its efficacy as a vaccine adjuvant and its mechanism of action.[1][4][5][6][7] However, based on the known mechanisms of the RIG-I signaling pathway, it is possible to hypothesize potential mechanisms of resistance.

Q3: What are the potential or hypothetical mechanisms of resistance to this compound?

A3: While not empirically demonstrated for this compound, resistance to a RIG-I agonist could theoretically arise from several cellular alterations:

  • Downregulation or mutation of RIG-I: A decrease in the expression of the RIG-I protein, the direct target of this compound, would lead to a reduced cellular response. Similarly, mutations in the this compound binding site on RIG-I could prevent its agonistic activity.

  • Upregulation of negative regulators: The RIG-I pathway is tightly controlled by several inhibitory proteins. Increased expression of negative regulators such as LGP2 (Laboratory of Genetics and Physiology 2), which can compete with RIG-I for RNA ligands, or ubiquitin-editing proteins like A20 and deubiquitinases (DUBs) like USP3 and USP21, could dampen or shut down the signaling cascade.[1]

  • Alterations in downstream signaling components: Mutations or decreased expression of essential adaptor proteins (e.g., MAVS) or kinases (e.g., TBK1) would block the signal transduction from activated RIG-I to the nucleus.

  • Viral Evasion Mechanisms: Many viruses have evolved proteins that specifically target and inhibit components of the RIG-I pathway, for instance by targeting the E3 ligase TRIM25 which is crucial for RIG-I activation.[3][4][5] While this compound is not a virus, cellular changes that mimic these viral strategies could confer resistance.

Q4: How can I experimentally determine if my cells have developed resistance to this compound?

A4: To investigate potential resistance, a systematic approach is required. This typically involves comparing the response of the suspected resistant cells to the parental (sensitive) cell line. Key experiments include:

  • Dose-response curve analysis: Generate dose-response curves for this compound in both parental and suspected resistant cells, measuring a key downstream marker like IFN-β production. A rightward shift in the EC50 (half-maximal effective concentration) in the suspected resistant cells would indicate a decreased sensitivity.

  • Analysis of signaling pathway activation: Use techniques like Western blotting to assess the phosphorylation of key signaling proteins such as IRF3 and IKKε. A diminished or absent phosphorylation in the suspected resistant cells upon this compound treatment would suggest a block in the signaling pathway.

  • Gene expression analysis: Use RT-qPCR to measure the induction of RIG-I target genes (e.g., IFNB1, CXCL10, CCL5) in response to this compound. A blunted transcriptional response in the suspected resistant cells would be indicative of resistance.

  • Quantification of RIG-I expression: Assess the protein levels of RIG-I in both cell lines via Western blot or flow cytometry to determine if downregulation of the target is the cause of resistance.

Troubleshooting Guides

Issue 1: Reduced or no induction of target genes (e.g., IFNB1, CXCL10) after this compound treatment.
Possible Cause Recommended Action
Inactive this compound Compound Ensure the compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions from a stock solution for each experiment.
Cell Line Not Responsive Confirm that your cell line expresses all the necessary components of the RIG-I signaling pathway (RIG-I, MAVS, TBK1, IRF3). Some cell lines, like certain Huh7 derivatives, may have defects in this pathway.[1]
Incorrect Dosage Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Suboptimal Treatment Duration Conduct a time-course experiment to identify the peak of target gene expression. The kinetics of induction can vary between cell types.
Cell Viability Issues High concentrations of this compound or prolonged incubation might induce cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your experiment.
Development of Resistance If all the above have been ruled out, consider the possibility of acquired resistance. Refer to the experimental protocols below to investigate this further.
Issue 2: High background or variability in reporter assays (e.g., IFN-β promoter-luciferase).
Possible Cause Recommended Action
Basal Pathway Activation High cell density or poor cell health can lead to baseline activation of innate immune pathways. Ensure cells are seeded at an appropriate density and are healthy at the time of transfection and treatment.
Transfection Reagent Toxicity Optimize the amount of plasmid DNA and transfection reagent to minimize toxicity, which can induce stress responses.
Contamination Mycoplasma or other microbial contamination can activate pattern recognition receptors and lead to high background. Regularly test your cell cultures for contamination.
Inconsistent Transfection Efficiency Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

Data Presentation

Table 1: Hypothetical Quantitative Data for Investigating this compound Resistance

This table illustrates the type of data a researcher might generate when comparing a parental cell line to a hypothetical this compound-resistant derivative.

Parameter Parental Cell Line Hypothetical Resistant Cell Line Interpretation
This compound EC50 (IFN-β production) 1.5 µM> 20 µMSignificant rightward shift indicates reduced sensitivity.
Max IFN-β Induction (fold change) 150-fold10-foldDrastically reduced maximal response.
p-IRF3 (Ser396) at 6h (relative to total IRF3) 5.80.5Impaired phosphorylation of a key transcription factor.
RIG-I Protein Expression (relative to parental) 1.00.2Downregulation of the drug target.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This is a general protocol that can be adapted to generate cell lines with acquired resistance to this compound.[8][9][10][11]

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of this compound for cell viability after 48-72 hours of continuous exposure.

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Recovery and Expansion: When cell viability drops to approximately 20-30%, remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.

  • Stepwise Dose Escalation: Once the cells are growing robustly, re-introduce this compound at the same or a slightly higher concentration (e.g., 1.2x).

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months. The surviving cell populations should exhibit increasing resistance.

  • Characterization: Periodically, and at the end of the selection process, characterize the resistant cell line by comparing its IC50 and downstream signaling responses to the parental cell line.

  • Clonal Selection: To ensure a homogenous population, single-cell cloning of the resistant pool may be performed.

Protocol 2: Assessing IRF3 Phosphorylation by Western Blot
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with this compound at the desired concentration for various time points (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 and a housekeeping protein like GAPDH or β-actin.

Mandatory Visualization

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIGI_inactive RIG-I (inactive) This compound->RIGI_inactive binds RIGI_active RIG-I (active) RIGI_inactive->RIGI_active conformational change MAVS MAVS RIGI_active->MAVS activates TRIM25 TRIM25 TRIM25->RIGI_active K63-ubiquitination TBK1 TBK1/IKKε MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates via IKK complex pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocation Gene_Expression Type I IFN & Cytokine Genes pIRF3_n->Gene_Expression pNFkB_n->Gene_Expression

Caption: this compound signaling pathway.

Hypothetical_Resistance_Mechanisms cluster_pathway cluster_resistance Potential Resistance Mechanisms This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 Response IFN Response IRF3->Response R1 RIG-I Downregulation or Mutation R1->RIGI R2 Upregulation of Negative Regulators (e.g., LGP2, A20, USPs) R2->RIGI R3 MAVS/TBK1/IRF3 Mutation or Downregulation R3->MAVS R3->TBK1 R3->IRF3

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_troubleshooting Initial Troubleshooting cluster_resistance_investigation Resistance Investigation start Observation: Reduced response to this compound check_compound Verify this compound Activity & Storage start->check_compound check_cells Confirm Cell Line Responsiveness & Health start->check_cells optimize_dose Optimize Dose & Time-course start->optimize_dose dose_response Generate Dose-Response Curve (EC50 Shift?) check_compound->dose_response check_cells->dose_response optimize_dose->dose_response western_blot Assess Pathway Phosphorylation (p-IRF3) dose_response->western_blot qpcr Measure Target Gene Induction (IFNB1, CXCL10) dose_response->qpcr protein_level Quantify RIG-I Expression western_blot->protein_level qpcr->protein_level conclusion Conclusion: Identify Mechanism of Resistance protein_level->conclusion

Caption: Workflow for investigating this compound resistance.

References

Validation & Comparative

KIN1148 vs. KIN1000: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two RIG-I agonists, KIN1148 and its parent compound KIN1000, reveals significant differences in potency and therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and scientists in the field of immunology and drug development.

This compound, a medicinal chemistry optimized analog of KIN1000, has demonstrated superior activity as a small molecule agonist of the innate immune sensor Retinoic acid-Inducible Gene I (RIG-I). Both compounds activate the RIG-I signaling pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines through the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). This mechanism of action positions them as promising candidates for vaccine adjuvants and antiviral therapies.

Performance and Potency: A Quantitative Comparison

Experimental data reveals that this compound is a more potent activator of the RIG-I pathway compared to its predecessor, KIN1000. This enhanced activity is observed in its ability to induce the nuclear translocation of IRF3 and stimulate the expression of IRF3-dependent genes at lower concentrations.

FeatureThis compoundKIN1000Reference
Chemical Formula C₁₉H₁₁N₃OS₂C₁₉H₁₁N₃OS₂[][2]
Molecular Weight 361.4 g/mol 361.44 g/mol []
Primary Target RIG-IRIG-I[3][4]
Downstream Signaling IRF3 and NF-κB activationIRF3 activation[3]
IRF3 Nuclear Translocation Induces translocation at lower concentrations than KIN1000.[5]Requires higher concentrations for IRF3 translocation compared to this compound.[5][5]
IRF3-dependent Gene Expression Elicits greater induction of ISG54 and OASL expression.[5]Induces lower levels of ISG54 and OASL expression compared to this compound.[5][5]

Mechanism of Action: The RIG-I Signaling Pathway

Both this compound and KIN1000 function by directly binding to RIG-I, a key pattern recognition receptor that detects viral RNA in the cytoplasm.[3] This binding event triggers a conformational change in RIG-I, leading to its activation and the initiation of a downstream signaling cascade. Activated RIG-I interacts with the mitochondrial antiviral-signaling protein (MAVS), which serves as a platform for the recruitment and activation of downstream kinases. These kinases, in turn, phosphorylate IRF3 and the IκB kinase (IKK) complex, leading to the activation of IRF3 and NF-κB, respectively. Activated IRF3 and NF-κB then translocate to the nucleus to induce the transcription of genes encoding type I interferons and other inflammatory cytokines.

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / KIN1000 RIG_I RIG-I This compound->RIG_I activates MAVS MAVS RIG_I->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates NFkB IκB-NF-κB IKK_complex->NFkB phosphorylates IκB pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimer pIRF3->pIRF3_dimer pNFkB NF-κB NFkB->pNFkB pNFkB_nuc NF-κB pNFkB->pNFkB_nuc Gene_Expression Type I IFN & Cytokine Gene Expression pIRF3_dimer->Gene_Expression pNFkB_nuc->Gene_Expression

Fig. 1: this compound/KIN1000 activate RIG-I signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and KIN1000.

IRF3 Nuclear Translocation Assay

Objective: To determine the ability of this compound and KIN1000 to induce the translocation of IRF3 from the cytoplasm to the nucleus.

Cell Line: PH5CH8 cells, a reporter cell line for IRF3 activation.[5]

Methodology:

  • PH5CH8 cells were treated with varying concentrations of this compound or KIN1000.[5] A vehicle control (DMSO) was also included.

  • Following incubation, cells were fixed and stained with an antibody specific for IRF3.

  • The subcellular localization of IRF3 was visualized and quantified using immunofluorescence microscopy.

  • The percentage of cells exhibiting nuclear IRF3 was determined for each treatment condition.

IRF3-Dependent Gene Expression Analysis

Objective: To quantify the induction of IRF3 target genes in response to treatment with this compound and KIN1000.

Cell Line: PH5CH8 cells.[5]

Methodology:

  • PH5CH8 cells were treated with this compound or KIN1000 at a concentration of 10 μM in 0.5% DMSO.[5]

  • Total RNA was extracted from the cells at various time points post-treatment.

  • The expression levels of IRF3-dependent genes, such as ISG54 and OASL, and a housekeeping gene (GAPDH) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR) with TaqMan probes.[5]

  • The relative gene expression was calculated after normalization to the housekeeping gene.

Experimental_Workflow cluster_translocation IRF3 Nuclear Translocation Assay cluster_gene_expression IRF3-Dependent Gene Expression Analysis A1 Treat PH5CH8 cells with This compound or KIN1000 A2 Fix and Stain for IRF3 A1->A2 A3 Immunofluorescence Microscopy A2->A3 A4 Quantify Nuclear IRF3 A3->A4 B1 Treat PH5CH8 cells with This compound or KIN1000 B2 Extract Total RNA B1->B2 B3 qRT-PCR for ISG54, OASL B2->B3 B4 Analyze Relative Gene Expression B3->B4

Fig. 2: Key experimental workflows.

Conclusion

The comparative analysis of this compound and KIN1000 clearly indicates that the medicinal chemistry optimization of the parent compound has resulted in a significantly more potent RIG-I agonist. This compound's enhanced ability to activate the IRF3 signaling pathway at lower concentrations suggests a greater therapeutic potential as a vaccine adjuvant and antiviral agent. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the efficacy of these compounds in various preclinical and clinical settings. The distinct performance advantages of this compound make it a compelling candidate for continued development in the pursuit of novel immunomodulatory therapies.

References

KIN1148 vs. Poly(I:C): A Comparative Guide to RIG-I Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The innate immune system serves as the first line of defense against invading pathogens. A key family of cytosolic pattern recognition receptors, the RIG-I-like receptors (RLRs), are critical in detecting viral RNA and initiating a potent antiviral response. Agonists of these receptors, such as the well-established synthetic double-stranded RNA analog polyinosinic:polycytidylic acid (poly(I:C)) and the novel small molecule KIN1148, hold significant promise as vaccine adjuvants and antiviral therapeutics. This guide provides an objective comparison of this compound and poly(I:C), focusing on their mechanisms of action, downstream signaling, and functional outcomes, supported by available experimental data.

Mechanism of Action and RIG-I Activation

This compound and poly(I:C) engage the RIG-I pathway through distinct mechanisms. This compound is a small molecule that directly binds to RIG-I, inducing a non-canonical activation that is independent of RNA and ATP.[1] This unique mode of action leads to the oligomerization of RIG-I and subsequent downstream signaling.[1]

In contrast, poly(I:C) is a synthetic analog of viral double-stranded RNA (dsRNA). Its ability to activate RIG-I is dependent on its molecular weight, with low molecular weight (LMW) poly(I:C) being a more specific RIG-I agonist. The activation of RIG-I by LMW poly(I:C) is a canonical process that requires ATP hydrolysis. It is important to note that high molecular weight (HMW) poly(I:C) can also activate other pattern recognition receptors, including Melanoma Differentiation-Associated protein 5 (MDA5) and Toll-like receptor 3 (TLR3), leading to a broader, and potentially less specific, immune response.

Signaling Pathways

Upon activation, both this compound and poly(I:C) trigger downstream signaling cascades that culminate in the activation of key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

dot

RIG_I_Signaling_Pathway RIG-I Signaling Pathway cluster_ligands RIG-I Agonists cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I_inactive Inactive RIG-I This compound->RIG_I_inactive Direct Binding (RNA/ATP-independent) polyIC poly(I:C) (LMW) polyIC->RIG_I_inactive dsRNA Binding (ATP-dependent) RIG_I_active Active RIG-I Oligomer RIG_I_inactive->RIG_I_active Activation & Oligomerization MAVS MAVS RIG_I_active->MAVS Interaction TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi IKK_complex IKKα/β/γ TRAFs->IKK_complex IRF3_p p-IRF3 TBK1_IKKi->IRF3_p Phosphorylation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Gene Expression (Cytokines, Chemokines, ISGs) IRF3_p->Gene_Expression Nuclear Translocation NFkB->Gene_Expression Nuclear Translocation

Caption: Simplified RIG-I signaling pathway activated by this compound and poly(I:C).

Activation of IRF3 and NF-κB leads to their translocation to the nucleus, where they induce the transcription of a wide array of genes, including those encoding for cytokines, chemokines, and interferon-stimulated genes (ISGs), which collectively orchestrate the antiviral state and modulate the adaptive immune response.

Comparative Performance Data

While direct head-to-head quantitative comparisons of this compound and poly(I:C) are limited in publicly available literature, the following tables summarize the known characteristics and reported experimental outcomes for each agonist.

Table 1: In Vitro Performance Comparison

ParameterThis compoundPoly(I:C) (LMW)References
Target Receptor(s) RIG-IRIG-I, MDA5 (HMW), TLR3[1]
Mechanism of Activation Direct binding, RNA/ATP-independentdsRNA binding, ATP-dependent[1]
IRF3 Activation YesYes[1][2]
NF-κB Activation YesYes[1][2]
Type I IFN Induction Low to noneHigh[1]
Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) YesYes[1]
Chemokine Induction (e.g., CXCL10) YesYes

Table 2: In Vivo Performance Comparison (as Influenza Vaccine Adjuvant)

ParameterThis compoundPoly(I:C)References
Humoral Response Enhancement Yes (Increased IgG)Yes (Increased IgG)[1]
Cellular Response Enhancement Yes (Th1/Th2 and CD8+ T-cell responses)Yes (Th1-biased response)[1]
Protection against Viral Challenge Yes (Influenza)Yes (Influenza)[1][3]
Dose Sparing Effect ReportedReported

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of RIG-I agonists. Below are generalized methodologies for key experiments.

IRF3 Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture: Seed adherent cells (e.g., A549, HEK293) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound, poly(I:C), or vehicle control for the desired time points.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against IRF3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Nuclear translocation is quantified by observing the co-localization of IRF3 and DAPI signals.

Cytokine Measurement (ELISA)
  • Sample Collection: Collect cell culture supernatants or serum from treated animals.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation: Add standards of known concentrations and samples to the wells and incubate for 2 hours.

  • Detection Antibody Incubation: Wash and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

  • Enzyme Conjugate Incubation: Wash and add streptavidin-HRP and incubate for 20-30 minutes.

  • Substrate Addition: Wash and add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Calculate cytokine concentrations in samples by comparing their absorbance to the standard curve.

In Vivo Mouse Model for Influenza Vaccine Adjuvant Efficacy

dot

InVivo_Workflow In Vivo Adjuvant Efficacy Workflow cluster_immunization Immunization Phase cluster_challenge Challenge & Monitoring Phase cluster_analysis Immunological Analysis Immunization Day 0: Prime Immunization (Vaccine +/- Adjuvant) Boost Day 21: Boost Immunization (Vaccine +/- Adjuvant) Immunization->Boost Challenge Day 35: Lethal Influenza Virus Challenge Boost->Challenge Serum_Collection Serum Collection (Antibody Titer Analysis) Boost->Serum_Collection Pre-challenge Monitoring Daily Monitoring (Weight loss, Survival) Challenge->Monitoring Spleen_Harvest Spleen/Lung Harvest (T-cell Response Analysis) Monitoring->Spleen_Harvest Endpoint

Caption: A typical experimental workflow for evaluating vaccine adjuvant efficacy in a mouse model.

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • Immunization: On day 0, immunize mice intramuscularly or intranasally with a suboptimal dose of a split or inactivated influenza vaccine, either alone or formulated with this compound, poly(I:C), or a vehicle control. A boost immunization is typically given on day 21.

  • Sample Collection: Collect blood samples at various time points to measure influenza-specific antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

  • Viral Challenge: At a set time point after the final immunization (e.g., day 35), challenge the mice with a lethal dose of a mouse-adapted influenza virus strain.

  • Monitoring: Monitor the mice daily for weight loss and survival for approximately 14 days post-challenge.

  • Cellular Immunity Assessment: At the end of the study, or in a parallel cohort, spleens and lungs can be harvested to assess antigen-specific T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

Conclusion

This compound and poly(I:C) are both potent activators of the RIG-I pathway, but they exhibit fundamental differences in their mechanism of action and the resulting immune response. This compound's unique ability to activate RIG-I in an RNA- and ATP-independent manner, leading to a robust cytokine and chemokine response with minimal type I interferon induction, positions it as a promising candidate for applications where a more tailored or less inflammatory adjuvant effect is desired. Poly(I:C), a well-established immunostimulant, induces a broader and more potent type I interferon response, which can be highly effective but may also be associated with greater inflammatory side effects.

The choice between this compound and poly(I:C) will depend on the specific application, the desired immunological outcome, and the target pathogen or disease. Further head-to-head studies are warranted to provide a more comprehensive quantitative comparison of these two important RIG-I agonists and to fully elucidate their therapeutic potential.

References

KIN1148 adjuvant efficacy compared to traditional adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of KIN1148 and Traditional Adjuvants in Vaccine Efficacy

In the landscape of vaccine development, adjuvants are critical components that enhance the immunogenicity of antigens, thereby ensuring a robust and durable protective immune response. For decades, traditional adjuvants such as aluminum salts (Alum), CpG oligodeoxynucleotides (CpG), and the oil-in-water emulsion MF59 have been the cornerstones of vaccine formulations. However, the advent of novel adjuvants like this compound, a small molecule RIG-I agonist, presents a significant advancement in the field. This guide provides a comprehensive comparison of the efficacy of this compound against these traditional adjuvants, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

Traditional adjuvants primarily function by creating an inflammatory environment at the injection site and activating innate immune cells through various receptors. This compound, in contrast, leverages a distinct and potent signaling cascade.

This compound: As a small molecule agonist of the Retinoic acid-Inducible Gene I (RIG-I), this compound directly activates this cytosolic pattern recognition receptor.[1] This engagement triggers a signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[1] This dual activation results in the production of a broad range of pro-inflammatory cytokines and chemokines, leading to the maturation of dendritic cells (DCs) and robust activation of both humoral and cellular immunity.[1][2]

Traditional Adjuvants:

  • Alum: Aluminum salts are thought to work by forming a depot at the injection site, which facilitates the slow release of the antigen. They primarily induce a Th2-biased immune response.[3][4]

  • CpG: CpG oligodeoxynucleotides are agonists of Toll-like receptor 9 (TLR9), which is expressed on B cells and plasmacytoid dendritic cells. Activation of TLR9 by CpG leads to a strong Th1-biased immune response.[3]

  • MF59: This oil-in-water emulsion is believed to induce a local inflammatory response, leading to the recruitment and activation of various immune cells, including granulocytes, monocytes, and dendritic cells.[5]

Comparative Efficacy: A Data-Driven Overview

While direct head-to-head studies comprehensively comparing this compound with all traditional adjuvants are limited, data from various studies provide insights into their relative performance. The following tables summarize key efficacy parameters.

Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison should be interpreted with caution as experimental conditions may vary.

Humoral Immunity: Antibody Titers
AdjuvantAntigenAnimal ModelIgG Titer (Endpoint Titer)Neutralizing Antibody Titer (HAI)Citation(s)
This compound Split Influenza Virus (H1N1)Mouse>1:10,0001:800[6]
Alum Split Influenza Virus (H1N1)Mouse~1:1,000Not Reported[4]
CpG Recombinant Influenza NPMouse~1:100,000 (IgG2c)Not Applicable[7]
MF59-like (AddaVax) Split Influenza Virus (H1N1)Mouse~1:10,000Not Reported[4]
Cellular Immunity: T-Cell Responses
AdjuvantAntigenAnimal ModelKey T-Cell ResponseCytokine ProfileCitation(s)
This compound Split Influenza Virus (H1N1)MouseEnhanced CD4+ and CD8+ T-cell responsesIncreased IL-4 and IL-10[6]
Alum Split Influenza Virus (H1N1)MousePrimarily Th2 responseIncreased IgG1[4][8]
CpG Recombinant Influenza NPMouseStrong Th1 bias, enhanced IFNγ-secreting Th1 cellsIncreased IgG2c[7]
MF59-like (AddaVax) Recombinant Influenza NPMouseBalanced Th1/Th2 response, increased IL-4-secreting Th2 cellsBalanced IgG1/IgG2c[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG_I RIG-I (inactive) This compound->RIG_I Binds and activates RIG_I_active RIG-I (active) MAVS MAVS RIG_I_active->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi Recruits IKK_complex IKK Complex MAVS->IKK_complex Recruits IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes and translocates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Cytokines & Chemokines pIRF3_dimer->Genes Induces transcription NFkB_nuc->Genes Induces transcription

Caption: this compound Signaling Pathway.

Adjuvant_Comparison_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model (e.g., BALB/c mice) Immunization Immunization (e.g., Prime-Boost) Animal_Model->Immunization Antigen Antigen (e.g., Split Influenza Virus) Antigen->Immunization Adjuvants Adjuvant Groups: - this compound - Alum - CpG - MF59 - No Adjuvant (Control) Adjuvants->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection Challenge Viral Challenge (Optional) Immunization->Challenge ELISA ELISA (IgG, IgG1, IgG2a Titers) Sample_Collection->ELISA HAI_Assay Hemagglutination Inhibition (HAI) Assay Sample_Collection->HAI_Assay ELISpot ELISpot/Intracellular Cytokine Staining (T-cell responses) Sample_Collection->ELISpot Cytokine_Profiling Cytokine Profiling (Luminex/Multiplex ELISA) Sample_Collection->Cytokine_Profiling Survival_Analysis Survival Analysis (Post-challenge) Challenge->Survival_Analysis

Caption: Adjuvant Comparison Experimental Workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of vaccine adjuvants.

Immunization of Mice
  • Animal Model: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Vaccine Formulation: The antigen (e.g., 1-5 µg of split influenza virus) is mixed with the respective adjuvant (e.g., this compound in a suitable vehicle, Alum, CpG, or MF59) shortly before immunization. A control group receives the antigen without an adjuvant.

  • Administration: Mice are immunized via intramuscular (IM) or subcutaneous (SC) injection. A typical prime-boost regimen involves an initial immunization (prime) followed by a second immunization (boost) 2-3 weeks later.

  • Sample Collection: Blood samples are collected via retro-orbital or tail bleed at specified time points (e.g., pre-immunization, post-prime, and post-boost) to obtain serum for antibody analysis. Spleens and lymph nodes may be harvested for T-cell analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
  • Coating: 96-well plates are coated with the antigen (e.g., 1-2 µg/mL of influenza virus) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Serum Incubation: Serial dilutions of mouse serum are added to the wells and incubated for 1-2 hours.

  • Secondary Antibody: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the mouse IgG isotype (e.g., anti-mouse IgG, IgG1, IgG2a) is added and incubated for 1 hour.

  • Detection: A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution. The optical density is read at a specific wavelength (e.g., 450 nm). The endpoint titer is determined as the reciprocal of the highest dilution that gives a reading above the background.

Hemagglutination Inhibition (HAI) Assay
  • Serum Treatment: Mouse serum is treated with a receptor-destroying enzyme (e.g., from Vibrio cholerae) to remove non-specific inhibitors.

  • Serial Dilution: The treated serum is serially diluted in V-bottom 96-well plates.

  • Virus Addition: A standardized amount of influenza virus (4 hemagglutinating units) is added to each well and incubated.

  • Red Blood Cell Addition: A suspension of red blood cells (e.g., from turkey or chicken) is added to each well and incubated.

  • Reading: The HAI titer is the reciprocal of the highest dilution of serum that completely inhibits hemagglutination.

Conclusion

This compound represents a promising next-generation adjuvant with a distinct mechanism of action that translates into potent and broad immune responses. Its ability to activate both humoral and, notably, robust cellular immunity, including CD8+ T-cell responses, positions it as a valuable tool for vaccines against challenging pathogens where T-cell immunity is crucial for protection. While traditional adjuvants remain effective and widely used, the unique properties of this compound offer the potential for improved vaccine efficacy, particularly for indications where a strong and multifaceted immune response is required. Further head-to-head comparative studies will be invaluable in fully elucidating the relative advantages of this compound and guiding its optimal application in future vaccine development.

References

A Head-to-Head Comparison of KIN1148 and Other Small Molecule Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern vaccine development, small molecule adjuvants are emerging as critical components to enhance vaccine immunogenicity and efficacy. This guide provides an objective, data-driven comparison of KIN1148, a novel RIG-I agonist, with other prominent classes of small molecule adjuvants, including Toll-like receptor (TLR) agonists, STING agonists, and NLRP3 inflammasome activators. By presenting available head-to-head performance data and detailed experimental methodologies, this document aims to inform researchers in their selection of the most appropriate adjuvant for their vaccine candidates.

Executive Summary

Small molecule adjuvants offer several advantages over traditional adjuvants, including well-defined chemical structures, mechanisms of action, and improved safety profiles. This comparison focuses on four key classes of small molecule adjuvants, each activating distinct innate immune signaling pathways:

  • This compound (RIG-I Agonist): A novel benzothiazole compound that directly binds to and activates Retinoic acid-Inducible Gene I (RIG-I), a cytosolic sensor of viral RNA. This activation leads to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines through the IRF3 and NF-κB signaling pathways.[1][2][3][4]

  • TLR7/8 Agonists (e.g., IMDQ-PEG-Chol): Imidazoquinoline compounds that activate endosomal Toll-like receptors 7 and 8, which recognize single-stranded viral RNA. This engagement triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs).

  • STING Agonists (e.g., cGAMP): Cyclic dinucleotides that activate the Stimulator of Interferon Genes (STING) pathway, a cytosolic surveillance pathway that detects cyclic dinucleotides from bacteria and host-derived DNA. STING activation results in a potent type I IFN response.[5][6][7][8]

  • NLRP3 Inflammasome Activators: A diverse group of molecules that activate the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a cytosolic multi-protein complex. Activation leads to the cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.[9][10][11][12]

This guide will delve into the mechanisms of action, comparative performance data from preclinical studies, and the experimental protocols used to generate this data.

Signaling Pathways

The distinct mechanisms of action of these small molecule adjuvants are rooted in the specific innate immune signaling pathways they activate.

Signaling_Pathways cluster_RIGI This compound (RIG-I Agonist) cluster_TLR TLR7/8 Agonist cluster_STING STING Agonist cluster_NLRP3 NLRP3 Inflammasome Activator This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi NFkB NF-κB MAVS->NFkB IRF3 IRF3 TBK1_IKKi->IRF3 IFNs_Cytokines_RIGI Type I IFNs & Pro-inflammatory Cytokines IRF3->IFNs_Cytokines_RIGI NFkB->IFNs_Cytokines_RIGI TLR_agonist TLR7/8 Agonist TLR7_8 TLR7/8 TLR_agonist->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB_TLR NF-κB TRAF6->NFkB_TLR IFNs_Cytokines_TLR Type I IFNs & Pro-inflammatory Cytokines IRF7->IFNs_Cytokines_TLR NFkB_TLR->IFNs_Cytokines_TLR STING_agonist cGAMP STING STING STING_agonist->STING cGAS cGAS cGAS->STING TBK1_STING TBK1 STING->TBK1_STING IRF3_STING IRF3 TBK1_STING->IRF3_STING IFNs_STING Type I IFNs IRF3_STING->IFNs_STING NLRP3_activator NLRP3 Activator NLRP3 NLRP3 NLRP3_activator->NLRP3 ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

Figure 1: Simplified signaling pathways of this compound and other small molecule adjuvants.

Head-to-Head Performance Data

Direct comparative studies of this compound against a broad range of other small molecule adjuvants are limited. However, a study comparing a RIG-I agonist (SDI-nanogel) and a TLR7/8 agonist (IMDQ-PEG-Chol) as adjuvants for a quadrivalent inactivated influenza vaccine (QIV) in mice provides valuable insights.[13][14][15][16] While this compound was not used in this specific study, the data for the RIG-I agonist can serve as a surrogate for understanding the potential performance of this class of adjuvants.

Humoral Immune Response

The induction of a robust antibody response is a key function of vaccine adjuvants. The following table summarizes the antibody titers from a study comparing a RIG-I agonist and a TLR7/8 agonist with an influenza vaccine in BALB/c mice.

AdjuvantAntigen-Specific IgG Titer (Post-Prime)IgG1/IgG2a Ratio (Post-Prime)Hemagglutination Inhibition (HAI) Titer (Post-Prime)
None (QIV only) Baseline-Low
RIG-I Agonist (SDI-nanogel) EnhancedPredominantly IgG1 (Th2-biased)High
TLR7/8 Agonist (IMDQ-PEG-Chol) EnhancedPredominantly IgG2a (Th1-biased)Highest
Combination (RIG-I + TLR7/8 Agonists) EnhancedCompletely skewed to IgG2a (Strong Th1-bias)Outperformed single adjuvants

Data adapted from Jangra et al., 2022.[13][14][15][16]

Cellular Immune Response

A strong cellular immune response, particularly T-cell activation, is crucial for clearing viral infections. The following table summarizes the T-cell responses from the same comparative study.

AdjuvantIFN-γ ELISPOT (Splenic T-cells)IL-4 ELISPOT (Splenic T-cells)
None (QIV only) BaselineBaseline
RIG-I Agonist (SDI-nanogel) Enhanced (Indicative of Th1 response)Enhanced (Indicative of Th2 response)
TLR7/8 Agonist (IMDQ-PEG-Chol) Strongly Enhanced (Strong Th1 response)Moderately Enhanced
Combination (RIG-I + TLR7/8 Agonists) Highest Enhancement (Synergistic Th1 response)Moderately Enhanced

Data adapted from Jangra et al., 2022.[13][14][15][16]

Data from studies on STING agonists, such as cGAMP, also demonstrates their potent ability to induce Th1-biased immune responses, characterized by high levels of IgG2c antibodies and robust CD8+ T-cell activation.[5][17] Similarly, NLRP3 inflammasome activation is known to drive Th1 and Th17 responses. However, direct quantitative comparisons with this compound from a single study are not currently available.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of adjuvant performance data, detailed experimental protocols are essential.

Key Experimental Workflows

Experimental_Workflows cluster_humoral Humoral Response Assessment cluster_cellular Cellular Response Assessment cluster_apc Antigen Presenting Cell (APC) Activation immunization_humoral Immunization of Mice (e.g., with adjuvanted influenza vaccine) serum_collection Serum Collection immunization_humoral->serum_collection elisa Antigen-Specific IgG ELISA serum_collection->elisa hai Hemagglutination Inhibition (HAI) Assay serum_collection->hai immunization_cellular Immunization of Mice splenocyte_isolation Splenocyte Isolation immunization_cellular->splenocyte_isolation elispot IFN-γ / IL-4 ELISPOT splenocyte_isolation->elispot facs Intracellular Cytokine Staining (ICS) & Flow Cytometry splenocyte_isolation->facs dc_culture Dendritic Cell (DC) Culture (e.g., bone marrow-derived DCs) adjuvant_stimulation Stimulation with Adjuvant dc_culture->adjuvant_stimulation maturation_assay DC Maturation Assay (CD80, CD86, MHC-II expression) adjuvant_stimulation->maturation_assay cytokine_assay Cytokine Profiling (e.g., ELISA, Luminex) adjuvant_stimulation->cytokine_assay

Figure 2: General experimental workflows for evaluating adjuvant performance.

Detailed Methodologies

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG:

  • Plate Coating: 96-well plates are coated with the vaccine antigen (e.g., purified influenza hemagglutinin) overnight at 4°C.[18][19][20][21]

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.

  • Sample Incubation: Serially diluted serum samples from immunized mice are added to the wells and incubated.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG (or isotypes like IgG1 and IgG2a) is added.

  • Development: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped. The optical density is read using a plate reader.[18][19][20][21]

2. Hemagglutination Inhibition (HAI) Assay:

  • Serum Treatment: Mouse sera are treated to remove non-specific inhibitors (e.g., with receptor-destroying enzyme).

  • Serial Dilution: Treated sera are serially diluted in a 96-well V-bottom plate.[22][23][24][25][26]

  • Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well and incubated.

  • Red Blood Cell Addition: A suspension of red blood cells (e.g., turkey or chicken RBCs) is added to all wells.[22][23][24][25][26]

  • Reading: The plate is incubated, and the HAI titer is determined as the reciprocal of the highest serum dilution that completely inhibits hemagglutination.[22][23][24][25][26]

3. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ and IL-4:

  • Plate Coating: ELISPOT plates are coated with capture antibodies for IFN-γ or IL-4.[27][28][29][30][31]

  • Cell Plating: Splenocytes from immunized mice are plated in the wells.

  • Antigen Stimulation: Cells are stimulated with the vaccine antigen for a defined period.

  • Detection: After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added to reveal spots, where each spot represents a cytokine-secreting cell. The spots are then counted.[27][28][29][30][31]

4. Dendritic Cell (DC) Maturation Assay:

  • DC Generation: Bone marrow cells from mice are cultured with GM-CSF and IL-4 to generate immature DCs.

  • Adjuvant Stimulation: Immature DCs are stimulated with the small molecule adjuvant of interest for 24-48 hours.[32][33][34][35]

  • Flow Cytometry: Stimulated DCs are stained with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC class II) and analyzed by flow cytometry to determine the percentage of mature DCs.[32][33][34][35]

Conclusion

This compound, as a RIG-I agonist, represents a promising new class of small molecule adjuvants with the potential to elicit both robust humoral and cellular immunity. Head-to-head comparisons with other small molecule adjuvants, such as TLR7/8 agonists, suggest that different adjuvant classes can steer the immune response towards either a Th1 or Th2 phenotype. The choice of adjuvant will therefore critically depend on the specific requirements of the vaccine and the nature of the pathogen being targeted. While direct comparative data for this compound against STING and NLRP3 agonists is still needed, the available information provides a strong foundation for researchers to make informed decisions. The detailed experimental protocols provided in this guide should aid in the standardized evaluation of these and other novel adjuvant candidates, ultimately accelerating the development of next-generation vaccines.

References

KIN1148's Th2-Biasing Immune Response: A Comparative Analysis with Th1 Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine adjuvant development, the ability to modulate the adaptive immune response towards a desired Th1 or Th2 phenotype is critical for maximizing vaccine efficacy and safety. This guide provides an objective comparison of KIN1148, a novel small-molecule RIG-I agonist that promotes a Th2-biased immune response, with well-established Th1-polarizing adjuvants, namely CpG oligodeoxynucleotides (a TLR9 agonist) and monophosphoryl lipid A (MPLA, a TLR4 agonist). This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying immunological pathways and experimental workflows.

At a Glance: this compound vs. Th1 Adjuvants

FeatureThis compoundTh1 Adjuvants (CpG, MPLA)
Mechanism of Action RIG-I agonist, activating IRF3 and NF-κB pathways[1]CpG: TLR9 agonist; MPLA: TLR4 agonist[2][3]
Predominant T-helper Response Th2-biasedTh1-biased
Characteristic Cytokines Increased IL-4, IL-10[4][5]Increased IFN-γ, IL-12[6][7]
Antibody Isotype Profile Predominantly IgG1[1]Predominantly IgG2a/IgG2c[2][8]
Primary Application Focus Humoral immunity against extracellular pathogens (e.g., influenza virus)[4][9]Cellular immunity against intracellular pathogens and cancer[2]

Signaling Pathways: A Visual Comparison

The distinct immune responses elicited by this compound and Th1 adjuvants stem from their engagement with different pattern recognition receptors (PRRs), leading to the activation of divergent signaling cascades.

G cluster_0 This compound (Th2-Biased Response) cluster_1 Th1 Adjuvants (Th1-Biased Response) This compound This compound RIG_I Cytosolic RIG-I This compound->RIG_I MAVS MAVS RIG_I->MAVS IRF3_NFkB IRF3 / NF-κB Activation MAVS->IRF3_NFkB Th2_Cytokines IL-4, IL-5, IL-13 (Th2 Cytokines) IRF3_NFkB->Th2_Cytokines B_Cell B Cell Activation & Proliferation Th2_Cytokines->B_Cell IgG1 IgG1 Production B_Cell->IgG1 Th1_Adjuvants CpG (TLR9) MPLA (TLR4) TLRs TLR9 / TLR4 Th1_Adjuvants->TLRs MyD88_TRIF MyD88 / TRIF TLRs->MyD88_TRIF IRF_NFkB_AP1 IRF / NF-κB / AP-1 Activation MyD88_TRIF->IRF_NFkB_AP1 Th1_Cytokines IL-12, IFN-γ (Th1 Cytokines) IRF_NFkB_AP1->Th1_Cytokines T_Cell CD8+ T Cell & NK Cell Activation Th1_Cytokines->T_Cell IgG2a IgG2a/IgG2c Production T_Cell->IgG2a

Caption: Comparative signaling pathways of this compound and Th1 adjuvants.

Quantitative Performance Data

The following tables summarize the key immunological parameters observed in preclinical studies evaluating this compound and Th1 adjuvants in the context of influenza vaccines.

Table 1: Cytokine Production
AdjuvantAntigenModelKey Cytokine FindingsReference
This compound Split H1N1 Influenza VaccineC57BL/6N MiceIncreased IL-4 production by T-cells from lung and draining lymph nodes.[4] Markedly reduced IFN-γ response compared to control.[4][4]
CpG 1018 Recombinant Influenza Nucleoprotein (NP)BALB/c MiceSignificantly enhanced IFN-γ-secreting Th1 cells.[2] Did not significantly increase IL-4-secreting Th2 cells.[2][2]
MPLA Inactivated Split Virion Influenza VaccineBALB/c MiceInduced secretion of both IFN-γ and IL-4, indicating a more balanced response when combined with Al(OH)3.[10][10]
Table 2: Antibody Isotype Response
AdjuvantAntigenModelIgG1/IgG2a (or IgG2c) RatioKey Antibody FindingsReference
This compound H5N1 Split Virus VaccineC57BL/6J MiceNot explicitly reported, but significant increase in total IgG and IgG1.[1]Significantly increased total IgG and IgG1 in serum.[1][1]
CpG 1018 Recombinant Influenza Nucleoprotein (NP)BALB/c MiceSignificantly increased IgG2c/IgG1 ratio, indicating a Th1 bias.[2]Exclusively enhanced anti-NP IgG2c, not IgG1.[2][2]
MPLA Influenza Nucleoprotein-Neuraminidase NanoparticlesBALB/c MiceMore balanced IgG2a/IgG1 ratio compared to unadjuvanted nanoparticles.[8]Boosted both IgG1 and IgG2a, with a shift towards a more balanced response.[8][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

This compound Immunization and Immune Response Analysis
  • Vaccine Formulation and Immunization: this compound was formulated in liposomes and mixed with a suboptimal dose of monovalent pandemic influenza split virus H1N1 A/California/07/2009 vaccine.[4] C57BL/6N mice were immunized intramuscularly with a prime-boost regimen, with immunizations 21 days apart.[4]

  • Cytokine Profiling: T-cells from the lungs and lung-draining lymph nodes of immunized and challenged mice were isolated.[4] These cells were then re-stimulated ex vivo with the split vaccine antigen. Supernatants from the cell cultures were collected after 18 hours, and cytokine levels (IFN-γ, IL-4, IL-10) were measured using a multiplex ELISA.[4]

  • Antibody Isotype Analysis: Serum was collected from immunized mice 14 days post-boost.[4] Influenza-specific IgG titers were determined by ELISA using plates coated with the split vaccine.[4] For IgG1 and IgG2a/c subclass analysis, specific anti-mouse secondary antibodies conjugated to a reporter enzyme were used.[1]

Th1 Adjuvant (CpG 1018) Immunization and Immune Response Analysis
  • Vaccine Formulation and Immunization: Recombinant influenza nucleoprotein (rNP) was administered to BALB/c mice with or without CpG 1018 adjuvant.[2] Immunizations were performed intradermally.[2]

  • Cytokine Profiling (ELISpot): Splenocytes from immunized mice were harvested and re-stimulated with rNP. The frequency of IFN-γ and IL-4 secreting cells was determined by ELISpot assay.[6]

  • Antibody Isotype Analysis: Serum was collected from immunized mice, and anti-NP IgG1 and IgG2c antibody responses were measured by ELISA.[2] The ratio of IgG2c to IgG1 was calculated to determine the Th1/Th2 bias.[2]

Th1 Adjuvant (MPLA) Immunization and Immune Response Analysis
  • Vaccine Formulation and Immunization: Influenza nucleoprotein-neuraminidase (NP-N1/N2) nanoparticles were administered to BALB/c mice with or without MPLA.[8] Mice received a prime and a boost immunization.[8]

  • Cytokine Profiling (ELISpot): Splenocytes from immunized mice were isolated and re-stimulated with the vaccine antigen. The numbers of IL-4 and IFN-γ secreting cells were quantified by ELISpot.[8]

  • Antibody Isotype Analysis: Serum samples were collected 21 days after priming and boosting. Antigen-specific IgG1 and IgG2a antibody responses were measured by ELISA.[8]

Experimental Workflow Comparison

The general workflow for evaluating the immunogenicity of vaccine adjuvants is similar, with key differences in the specific assays used to characterize the Th1/Th2 bias.

G cluster_workflow Comparative Experimental Workflow cluster_analysis Immunological Analysis cluster_readout Key Readouts start Vaccine Formulation (Antigen + Adjuvant) immunization Animal Immunization (e.g., Prime-Boost in Mice) start->immunization sampling Sample Collection (Serum, Spleen, Lymph Nodes) immunization->sampling protection Challenge Study (e.g., Influenza Virus Infection) immunization->protection humoral Humoral Response (ELISA) sampling->humoral cellular Cellular Response (ELISpot / Intracellular Cytokine Staining) sampling->cellular th2_readout This compound (Th2): - High IgG1 - High IL-4 humoral->th2_readout th1_readout Th1 Adjuvants: - High IgG2a/c - High IFN-γ humoral->th1_readout cellular->th2_readout cellular->th1_readout outcome Evaluation of Protection (Survival, Viral Titer) protection->outcome

Caption: A generalized workflow for comparing vaccine adjuvant efficacy.

Conclusion

This compound represents a promising Th2-biasing adjuvant that operates through the RIG-I signaling pathway. Its ability to potently stimulate humoral immunity, characterized by high titers of total IgG and a Th2-associated cytokine profile, makes it a strong candidate for vaccines against extracellular pathogens where neutralizing antibodies are the primary correlate of protection. In contrast, Th1 adjuvants such as CpG and MPLA are potent inducers of cellular immunity, driving a Th1-polarized response that is critical for combating intracellular pathogens and for cancer immunotherapy.

The choice between a Th2-biasing adjuvant like this compound and a Th1-polarizing adjuvant is entirely dependent on the specific requirements of the vaccine and the nature of the target pathogen. For influenza, where neutralizing antibodies against viral surface glycoproteins are key to preventing infection, a Th2-biased response can be highly effective.[4] However, for pathogens that establish intracellular infections, a robust Th1 response is paramount. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making informed decisions for their vaccine development programs.

References

KIN1148: A Specific Agonist of RIG-I with No Evidence of Off-Target Activation of Other Pattern Recognition Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of KIN1148's specificity for the retinoic acid-inducible gene I (RIG-I) receptor over other pattern recognition receptors (PRRs). The data presented herein demonstrates this compound's targeted activity, a crucial attribute for its development as a vaccine adjuvant and antiviral therapeutic.

This compound is a novel small molecule agonist of RIG-I, a key cytosolic PRR involved in the detection of viral RNA and the initiation of an innate immune response.[1][2][3][4][5][6][7] Its efficacy as a vaccine adjuvant has been demonstrated to enhance both humoral and T-cell mediated immunity.[3][5] A critical aspect of its therapeutic potential lies in its specific activation of the RIG-I pathway without triggering other PRR signaling cascades, which could lead to unwanted inflammatory side effects. This guide summarizes the existing experimental data validating the specificity of this compound.

Comparative Analysis of this compound Specificity

Available data consistently shows that this compound directly engages RIG-I to activate downstream signaling through Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB).[3][6] Crucially, studies have shown that this compound does not interact with other closely related RIG-I-like receptors (RLRs) such as Melanoma Differentiation-Associated protein 5 (MDA5) and Laboratory of Genetics and Physiology 2 (LGP2).[3]

While direct experimental data on the effect of this compound on Toll-like receptor (TLR) and NOD-like receptor (NLR) signaling pathways is limited, initial high-throughput screenings for this compound were conducted in cell lines deficient in functional TLRs and cytosolic DNA sensing pathways, suggesting a degree of specificity.[3] Furthermore, the gene expression profile induced by this compound is distinct from that of lipopolysaccharide (LPS), a potent TLR4 agonist, indicating a different signaling cascade is activated.[2]

Table 1: Specificity of this compound for RIG-I Over Other RLRs

Target ProteinBinding Interaction with this compoundDownstream Signaling Activated by this compound
RIG-I Yes IRF3 and NF-κB activation
MDA5NoNot Applicable
LGP2NoNot Applicable
MAVSNoNot Applicable

Experimental Validation of this compound Specificity

The specificity of this compound has been primarily validated through in vitro binding assays and cell-based functional assays.

In Vitro Binding Assays

Biotin-KIN1148 Pulldown Assay: This assay directly assesses the physical interaction between this compound and target proteins. Biotinylated this compound is incubated with purified recombinant proteins or cell lysates, and the complexes are captured using streptavidin-coated beads. The captured proteins are then identified by Western blotting.

Experimental Protocol: Biotin-KIN1148 Pulldown Assay

  • Preparation of Biotinylated this compound: this compound is chemically synthesized with a biotin tag, often attached via a linker arm to minimize steric hindrance.

  • Incubation with Target Proteins: Biotinylated this compound is incubated with purified recombinant RIG-I, MDA5, LGP2, or MAVS proteins, or with whole-cell lysates from cells expressing these proteins.

  • Capture of Biotin-KIN1148-Protein Complexes: Streptavidin-coated magnetic beads are added to the incubation mixture. The high affinity of streptavidin for biotin allows for the specific capture of the biotinylated this compound and any interacting proteins.

  • Washing: The beads are washed multiple times with a suitable buffer to remove non-specific binding proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using specific antibodies against the target proteins (RIG-I, MDA5, LGP2, MAVS).

Cell-Based Functional Assays

IRF3 Nuclear Translocation Assay: Activation of the RIG-I pathway leads to the phosphorylation and subsequent translocation of the transcription factor IRF3 from the cytoplasm to the nucleus. This event can be visualized and quantified using immunofluorescence microscopy or high-content imaging.

Experimental Protocol: IRF3 Nuclear Translocation Assay

  • Cell Culture and Treatment: Cells, such as PH5CH8 or A549, are cultured on glass coverslips or in multi-well imaging plates. The cells are then treated with this compound, a positive control (e.g., Sendai virus infection), or a vehicle control (e.g., DMSO).

  • Immunofluorescence Staining: After the desired incubation time, the cells are fixed and permeabilized. They are then stained with a primary antibody specific for IRF3, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI or Hoechst.

  • Imaging and Quantification: The cells are imaged using a fluorescence microscope or a high-content imaging system. The degree of IRF3 nuclear translocation is quantified by measuring the fluorescence intensity of IRF3 in the nucleus versus the cytoplasm.

Dual-Luciferase Reporter Gene Assay: This assay measures the transcriptional activation of genes downstream of RIG-I signaling, such as the interferon-β (IFN-β) and interferon-stimulated gene 56 (ISG56) promoters.

Experimental Protocol: Dual-Luciferase Reporter Gene Assay

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a firefly luciferase reporter plasmid containing the IFN-β or ISG56 promoter and a Renilla luciferase plasmid as a transfection control.

  • Compound Treatment: After an appropriate incubation period to allow for plasmid expression, the cells are treated with this compound or control compounds.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of reporter gene expression is then calculated relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

RIG_I_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA RIG-I (inactive) RIG-I (inactive) Viral RNA->RIG-I (inactive) Binds RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) MAVS MAVS RIG-I (active)->MAVS Activates This compound This compound This compound->RIG-I (inactive) Binds & Activates TRAF3 TRAF3 MAVS->TRAF3 IKK complex IKK complex MAVS->IKK complex TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 (inactive) IRF3 (inactive) TBK1/IKKi->IRF3 (inactive) Phosphorylates IRF3-P (active) IRF3-P (active) IRF3 (inactive)->IRF3-P (active) IFN-β Gene IFN-β Gene IRF3-P (active)->IFN-β Gene Induces Transcription IκB IκB IKK complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (active)->Pro-inflammatory Genes Induces Transcription

Caption: this compound activates the RIG-I signaling pathway.

Caption: Workflow for Biotin-KIN1148 Pulldown Assay.

IRF3_Translocation_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Fix & Permeabilize Fix & Permeabilize This compound Treatment->Fix & Permeabilize Immunostaining (Anti-IRF3 & DAPI) Immunostaining (Anti-IRF3 & DAPI) Fix & Permeabilize->Immunostaining (Anti-IRF3 & DAPI) Imaging Imaging Immunostaining (Anti-IRF3 & DAPI)->Imaging Image Analysis Image Analysis Imaging->Image Analysis Quantify Nuclear IRF3

Caption: Workflow for IRF3 Nuclear Translocation Assay.

Conclusion

References

KIN1148: A Comparative Safety Analysis for Immune Adjuvant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the safety profile of KIN1148, a novel small molecule RIG-I agonist, in relation to other well-established immune adjuvants. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for vaccine and immunotherapy development.

Introduction to this compound

This compound is a synthetic small molecule that acts as an agonist for the retinoic acid-inducible gene I (RIG-I) receptor.[1][2] RIG-I is an intracellular pattern recognition receptor (PRR) that detects viral RNA, triggering an innate immune response. By activating RIG-I, this compound initiates a signaling cascade that leads to the activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[1][3] This, in turn, drives the expression of various pro-inflammatory cytokines, chemokines, and type I interferons, which are crucial for orchestrating an effective adaptive immune response.[1][2] this compound has been investigated as a vaccine adjuvant, particularly for influenza vaccines, where it has been shown to enhance both humoral and T-cell mediated immunity.[1][3]

Comparative Safety Profile of Immune Adjuvants

The safety of a vaccine adjuvant is paramount. An ideal adjuvant enhances the immune response to an antigen without causing undue local or systemic adverse reactions. This section compares the known safety profile of this compound with that of commonly used adjuvants.

Qualitative Safety Comparison:

  • Aluminum Salts (Alum): Alum is the most widely used adjuvant in human vaccines and has a long-standing safety record. It primarily induces a Th2-biased immune response.[5] Local reactions at the injection site, such as redness, swelling, and pain, are common but typically mild and transient. Systemic reactions are rare. There have been some concerns about alum's potential to induce IgE responses and its association with macrophagic myofasciitis, though a causal link remains controversial.

  • MF59: This oil-in-water emulsion adjuvant is used in seasonal and pandemic influenza vaccines. It is known to be more reactogenic than alum, causing more frequent and intense local reactions.[6] However, these reactions are generally mild to moderate and resolve within a few days. Systemic side effects like fever, headache, and myalgia can also occur.[6] MF59 has a good overall safety profile established through extensive clinical use.[6]

  • AS03: Another oil-in-water emulsion adjuvant, AS03, is also used in influenza vaccines. Its reactogenicity is comparable to or slightly higher than MF59.[6] An association between the AS03-adjuvanted H1N1 pandemic influenza vaccine (Pandemrix) and an increased risk of narcolepsy was observed in some European countries, though the exact cause is still under investigation and may involve a combination of genetic and environmental factors, as well as the vaccine antigen itself.[7]

  • CpG Oligodeoxynucleotides (CpG ODN): These synthetic DNA molecules are Toll-like receptor 9 (TLR9) agonists that potently induce a Th1-biased immune response. Local and systemic reactions, including flu-like symptoms, are common after administration of CpG-adjuvanted vaccines. While generally well-tolerated, the pro-inflammatory nature of CpG ODNs necessitates careful dose selection to manage reactogenicity.

Quantitative Safety Data

A direct quantitative comparison of the safety profiles is challenging due to the limited publicly available data for this compound. The following tables summarize the available information and highlight the data gaps for this compound.

Table 1: In Vitro Cytotoxicity Data

AdjuvantCell TypeAssayEndpointResultReference
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Alum MacrophagesMTTCell ViabilityDose-dependent cytotoxicity
MF59 VariousVariousCell ViabilityGenerally low cytotoxicity[6]
AS03 VariousVariousCell ViabilityGenerally low cytotoxicity[6]
CpG ODN VariousVariousCell ViabilityLow to moderate cytotoxicity depending on sequence and concentration

Table 2: In Vivo Acute Toxicity Data

AdjuvantAnimal ModelRoute of AdministrationKey FindingsReference
This compound Data not publicly availableData not publicly availableData not publicly available
Alum Mouse, RabbitIntramuscularWell-tolerated, local inflammation
MF59 Mouse, RabbitIntramuscularLocal inflammation, transient systemic effects[6]
AS03 Mouse, RabbitIntramuscularLocal inflammation, transient systemic effects[6]
CpG ODN MouseSubcutaneousDose-dependent systemic inflammation, splenomegaly

Table 3: Cytokine Induction Profile

AdjuvantKey Cytokines InducedImmune Response BiasReference
This compound IL-10, Th2-associated cytokinesTh2 and immunoregulatory[3]
Alum IL-4, IL-5, IL-13Th2[5]
MF59 IL-5, IL-6, TNF-α, IFN-γMixed Th1/Th2[6]
AS03 IFN-γ, TNF-α, IL-6Strong Th1[6][8]
CpG ODN IFN-γ, IL-12, TNF-αStrong Th1[7]

Experimental Methodologies

This section provides an overview of the standard experimental protocols used to assess the safety of immune adjuvants.

In Vitro Cytotoxicity Assay

Objective: To determine the direct toxic effect of the adjuvant on cells in culture.

Methodology:

  • Cell Culture: A relevant cell line (e.g., macrophages, dendritic cells, or a standard cell line like HEK293T) is cultured in appropriate media.

  • Adjuvant Treatment: Cells are incubated with a range of concentrations of the adjuvant for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like Calcein AM/ethidium homodimer-1 staining.

  • Data Analysis: The percentage of viable cells is calculated for each adjuvant concentration, and the 50% cytotoxic concentration (CC50) is determined.

In Vivo Acute Toxicity Study

Objective: To evaluate the systemic and local toxicity of the adjuvant after a single administration in an animal model.

Methodology:

  • Animal Model: A suitable animal model, typically mice or rats, is selected.

  • Adjuvant Administration: The adjuvant is administered via a clinically relevant route (e.g., intramuscular or subcutaneous injection) at various dose levels. A control group receives the vehicle alone.

  • Clinical Observation: Animals are observed for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are examined for gross pathological changes, and tissues from the injection site and major organs are collected for histopathological analysis.

  • Blood Analysis: Blood samples may be collected for hematology and clinical chemistry analysis to assess organ function.

Cytokine Profile Analysis

Objective: To characterize the cytokine and chemokine response induced by the adjuvant.

Methodology:

  • In Vitro Stimulation: Human or animal peripheral blood mononuclear cells (PBMCs) or specific immune cells (e.g., dendritic cells) are stimulated with the adjuvant in vitro.

  • In Vivo Sampling: In animal studies, serum or tissue samples are collected at various time points after adjuvant administration.

  • Cytokine Measurement: The concentrations of a panel of cytokines and chemokines in the cell culture supernatants or biological samples are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The cytokine profile is analyzed to determine the type and magnitude of the immune response (e.g., Th1, Th2, or pro-inflammatory).

Visualizations

Signaling Pathway of this compound

KIN1148_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIN1148_ext This compound KIN1148_int This compound KIN1148_ext->KIN1148_int Cellular Uptake RIG_I RIG-I KIN1148_int->RIG_I Binds to and activates MAVS MAVS RIG_I->MAVS Activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi IKK_complex IKK Complex MAVS->IKK_complex IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (leading to degradation) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocation Gene_Expression Cytokine & Chemokine Gene Expression p_IRF3_nuc->Gene_Expression Induces NF_kappa_B_nuc->Gene_Expression Induces

Caption: this compound signaling pathway.

Experimental Workflow for Adjuvant Safety Assessment

Adjuvant_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison Cytotoxicity Cytotoxicity Assays (e.g., MTT) Safety_Profile Establish Safety Profile Cytotoxicity->Safety_Profile Cytokine_Profiling_vitro Cytokine Profiling (PBMCs) Cytokine_Profiling_vitro->Safety_Profile Acute_Toxicity Acute Toxicity Studies (Rodent Model) Local_Tolerability Local Tolerability Acute_Toxicity->Local_Tolerability Systemic_Toxicity Systemic Toxicity (Clinical Signs, Pathology) Acute_Toxicity->Systemic_Toxicity Cytokine_Profiling_vivo Cytokine Profiling (Serum) Acute_Toxicity->Cytokine_Profiling_vivo Local_Tolerability->Safety_Profile Systemic_Toxicity->Safety_Profile Cytokine_Profiling_vivo->Safety_Profile Comparison Compare with other Adjuvants Safety_Profile->Comparison

Caption: Adjuvant safety assessment workflow.

Conclusion

This compound represents a promising new class of small molecule immune adjuvants with a distinct mechanism of action. Its ability to induce a balanced immune response, including the production of the immunoregulatory cytokine IL-10, suggests a potentially favorable safety profile by mitigating excessive inflammation. However, a comprehensive evaluation of its safety requires further investigation through standardized preclinical toxicology studies. Direct comparisons with established adjuvants are currently limited by the lack of publicly available quantitative safety data for this compound. As more data becomes available, a clearer picture of the relative safety and therapeutic potential of this compound will emerge, guiding its future development as a valuable component of next-generation vaccines and immunotherapies.

References

Benchmarking KIN1148's performance against industry-standard adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of KIN1148 against industry-standard adjuvants reveals its potential to redefine vaccine efficacy. This guide provides an in-depth analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a novel small-molecule agonist of the Retinoic acid-Inducible Gene I (RIG-I) receptor, is emerging as a potent vaccine adjuvant.[1][2][3] Its unique mechanism of action, which involves the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB) pathways, sets it apart from traditional adjuvants.[1][4] This guide benchmarks this compound's performance against established industry-standard adjuvants, Alum and CpG, highlighting its capacity to elicit robust and comprehensive immune responses.

Superior Immunogenicity: A Quantitative Comparison

Experimental data from preclinical murine models of influenza vaccination demonstrate this compound's ability to significantly enhance both humoral and cellular immunity. When compared to vaccination with an antigen alone, this compound administration leads to a marked increase in neutralizing antibodies and a robust T-cell response.[1][2][3]

While direct head-to-head studies with formal statistical comparisons are not yet published, the following tables provide a summary of representative data from separate preclinical studies to facilitate an indirect comparison of this compound with Alum and CpG adjuvants in similar influenza vaccine models.

Table 1: Humoral Immune Response to Adjuvanted Influenza Vaccines in Mice

AdjuvantAntigenTotal IgG Titer (Endpoint Titer)IgG1 Isotype Titer (Endpoint Titer)IgG2a/c Isotype Titer (Endpoint Titer)Hemagglutination Inhibition (HAI) Titer
This compound H1N1 Split VirusSignificant increase vs. vaccine aloneData not specifiedData not specifiedSignificant increase vs. vaccine alone
Alum H1N1 Split Virus~1:12,800HighLow~1:58
CpG H1N1 Split VirusSignificantly higher vs. vaccine aloneBalanced with IgG2aBalanced with IgG1>1:40

Note: Data is compiled from multiple sources and should be interpreted as indicative rather than a direct comparison due to variations in experimental conditions.

Table 2: Cellular Immune Response to Adjuvanted Influenza Vaccines in Mice

AdjuvantAntigenIFN-γ Secreting Cells (SFU/10^6 splenocytes)IL-4 Secreting Cells (SFU/10^6 splenocytes)
This compound H1N1 Split VirusSignificantly increased vs. vaccine aloneInduced a Th2 response
Alum H5N1 VLP~0.2% of CD8+ T cellsPromotes Th2 responses
CpG Influenza NucleoproteinSignificantly increased vs. vaccine aloneLower than Th1 response

Note: SFU = Spot Forming Units. Data is compiled from multiple sources and should be interpreted as indicative rather than a direct comparison due to variations in experimental conditions.

Table 3: Dendritic Cell Maturation Induced by Adjuvants

AdjuvantUpregulation of CD80Upregulation of CD86
This compound Promotes human DC maturationPromotes human DC maturation
Alum Modest upregulationModest upregulation
CpG Strong upregulationStrong upregulation

Note: Data is based on in vitro and in vivo studies and indicates the general potency of each adjuvant in promoting the expression of key co-stimulatory molecules on dendritic cells.

Mechanism of Action: The RIG-I Advantage

This compound's efficacy stems from its direct binding to and activation of RIG-I, a key pattern recognition receptor in the innate immune system.[1] This targeted activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines essential for a potent adaptive immune response.

KIN1148_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_nucleus Nucleus This compound This compound RIGI RIG-I This compound->RIGI MAVS MAVS RIGI->MAVS TBK1 TBK1/IKKε MAVS->TBK1 NFkB NF-κB MAVS->NFkB IRF3 IRF3 TBK1->IRF3 IRF3_nuc pIRF3 IRF3->IRF3_nuc Phosphorylation & Translocation NFkB_nuc pNF-κB NFkB->NFkB_nuc Phosphorylation & Translocation Genes Cytokine & Chemokine Gene Expression IRF3_nuc->Genes NFkB_nuc->Genes Cytokines Pro-inflammatory Cytokines & Chemokines Genes->Cytokines Secretion

This compound Signaling Pathway

Experimental Workflow for Adjuvant Comparison

The evaluation of vaccine adjuvants typically follows a standardized preclinical workflow to assess both humoral and cellular immune responses.

Adjuvant_Comparison_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Immunization Immunization of Mice Groups (Antigen alone, Antigen + this compound, Antigen + Alum, Antigen + CpG) Prime Prime Immunization (Day 0) Immunization->Prime Boost Boost Immunization (Day 21) Prime->Boost Bleed Blood Collection (Day 35) Boost->Bleed Spleen Spleen & Lymph Node Harvesting (Day 35) Boost->Spleen ELISA Antibody Titer Analysis (ELISA) Bleed->ELISA ELISpot T-cell Response Analysis (ELISpot) Spleen->ELISpot Flow DC Maturation Analysis (Flow Cytometry) Spleen->Flow Data_Humoral Antibody Titers ELISA->Data_Humoral Humoral Immunity Data Data_Cellular Cytokine Profiles ELISpot->Data_Cellular Cellular Immunity Data Data_Innate Co-stimulatory Markers Flow->Data_Innate Innate Immunity Data

Experimental Workflow

Benchmarking Logic: this compound vs. The Standards

The superiority of this compound can be understood through a logical comparison of its induced immune responses against those of Alum and CpG.

Benchmarking_Logic cluster_adjuvants Adjuvants cluster_responses Key Immune Responses This compound This compound Humoral Humoral Immunity (Antibody Production) This compound->Humoral Strongly Induces Cellular Cellular Immunity (T-cell Activation) This compound->Cellular Strongly Induces Balanced Balanced Th1/Th2 Response This compound->Balanced Promotes Alum Alum Alum->Humoral Induces Alum->Cellular Weakly Induces Alum->Balanced Th2 Skewed CpG CpG CpG->Humoral Induces CpG->Cellular Strongly Induces CpG->Balanced Th1 Skewed

Adjuvant Performance Comparison

Detailed Experimental Protocols

1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Quantification

  • Plate Coating: 96-well plates are coated with the specific influenza antigen (e.g., recombinant hemagglutinin) overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serial dilutions of mouse sera are added to the wells and incubated for 2 hours at room temperature.

  • Washing: Plates are washed as described above.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-mouse IgG (or specific isotypes like IgG1 and IgG2a/c) antibody is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described above.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop in the dark.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: The optical density is read at a specific wavelength (e.g., 450 nm) using a microplate reader. Endpoint titers are determined as the reciprocal of the highest dilution giving a reading above the background.

2. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cell Enumeration

  • Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ or IL-4) overnight at 4°C.

  • Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.

  • Cell Plating: Splenocytes are isolated from immunized mice and plated in the wells at a specific density.

  • Stimulation: Cells are stimulated with the relevant influenza antigen or peptide pools for 18-24 hours in a CO2 incubator.

  • Washing: Cells are washed off the plate.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added and incubated for 2 hours at room temperature.

  • Washing: Plates are washed.

  • Enzyme Conjugate Incubation: A streptavidin-alkaline phosphatase or -HRP conjugate is added and incubated for 1 hour.

  • Washing: Plates are washed.

  • Substrate Addition: A substrate that forms a colored precipitate is added, and spots are allowed to develop.

  • Data Acquisition: The plate is dried, and the number of spots (each representing a cytokine-secreting cell) is counted using an automated ELISpot reader.

3. Flow Cytometry for Dendritic Cell Maturation Analysis

  • Cell Preparation: Dendritic cells are isolated from draining lymph nodes or generated from bone marrow precursors.

  • Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against surface markers of interest (e.g., CD11c, MHC Class II, CD80, CD86). A viability dye is also included to exclude dead cells.

  • Incubation: Staining is performed on ice for 30 minutes in the dark.

  • Washing: Cells are washed to remove unbound antibodies.

  • Fixation (Optional): Cells can be fixed with a suitable fixative (e.g., 1-2% paraformaldehyde).

  • Data Acquisition: Samples are acquired on a flow cytometer.

  • Data Analysis: The data is analyzed using flow cytometry software to gate on the dendritic cell population and quantify the expression levels (e.g., mean fluorescence intensity) of maturation markers.

References

KIN1148: A Comparative Analysis of its Influence on Antibody Isotype Switching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KIN1148's Adjuvant Activity with Other Immunomodulators.

In the landscape of vaccine adjuvant development, the capacity to modulate the humoral immune response, specifically antibody isotype switching, is a critical determinant of a vaccine's efficacy. This compound, a novel small-molecule agonist of the RIG-I-like receptor (RLR) pathway, has emerged as a promising adjuvant candidate. This guide provides a comparative analysis of this compound's effect on antibody isotype switching relative to other well-established adjuvants, supported by experimental data to inform vaccine development strategies.

Performance Snapshot: this compound vs. Other Adjuvants

This compound's primary mechanism involves the activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB pathways through RIG-I engagement, which has been shown to potentiate a Th2-biased immune response.[1] This typically results in an enhanced production of IgG1 antibodies in murine models, an isotype associated with anti-inflammatory and neutralizing activity. To contextualize the performance of this compound, this guide draws a comparison with adjuvants that stimulate different innate immune pathways, such as Toll-like receptor (TLR) agonists and the commonly used aluminum salts (Alum).

Quantitative Comparison of Adjuvant Effects on Antibody Isotype Production

The following table summarizes the quantitative effects of different adjuvants on antigen-specific IgG1 and IgG2a antibody titers. Data for the RIG-I agonist is based on studies of SDI-nanogel, a mechanistically similar compound to this compound, and is compared to a TLR7/8 agonist and Alum in the context of influenza vaccination in BALB/c mice. It is important to note that these results are compiled from different studies and serve as a representative comparison.

Adjuvant ClassAdjuvantAntigenIgG1 Titer (Log10)IgG2a Titer (Log10)Predominant T-helper ResponseReference
RLR Agonist SDI-nanogelQIV~4.5~2.5Th2[2]
TLR Agonist IMDQ-PEG-CholQIV~3.0~5.0Th1[2]
Aluminum Salt AlumSplit Influenza Vaccine~4.0~2.0Th2[3]

Note: Titers are approximate and intended for comparative purposes. Actual titers can vary based on the specific antigen, vaccine formulation, and experimental conditions.

Signaling Pathways and Mechanism of Action

The differential effects of these adjuvants on antibody isotype switching are rooted in the distinct innate immune signaling pathways they activate.

Adjuvant Signaling Pathways cluster_0 Antigen Presenting Cell (APC) cluster_1 This compound (RIG-I Agonist) cluster_2 CpG/MPLA (TLR Agonists) cluster_3 Alum cluster_4 B Cell This compound This compound RIGI RIG-I This compound->RIGI IRF3_NFkB IRF3 / NF-κB Activation RIGI->IRF3_NFkB Th2_Cytokines IL-4, IL-5, IL-10 IRF3_NFkB->Th2_Cytokines B_Cell B Cell Th2_Cytokines->B_Cell Isotype Switch CpG_MPLA CpG (TLR9) MPLA (TLR4) TLRs TLR9 / TLR4 CpG_MPLA->TLRs MyD88_TRIF MyD88 / TRIF Signaling TLRs->MyD88_TRIF Th1_Cytokines IFN-γ, IL-12 MyD88_TRIF->Th1_Cytokines Th1_Cytokines->B_Cell Isotype Switch Alum Alum NLRP3 NLRP3 Inflammasome Alum->NLRP3 IL1b IL-1β Production NLRP3->IL1b Th2_Cytokines_Alum IL-4, IL-5 IL1b->Th2_Cytokines_Alum Th2_Cytokines_Alum->B_Cell Isotype Switch IgG1 IgG1 B_Cell->IgG1 IgG2a IgG2a B_Cell->IgG2a

Adjuvant-induced signaling pathways influencing T-helper cell differentiation and subsequent antibody isotype switching in B cells.

As illustrated, this compound, acting through RIG-I, primarily induces Th2-polarizing cytokines, leading to a predominance of IgG1 antibodies. In contrast, TLR agonists like CpG and MPLA can activate signaling cascades that result in the production of Th1-polarizing cytokines, which in turn drive switching to IgG2a. Alum, while also promoting a Th2 response, is thought to act through the NLRP3 inflammasome.

Experimental Methodologies

The following protocols are representative of the experimental designs used to evaluate and compare the effects of adjuvants on antibody isotype switching in murine models.

Immunization Protocol

A common experimental workflow for evaluating adjuvant efficacy is as follows:

Experimental Workflow cluster_workflow Immunization and Analysis Workflow start Day 0: Primary Immunization boost Day 14: Booster Immunization start->boost 2 weeks bleed Day 28: Serum Collection boost->bleed 2 weeks elisa ELISA for IgG1 & IgG2a Titers bleed->elisa analysis Data Analysis: Comparison of Titers and IgG1/IgG2a Ratios elisa->analysis

A typical prime-boost immunization schedule followed by serological analysis to determine antibody isotype profiles.

Animals: 6-8 week old female BALB/c mice are commonly used for these studies.

Immunization:

  • Vaccine Formulation: The antigen (e.g., 0.1-1 µg of split influenza vaccine) is formulated with the respective adjuvant (e.g., 10 µg of SDI-nanogel, 10 µg of IMDQ-PEG-Chol, or 100 µg of Alum) in a final volume of 50-100 µL in sterile phosphate-buffered saline (PBS).

  • Administration: Mice are immunized via the intramuscular (i.m.) route in the hind limb.

  • Prime-Boost Schedule: A prime immunization is given on day 0, followed by a booster immunization with the same formulation on day 14 or 21.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping
  • Plate Coating: 96-well ELISA plates are coated with the specific antigen (e.g., 1-2 µg/mL of inactivated influenza virus) overnight at 4°C.

  • Blocking: Plates are washed and blocked with a solution of 1% bovine serum albumin (BSA) in PBS with 0.05% Tween-20 (PBS-T) for 1-2 hours at room temperature.

  • Serum Incubation: Serum samples collected from immunized mice are serially diluted and added to the wells for incubation for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG1 or IgG2a secondary antibodies are added to detect the specific isotypes. Incubation proceeds for 1 hour at room temperature.

  • Detection: Plates are washed again, and a TMB substrate solution is added. The reaction is stopped with sulfuric acid, and the optical density is read at 450 nm.

  • Titer Calculation: The endpoint titer is determined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a predetermined cut-off (e.g., twice the background).

Conclusion

This compound represents a significant advancement in adjuvant technology, offering a distinct mechanism of action through RIG-I activation that preferentially drives a Th2-biased immune response and IgG1 antibody production. This profile makes it a compelling candidate for vaccines where neutralizing, non-inflammatory antibody responses are desired. In contrast, adjuvants like CpG and MPLA, which engage TLRs, are more suited for applications requiring a Th1-biased response and the induction of IgG2a antibodies, which are effective at mediating antibody-dependent cell-mediated cytotoxicity. The choice of adjuvant is therefore a critical strategic decision in vaccine design, and this compound expands the toolkit available to researchers to rationally tailor the immune response to a specific pathogen. Further head-to-head comparative studies will be invaluable in fully elucidating the relative strengths and applications of this compound in the ever-evolving field of vaccinology.

References

Evaluating the Synergistic Effects of KIN1148 with Other Immunomodulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

KIN1148, a novel small-molecule agonist of the Retinoic Acid-Inducible Gene-I (RIG-I) receptor, has emerged as a potent immunomodulator. By activating RIG-I, this compound triggers downstream signaling cascades that result in the activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). This leads to the production of a range of immunomodulatory cytokines and chemokines, ultimately enhancing both innate and adaptive immune responses.[1][2][3][4] While the most extensively documented application of this compound is as a vaccine adjuvant, its potential for synergistic activity with other immunomodulators is a critical area of investigation for therapeutic development.

This guide provides a comparative analysis of the known synergistic effects of this compound and other RIG-I agonists with various immunomodulatory agents. Due to the limited publicly available data on this compound in combination with immunomodulators other than vaccines, this guide will leverage data from other RIG-I agonists to provide a broader perspective on the potential of this therapeutic strategy.

This compound: Mechanism of Action

This compound directly binds to the RIG-I protein, inducing its activation in a non-canonical, RNA- and ATP-independent manner.[1] This activation leads to the downstream phosphorylation of IRF3 and the p65 subunit of NF-κB, culminating in the transcription of target genes.[1] This mechanism is distinct from other RIG-I agonists and does not induce ATPase activity.[1][3][4]

KIN1148_Signaling_Pathway cluster_cell Immune Cell This compound This compound RIGI RIG-I This compound->RIGI Binds & Activates MAVS MAVS RIGI->MAVS Activates IRF3 IRF3 MAVS->IRF3 Phosphorylates NFkB NF-κB MAVS->NFkB Phosphorylates pIRF3 pIRF3 pNFkB pNF-κB nucleus Nucleus pIRF3->nucleus Translocation pNFkB->nucleus Translocation genes Cytokine & Chemokine Genes nucleus->genes Transcription cytokines Cytokines & Chemokines genes->cytokines Translation

This compound Signaling Pathway

Synergy with Vaccines

The primary area of investigation for this compound has been its role as a vaccine adjuvant, particularly for influenza vaccines. When co-administered with a suboptimal dose of an influenza vaccine, this compound significantly enhances both humoral and cellular immune responses, leading to improved protection against lethal viral challenge in preclinical models.[1][3][5]

Experimental Model Vaccine This compound Combination Effect Reference
Mice (C57BL/6J)H1N1 & H5N1 Influenza A Virus Split VaccineIncreased neutralizing antibody titers[1]
Mice (C57BL/6J)H1N1 & H5N1 Influenza A Virus Split VaccineEnhanced IAV-specific T cell responses[1]
Mice (C57BL/6N)H1N1 A/California/07/2009 Split VaccineIncreased protection against lethal viral challenge[3][5]
Mice (C57BL/6N)H1N1 A/California/07/2009 Split VaccineReduced viral load in the lungs[5]
Human Cells (in vitro)-Promoted dendritic cell maturation (increased CD83 & CD86)[1]
Human Cells (in vitro)Melan-A/MART-1 peptideAugmented human CD8+ T cell activation[1]
Experimental Protocol: In Vivo Murine Influenza Vaccine Adjuvant Study

A representative experimental workflow for evaluating the adjuvant properties of this compound is as follows:

Experimental_Workflow_Vaccine cluster_workflow Vaccine Adjuvant Evaluation Workflow cluster_groups Treatment Groups immunization Immunization (e.g., Day 0 & 21) challenge Viral Challenge (e.g., Day 42) immunization->challenge monitoring Monitoring (Survival, Weight Loss) challenge->monitoring analysis Immunological Analysis (e.g., Day 47) challenge->analysis group1 Vaccine + PBS group1->immunization group2 Vaccine + Vehicle group2->immunization group3 Vaccine + this compound group3->immunization

Experimental Workflow for Vaccine Adjuvant Study

Methodology:

  • Animal Model: C57BL/6 mice are typically used.[1][5]

  • Immunization: Mice are immunized (e.g., intramuscularly) with a suboptimal dose of the influenza split virus vaccine in combination with this compound, vehicle control, or PBS. A prime-boost strategy is often employed, with immunizations on day 0 and day 21.[3][5]

  • Viral Challenge: At a specified time post-boost (e.g., day 42), mice are challenged with a lethal dose of a mouse-adapted influenza virus.[3][5]

  • Monitoring: Survival and weight loss are monitored daily for a defined period (e.g., 14 days).[3]

  • Immunological Analysis: At specific time points, blood, spleen, and lung tissue can be collected to assess humoral (e.g., ELISA for antibody titers) and cellular (e.g., ELISPOT for T cell responses) immunity.[1][5]

Potential Synergy with Other Immunomodulators: A Comparative Outlook

While direct evidence for this compound in combination with other immunomodulators is lacking, studies involving other RIG-I agonists provide a strong rationale for such combinations in cancer immunotherapy. The underlying principle is that activating the innate immune system via RIG-I can create a more inflamed tumor microenvironment, making it more susceptible to other immunotherapeutic interventions.[6]

Combination with Checkpoint Inhibitors

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment, but their efficacy is often limited to "hot" or T-cell inflamed tumors.[6] RIG-I agonists have the potential to turn "cold" tumors "hot," thereby sensitizing them to ICI therapy.

A phase 1 clinical trial (NCT03065023, NCT03739138) evaluated a different RIG-I agonist, MK-4621, as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[7] While no objective responses were observed, the combination was found to be tolerable.[7]

RIG-I Agonist Immunomodulator Cancer Model Observed/Potential Synergistic Effect Reference
MK-4621Pembrolizumab (anti-PD-1)Advanced Solid Tumors (Human)Tolerable safety profile, modest antitumor activity[7]
3pRNA (synthetic RIG-I agonist)Dabrafenib + Trametinib (MAPK inhibitors)BRAF-mutated Melanoma (Mouse)Outperformed individual therapies in a transplantation model[1][8]
General RIG-I AgonistsAnti-PD-1/PD-L1Various CancersPotential to convert "cold" tumors to "hot," enhancing ICI efficacy[6]
Combination with Other Innate Immune Agonists

Combining agonists for different pattern recognition receptors (PRRs) is another promising strategy. A study exploring the combination of a RIG-I agonist (SDI-nanogel) and a TLR7/8 agonist (Imidazoquinoline-PEG-Chol) as adjuvants for an inactivated influenza vaccine demonstrated that the combination could shape distinct and potentially more robust immune responses.[9]

RIG-I Agonist Other Innate Agonist Application Observed Synergistic Effect Reference
SDI-nanogelImidazoquinoline-PEG-Chol (TLR7/8 agonist)Influenza Vaccine AdjuvantEnhanced antigen-specific IgG titers and T cell responses[9]

Conclusion

This compound is a potent immunomodulator with a well-defined mechanism of action as a RIG-I agonist. Its synergistic effects with influenza vaccines are well-documented, demonstrating its capacity to significantly boost both humoral and cellular immunity. While direct data on this compound in combination with other immunomodulators like checkpoint inhibitors is currently unavailable, the broader field of RIG-I agonism suggests a strong potential for such combinations in cancer immunotherapy. Future research should focus on exploring the synergistic potential of this compound with other immunotherapeutic agents to unlock its full therapeutic utility. The experimental frameworks outlined in this guide can serve as a foundation for such investigations.

References

KIN1148 Vaccine Adjuvant: A Comparative Guide to its Potential Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

A New Frontier in Vaccine Adjuvants: An Overview of KIN1148

This compound is an investigational small molecule vaccine adjuvant that has demonstrated significant potential in preclinical studies. It functions as a direct agonist of the Retinoic acid-inducible gene I (RIG-I), a key pattern recognition receptor in the innate immune system.[1][2][3] Activation of RIG-I by this compound initiates a signaling cascade that leads to the activation of Interferon Regulatory Factor 3 (IRF3) and NF-κB.[1][3] This, in turn, drives the expression of a range of immunomodulatory cytokines and chemokines, orchestrating a robust and multifaceted immune response to co-administered vaccine antigens.[1][2][3]

Preclinical studies, primarily in the context of influenza vaccines, have shown that this compound can significantly enhance both humoral and cellular immunity. When formulated with a split influenza virus vaccine, this compound has been shown to induce higher titers of neutralizing antibodies and more robust T cell responses compared to the vaccine administered alone.[1][3][4] This enhanced immune response has translated into improved protection against lethal challenges with H1N1 and H5N1 influenza strains in murine models.[1][2] Furthermore, this compound has been observed to augment the activation of human CD8+ T cells and promote the maturation of human dendritic cells, suggesting its potential efficacy in humans.[1][2]

While no direct cost-effectiveness analysis of this compound has been published to date, its status as a small molecule offers a potential advantage in terms of manufacturing costs compared to more complex biologic adjuvants. The following guide provides a comparative analysis of this compound against other established vaccine adjuvants, focusing on their mechanisms of action, demonstrated efficacy, and, where available, their cost-effectiveness profiles. This guide is intended for researchers, scientists, and drug development professionals to objectively assess the potential of this compound in the landscape of modern vaccinology.

Mechanism of Action and Performance Data

The following tables summarize the available data on this compound and compare it with other widely used or investigated vaccine adjuvants.

Table 1: Comparison of Adjuvant Mechanism of Action and Immunological Outcomes

AdjuvantTypeMechanism of ActionKey Immunological Outcomes
This compound Small Molecule (RIG-I Agonist)Directly binds to and activates RIG-I, leading to IRF3 and NF-κB activation and subsequent cytokine/chemokine production.[1][2][3]- Induces both neutralizing antibody and IAV-specific T cell responses.[1][3] - Augments murine and human CD8+ T cell responses.[1] - Promotes human dendritic cell maturation.[1] - In mice, induces a Th2-biased and IL-10 response to influenza vaccine.[4]
Alum Mineral Salt (Aluminum Hydroxide/Phosphate)Induces a "depot effect" by slowing antigen release. Activates the NLRP3 inflammasome and dendritic cells. Primarily stimulates a Th2 immune response.[4][5][6]- Primarily enhances antibody responses (Th2-biased).[4][5] - Weakly stimulates cell-mediated immunity (Th1).[4] - Can support the activation of CD8+ T cells, but not their differentiation into cytotoxic T cells.[4]
MF59® Oil-in-water EmulsionCreates a local immunostimulatory environment at the injection site, inducing chemokine production and recruiting immune cells (APCs).[7][8]- Induces robust and broad antibody responses, including against drifted influenza strains.[8] - Enhances both Th1 and Th2 responses. - Can overcome defects in CD4 T cell help.[9]
AS03 Oil-in-water Emulsion with α-tocopherolSimilar to MF59, it creates a transient local inflammatory environment, recruiting innate immune cells and enhancing antigen uptake and presentation.[2][10]- Induces high antibody titers, allowing for antigen-sparing.[11][12] - Elicits a broad and persistent antibody response against homologous and heterologous influenza strains.[11]
MPLA TLR4 Agonist (detoxified LPS)Activates Toll-like receptor 4 (TLR4), leading to the activation of innate immune cells and a Th1-biased immune response.[3][13][14]- Promotes a strong Th1-biased cellular immune response.[15] - Enhances antibody production. - Can be combined with Alum (AS04) to induce a mixed Th1/Th2 response.[5]
CpG ODN TLR9 Agonist (synthetic DNA)Activates Toll-like receptor 9 (TLR9) on B cells and plasmacytoid dendritic cells, inducing a potent Th1-type immune response.[16][17][]- Induces a strong Th1-biased cellular immune response, including CD8+ cytotoxic T cells.[19] - Enhances antibody production (particularly IgG2a in mice).[19] - Improves the function of antigen-presenting cells.[16]

Table 2: Preclinical and Clinical Efficacy and Safety Profile Comparison

AdjuvantEfficacy HighlightsSafety Profile
This compound - Protects mice from lethal H1N1 and H5N1 influenza challenge when adjuvanted with a split virus vaccine.[1][2] - A single immunization with this compound-adjuvanted vaccine provided increased protection over vaccine alone in mice.[4]- Preclinical data to date has not highlighted significant safety concerns. As a small molecule, it has the potential for a well-defined safety profile.
Alum - Long history of successful use in numerous licensed human vaccines (e.g., DTaP, Hepatitis B).[2]- Excellent long-term safety record over 70 years of use.[4] - Primarily associated with local injection site reactions (pain, swelling, redness).[4]
MF59® - Licensed for use in seasonal and pandemic influenza vaccines in many countries.[7][8] - Demonstrated increased vaccine efficacy in young children and the elderly.[7]- Safe and well-tolerated in humans, with over 85 million doses administered.[7] - Can cause transient, mild-to-moderate local and systemic reactions.
AS03 - Used in pandemic influenza vaccines, demonstrating high vaccine effectiveness (88% in children against H1N1).[11][12] - Allows for significant antigen dose-sparing.[11][12]- Generally well-tolerated with an acceptable safety profile.[20] - Associated with a higher rate of local and systemic reactions compared to non-adjuvanted vaccines.[2] An association with narcolepsy was observed with an AS03-adjuvanted H1N1 vaccine (Pandemrix).[21]
MPLA - A component of licensed vaccines such as Cervarix (HPV) and Shingrix (herpes zoster).- Considered safe and well-tolerated, with a detoxified structure that reduces the pyrogenicity of its parent molecule, LPS.[3]
CpG ODN - A component of the Heplisav-B (Hepatitis B) and a COVID-19 vaccine. - Clinical trials have shown it to be safe and effective at increasing the immunogenicity of co-administered vaccines.[16][22]- Generally safe and well-tolerated in clinical trials.[16][22] - Can induce transient flu-like symptoms.

Cost-Effectiveness Landscape

A direct cost-effectiveness analysis for this compound is not possible due to the lack of economic data. However, by examining the cost-effectiveness of other adjuvanted vaccines, we can frame a discussion around the potential for this compound to be a cost-effective option. Small molecules can often be manufactured at a lower cost than biologics or complex emulsions, which could be a significant advantage.

Table 3: Summary of Available Cost-Effectiveness Data for Comparator Adjuvants

AdjuvantVaccine ContextCost-Effectiveness Findings
Alum GeneralConsidered a low-cost adjuvant, contributing to the cost-effectiveness of many routine vaccines.[23][24] The manufacturing process is well-established and relatively inexpensive.
MF59® Seasonal Influenza (aQIV vs SD-QIV/HD-QIV)- Found to be cost-effective in adults ≥65 years in several European countries, with ICERs ranging from €9,894 to €12,515 per QALY gained versus standard-dose vaccine.[1] - In Argentina, switching to an MF59-adjuvanted vaccine in older adults had an ICER of US $2,660.59 per QALY gained.[25] - Generally found to be cost-saving or cost-effective compared to high-dose influenza vaccines.[1][26][27]
AS03 Pandemic Influenza- An adjuvanted vaccine strategy was found to be the most effective and cost-effective mitigation strategy for an influenza pandemic, with an ICER of $10,844 per QALY gained relative to a stockpiled strategy.
MPLA / CpG ODN Various- While specific cost-effectiveness analyses for these adjuvants as standalone components are less common, vaccines containing them (e.g., Shingrix, Heplisav-B) have been shown to be cost-effective in their respective indications.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vivo Murine Immunization and Challenge Studies
  • Animal Model: C57BL/6J mice are typically used.[1]

  • Vaccine Formulation: A suboptimal dose of a split influenza virus vaccine (e.g., H1N1 A/California/07/2009 or H5N1) is formulated with this compound encapsulated in liposomes. Control groups receive the vaccine with a vehicle (blank liposomes) or PBS.[4]

  • Immunization Schedule: Mice are immunized intramuscularly, often with a prime-boost regimen (e.g., day 0 and day 21).[4]

  • Challenge: At a set time post-immunization (e.g., 21 days after the boost), mice are challenged intranasally with a lethal dose (e.g., 10x LD50) of a mouse-adapted influenza virus.[4]

  • Readouts:

    • Survival and Morbidity: Mice are monitored daily for weight loss and clinical signs of illness.[1]

    • Viral Load: Lungs are harvested at specific time points post-challenge (e.g., day 3 or 5) to determine viral titers by plaque assay.[1][4]

    • Immunological Analysis: Serum is collected for antibody analysis (ELISA, Hemagglutination Inhibition Assay), and spleens and lymph nodes are harvested to assess cellular responses (flow cytometry).[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
  • Plate Coating: 96-well ELISA plates are coated with the vaccine antigen (e.g., split influenza virus at 1 µg of HA per ml) overnight at 4°C.[4]

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) to prevent non-specific binding.[4]

  • Serum Incubation: Serial dilutions of mouse sera are added to the plates and incubated for 1.5 hours.[4]

  • Detection Antibody: A biotinylated secondary antibody (e.g., goat anti-mouse IgG) is added and incubated.[4]

  • Signal Development: Streptavidin-HRP is added, followed by a substrate (e.g., TMB). The reaction is stopped, and the optical density is read on a plate reader.[4]

Flow Cytometry for Cellular Immune Responses
  • Cell Preparation: Single-cell suspensions are prepared from spleens or lymph nodes. Red blood cells are lysed.

  • Surface Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify specific populations (e.g., CD4+ T cells, CD8+ T cells, Germinal Center B cells).

  • Intracellular Staining (for cytokine production): For intracellular cytokine analysis, cells are first stimulated in vitro (e.g., with the vaccine antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A). After stimulation, cells are fixed, permeabilized, and then stained with antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-10).

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software like FlowJo, where specific cell populations are identified and quantified based on their expression of the stained markers through a process of sequential gating.

Visualizations

This compound Signaling Pathway

KIN1148_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RIG-I (inactive) RIG-I (inactive) This compound->RIG-I (inactive) Direct Binding RIG-I (active) RIG-I (active) RIG-I (inactive)->RIG-I (active) MAVS MAVS RIG-I (active)->MAVS Activation TBK1/IKKε TBK1/IKKε MAVS->TBK1/IKKε IKKα/β/γ IKKα/β/γ MAVS->IKKα/β/γ IRF3 IRF3 TBK1/IKKε->IRF3 Phosphorylation p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 (Dimer) p-IRF3->p-IRF3_dimer Dimerization IκB IκB IKKα/β/γ->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Gene_Expression Cytokine & Chemokine Gene Expression p-IRF3_dimer->Gene_Expression Transcription NF-κB_nuc->Gene_Expression Transcription

Caption: this compound directly activates RIG-I, leading to downstream activation of IRF3 and NF-κB and subsequent gene expression.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_challenge Challenge Phase Formulation Vaccine + Adjuvant Formulation Immunization Intramuscular Immunization (Prime/Boost) Formulation->Immunization Sampling Collect Serum & Tissues Immunization->Sampling Challenge Intranasal Viral Challenge Immunization->Challenge Humoral Humoral Response (ELISA, HAI) Sampling->Humoral Cellular Cellular Response (Flow Cytometry) Sampling->Cellular Monitoring Monitor Survival & Morbidity Challenge->Monitoring ViralLoad Assess Lung Viral Titer Challenge->ViralLoad

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of KIN1148

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Advisory: As of this date, a specific Safety Data Sheet (SDS) with explicit disposal instructions for KIN1148 is not publicly available. The following procedures are based on established best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations before proceeding. This guide is intended to provide a foundational framework for safe operational use and disposal, ensuring the safety of laboratory personnel and compliance with general regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The intrinsic hazards of a novel chemical entity that is not fully characterized should be treated with the utmost caution.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
Eye Protection Safety glasses with side shields or chemical goggles
Hand Protection Chemically resistant gloves (e.g., nitrile)
Body Protection Lab coat
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling bulk powder.

II. Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is critical to ensuring laboratory safety and environmental protection. Adherence to the following protocol is essential for all researchers, scientists, and drug development professionals.

Experimental Protocol: Disposal of this compound Waste

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous chemical waste.[1]

    • Solid Waste: Collect unused or expired solid this compound, along with contaminated disposables (e.g., pipette tips, vials, gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Liquid Waste: Collect all solutions containing this compound in a separate, designated, and leak-proof hazardous waste container.[3] Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Waste Container Selection and Labeling:

    • Use containers that are chemically compatible with this compound and any solvents used.[5] Polyethylene containers are generally a safe choice for a wide range of chemical waste.

    • Ensure all containers have secure, tight-fitting lids to prevent leaks or spills.[3]

    • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," the solvent (if applicable), the estimated concentration, and the date of accumulation.[6]

  • Waste Accumulation and Storage:

    • Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.[4]

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks from the primary waste container.[3]

  • Arranging for Final Disposal:

    • Once a waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a chemical waste pickup.[2]

    • Do not dispose of this compound down the drain or in the regular trash.[7]

III. Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

KIN1148_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Segregate Solid Waste (e.g., contaminated labware, unused powder) identify_waste->solid_waste Solid liquid_waste Segregate Liquid Waste (e.g., solutions containing this compound) identify_waste->liquid_waste Liquid container_solid Use Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Use Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->storage container_liquid->storage full_or_time_limit Container Full or Time Limit Reached? storage->full_or_time_limit contact_ehs Contact EHS for Waste Pickup full_or_time_limit->contact_ehs Yes continue_accumulation Continue Accumulation full_or_time_limit->continue_accumulation No end End: Proper Disposal contact_ehs->end continue_accumulation->storage

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling KIN1148

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of KIN1148, a small-molecule IRF3 agonist investigated as a novel influenza vaccine adjuvant.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, drawing from standard laboratory safety protocols for handling chemical compounds.

Body AreaRequired PPESpecifications & Best Practices
Eyes Safety Glasses with side shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Hands Nitrile GlovesInspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Do not wear gloves outside of the laboratory.
Body Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing from potential splashes.
Respiratory Use in a well-ventilated area. A fume hood is recommended for handling the powder form or when preparing solutions.

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintain the stability and efficacy of this compound.

Storage Conditions:

FormStorage TemperatureDuration
Powder-20°CRefer to the product's certificate of analysis for specific shelf life.
In solvent-80°CRefer to the product's certificate of analysis for specific shelf life.[1]

Handling Procedures:

  • Preparation of Solutions: When preparing solutions, work in a chemical fume hood to minimize inhalation exposure. For dissolving the powder, refer to the solubility data provided by the supplier.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use vials for storage.[3]

  • General Precautions: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

Waste Segregation and Disposal Workflow:

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal A Contaminated PPE (Gloves, etc.) E Designated Chemical Waste Container A->E B Empty this compound Vials B->E C Unused/Expired This compound Solutions C->E D Contaminated Labware (Pipette tips, etc.) D->E F Licensed Chemical Waste Disposal Service E->F

Caption: Workflow for the safe disposal of this compound waste.

Disposal Steps:

  • Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, should be considered chemical waste.

  • Collection: Place all contaminated materials into a clearly labeled, leak-proof chemical waste container.

  • Unused Compound: Unused or expired this compound solutions should be disposed of as chemical waste and not poured down the drain.

  • Final Disposal: The sealed chemical waste container must be collected and disposed of by a licensed hazardous waste management company, following all institutional, local, and national regulations.

Experimental Protocols

Detailed experimental protocols for the use of this compound as an influenza vaccine adjuvant in mice have been published.[1] Key aspects of these protocols include:

  • Formulation: this compound is often formulated in a liposomal delivery system for in vivo studies.[3]

  • Administration: Intramuscular injection is a common route of administration in animal models.[1]

For specific, detailed methodologies, researchers should consult the primary literature citing the use of this compound.

Signaling Pathway

This compound functions as a small-molecule agonist of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral infections.[1][2]

G This compound This compound IRF3 IRF3 This compound->IRF3 activates Nucleus Nucleus IRF3->Nucleus translocates to Antiviral_Response Antiviral_Response Nucleus->Antiviral_Response initiates

Caption: Simplified signaling pathway of this compound action.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.